Lipid 10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C46H85N3O2 |
|---|---|
Molekulargewicht |
712.2 g/mol |
IUPAC-Name |
2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C46H85N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(44-45-51-46(50)36-39-49-42-40-47(3)41-43-49)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-45H2,1-3H3/b14-12-,15-13-,20-18-,21-19- |
InChI-Schlüssel |
OVVLEZAQIGEEPO-QYCRHRGJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(CCOC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCN1CCN(CC1)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Ionizable Aminolipid "Lipid 10": A Technical Guide to its Structure and Function in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid 10, also known as EA-PIP, is a novel ionizable aminolipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for advanced drug delivery systems, particularly for nucleic acid-based therapeutics. Its unique chemical structure, featuring a methylpiperazine headgroup, a central tertiary amine, and two polyunsaturated C20 tails, imparts pH-responsive properties essential for efficient encapsulation of therapeutic payloads and their subsequent release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the structure of this compound, supported by physicochemical data, and details the experimental protocols for its characterization and formulation into LNPs. Furthermore, it visualizes the key mechanistic pathway of LNP-mediated cellular delivery and endosomal escape.
Chemical Structure and Physicochemical Properties of this compound
This compound is chemically defined as 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester.[1][2] Its structure is characterized by a hydrophilic head containing a methylpiperazine moiety and a hydrophobic region composed of two identical linoleyl (C18:2) tails. The presence of three amine groups—two tertiary amines within the piperazine (B1678402) ring and the linker, and one secondary amine—allows for a pH-dependent positive charge, which is crucial for its function in LNPs.[1][3]
Structural Features
-
Headgroup: The 4-methylpiperazine headgroup is a key feature that influences the pKa of the lipid and its interaction with the aqueous environment.
-
Linker: An ester linkage connects the headgroup to the hydrophobic tails via an ethanolamine (B43304) bridge.
-
Tails: Two polyunsaturated C20 tails, specifically linoleyl chains, provide the lipid with a fluid and flexible hydrophobic domain.[1][3]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | [1][2] |
| Synonym | EA-PIP | [1][2] |
| CAS Number | 2430034-02-7 | [1][2] |
| Molecular Formula | C46H85N3O2 | [1][2] |
| Molecular Weight | 712.2 g/mol | [1][2] |
| pKa | 6.2 - 6.5 | [1][2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in methyl acetate | [1][2] |
Experimental Protocols
Representative Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound is not publicly available, a representative multi-step synthesis can be proposed based on the general synthesis of piperazine-based ionizable lipids.[4][5] This typically involves the sequential reaction of a piperazine-containing precursor with the appropriate lipid tails.
Workflow for the Synthesis of Piperazine-based Ionizable Lipids
Caption: A representative workflow for the synthesis of piperazine-based ionizable lipids like this compound.
Methodology:
-
Amide Coupling: A protected piperazine derivative is reacted with a Boc-protected amino acid (e.g., Boc-β-alanine) in the presence of a coupling agent to form an amide bond.
-
Deprotection: The Boc protecting group is removed under acidic conditions to expose a primary amine.
-
Reductive Amination: The deprotected intermediate is then reacted with two equivalents of an aldehyde derivative of the lipid tail (e.g., linoleyl aldehyde) via reductive amination to attach the hydrophobic chains.
-
Purification: The final product is purified using column chromatography to yield this compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization of this compound by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR is used to confirm the presence of key structural motifs, such as the protons on the piperazine ring, the methyl group, the ester linkage, the unsaturated bonds in the lipid tails, and the terminal methyl groups of the tails. The integration of the signals can be used to confirm the ratio of these protons.
-
¹³C NMR: Carbon-13 NMR provides detailed information on the carbon skeleton of the molecule, confirming the presence of carbonyl carbons from the ester, sp² carbons from the double bonds, and the various aliphatic carbons in the headgroup and tails.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI)-MS: ESI-MS is used to determine the accurate molecular weight of this compound, confirming its elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis by MS/MS can be used to further confirm the structure by identifying characteristic fragment ions corresponding to the loss of the headgroup or the lipid tails.
Formulation of Lipid Nanoparticles (LNPs) with this compound
A common method for preparing LNPs is through microfluidic mixing, where an ethanolic solution of lipids is rapidly mixed with an aqueous solution containing the nucleic acid payload.[3]
Typical LNP Formulation Protocol:
-
Preparation of Lipid Stock Solution: this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[6]
-
Preparation of Aqueous Phase: The nucleic acid (e.g., siRNA, mRNA) is dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 3-4).
-
Microfluidic Mixing: The lipid-ethanol solution and the aqueous nucleic acid solution are pumped through a microfluidic device at a controlled flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase) to induce the self-assembly of LNPs.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, leading to the neutralization of this compound on the LNP surface. The LNPs can then be concentrated if necessary.
-
Characterization of LNPs: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Mechanism of Action in Drug Delivery
The function of this compound within an LNP is critically dependent on its ionizable nature. At the acidic pH used during formulation, the amine groups of this compound are protonated, allowing for the electrostatic complexation of the negatively charged nucleic acid payload. Upon administration and circulation at physiological pH (~7.4), the surface of the LNP becomes largely neutral, which reduces non-specific interactions with biological components and enhances stability.
Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates this compound again, leading to a net positive charge on the LNP. These cationic lipids can then interact with the anionic lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the nucleic acid cargo into the cytoplasm.[1][7][]
Visualization of LNP Cellular Uptake and Endosomal Escape
The following diagram illustrates the key steps in the delivery of a therapeutic payload by a this compound-containing LNP.
Caption: The cellular delivery pathway of a this compound-containing LNP, from endocytosis to payload release.
Conclusion
This compound represents a significant advancement in the design of ionizable lipids for drug delivery. Its well-defined structure, with a pH-responsive piperazine headgroup and unsaturated lipid tails, enables the formulation of stable and effective lipid nanoparticles for the delivery of nucleic acid-based therapeutics. The detailed understanding of its physicochemical properties and its mechanism of action is crucial for the rational design of next-generation LNP-based medicines. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and formulation of this compound, facilitating further research and development in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Mechanism of Action of Lipid 10 in siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipid 10 has emerged as a potent ionizable aminolipid for the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). Its unique chemical structure, featuring a methylpiperazine head, a central tertiary amine, and two polyunsaturated C20 tails, facilitates the efficient encapsulation of siRNA and its delivery to target cells, particularly leukocytes and cancer cells. With a pKa in the optimal range of 6.2-6.5, this compound enables a pH-responsive mechanism of action. This allows for efficient siRNA encapsulation at acidic pH during formulation and endosomal escape into the cytoplasm of target cells, where the siRNA can engage the RNA interference machinery. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to support its application in preclinical research and drug development.
Introduction to this compound
This compound, chemically known as 2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate, is a novel ionizable lipid that has demonstrated significant promise in the delivery of RNA therapeutics.[1][2][3] Its structure is designed to provide a balance of properties that are critical for effective in vivo delivery of siRNA. The presence of three amine groups allows for a pH-dependent positive charge, which is crucial for interacting with the negatively charged siRNA backbone and the anionic lipids of the endosomal membrane.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate | [1] |
| CAS Number | 2430034-02-7 | [1] |
| Molecular Formula | C46H85N3O2 | [3] |
| Molecular Weight | 712.21 g/mol | [1] |
| pKa | 6.2 - 6.5 | [3][4] |
Mechanism of Action in siRNA Delivery
The therapeutic efficacy of siRNA is dependent on its successful delivery into the cytoplasm of target cells. This compound-formulated LNPs achieve this through a multi-step process that leverages the unique physicochemical properties of this ionizable lipid.
LNP Formulation and siRNA Encapsulation
This compound is a key component in a four-part lipid mixture used to formulate LNPs, which also includes a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[4] The formulation process typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution (pH 4.0) containing the siRNA cargo.[4]
At this low pH, the amine groups of this compound become protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the siRNA, leading to the self-assembly of the lipids and siRNA into a condensed core, effectively encapsulating the siRNA within the LNP.[5]
Figure 1: LNP formation with this compound at acidic pH.
Systemic Circulation and Cellular Uptake
Following formulation, the LNPs are neutralized to a physiological pH for systemic administration. At this neutral pH, this compound is largely deprotonated and carries a near-neutral charge.[5] This is a critical feature that reduces non-specific interactions with blood components and minimizes toxicity. The PEGylated lipid component of the LNP further contributes to stability in circulation by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system.
The LNPs are taken up by target cells through endocytosis. The specific targeting of certain cell types, such as leukocytes, can be influenced by the overall lipid composition of the LNP.[4]
Endosomal Escape and Cytoplasmic Release
Once inside the cell, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of this compound.[5] This "re-charging" of the ionizable lipid is the key to endosomal escape.
The positively charged this compound can then interact with the anionic lipids present in the endosomal membrane. This interaction is thought to disrupt the integrity of the endosomal membrane, potentially through the formation of non-bilayer lipid phases, leading to the release of the siRNA from the endosome into the cytoplasm.[5]
Figure 2: Mechanism of endosomal escape of this compound LNPs.
RNA Interference
Once in the cytoplasm, the siRNA is recognized by the RNA-induced silencing complex (RISC). The siRNA duplex is unwound, and the antisense strand guides the RISC to the complementary messenger RNA (mRNA) target. This leads to the cleavage and subsequent degradation of the target mRNA, resulting in the silencing of the corresponding gene and a reduction in the expression of the target protein.
Quantitative Data
The performance of this compound-based LNPs has been evaluated in several preclinical studies. The following tables summarize key quantitative data from these studies.
Table 2: In Vitro Gene Silencing Efficacy of this compound LNPs
| Cell Line | Target Gene | siRNA Concentration | % Gene Silencing | Reference |
| U266 (Multiple Myeloma) | PLK1 | Not Specified | High | [6] |
| Ovarian Cancer Cell Lines | CKAP5 | Not Specified | Significant | [2] |
Table 3: In Vivo Gene Silencing and Therapeutic Efficacy of this compound LNPs
| Animal Model | Target Gene/Disease | siRNA Dose | % Gene Silencing/Therapeutic Outcome | Reference |
| Mice (Ovarian Cancer Xenograft) | CKAP5 | Not Specified | 80% survival rate | [1][2] |
| Mice (Primary Lymphocytes) | Not Specified | Not Specified | Robust gene silencing | [4] |
Table 4: Physicochemical Characterization of this compound LNPs
| Parameter | Value | Method | Reference |
| Mean Diameter | ~90 nm | Dynamic Light Scattering (DLS) | [7] |
| Polydispersity Index (PDI) | ~0.1 | Dynamic Light Scattering (DLS) | [7] |
| Zeta Potential (at neutral pH) | ~ -5 mV | Electrophoretic Light Scattering (ELS) | [7] |
| siRNA Encapsulation Efficiency | >90% | RiboGreen Assay | [4] |
Experimental Protocols
This section provides detailed methodologies for the formulation, characterization, and evaluation of this compound-based LNPs for siRNA delivery.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol is adapted from methodologies used for formulating ionizable lipid-based LNPs.[4][8]
Figure 3: Workflow for LNP formulation.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
siRNA of interest
-
Ethanol (B145695) (200 proof)
-
Sodium acetate (B1210297) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Ethanolic Lipid Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[4]
-
The total lipid concentration in the ethanol phase should be prepared according to the requirements of the microfluidic system (e.g., 10-20 mM).
-
-
Preparation of Aqueous siRNA Solution:
-
Dissolve the siRNA in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid solution and the aqueous siRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).[8]
-
-
Dialysis:
-
Immediately after mixing, dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNP suspension using centrifugal filter units.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Storage:
-
Store the LNP-siRNA formulation at 4°C.
-
Physicochemical Characterization Protocols
4.2.1. Particle Size and Zeta Potential Measurement
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[9]
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS.
-
4.2.2. siRNA Encapsulation Efficiency
-
Method: RiboGreen Assay.[10]
-
Procedure:
-
Prepare a standard curve of the siRNA of interest.
-
To determine the total siRNA concentration, lyse a sample of the LNP formulation with a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.
-
To determine the free (unencapsulated) siRNA, use an intact sample of the LNP formulation.
-
Add the RiboGreen reagent to both the lysed and intact samples, as well as the standards.
-
Measure the fluorescence intensity (Ex/Em: ~480/520 nm).
-
Calculate the total and free siRNA concentrations from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100
-
4.2.3. pKa Determination
-
Method: 2-(p-toluidino)-6-napthalene sulfonic acid (TNS) fluorescent probe assay.[6]
-
Procedure:
-
Prepare a series of buffers with a pH range from 3 to 10.
-
Add the LNP suspension and the TNS probe to each buffer.
-
Measure the fluorescence intensity (Ex/Em: ~321/445 nm).
-
Plot the fluorescence intensity against the pH.
-
The pKa is the pH at which 50% of the maximum fluorescence is observed, determined by fitting the data to a sigmoidal curve.
-
In Vitro and In Vivo Evaluation Protocols
4.3.1. In Vitro Gene Silencing Assay
-
Cell Culture: Culture the target cell line in the appropriate growth medium.
-
Transfection: Add the this compound LNP-siRNA formulation to the cells at various siRNA concentrations. Include a negative control (e.g., LNP with a scrambled siRNA) and a positive control (e.g., a commercial transfection reagent).
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of Gene Silencing:
-
mRNA Level: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA.
-
Protein Level: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to measure the level of the target protein.
-
4.3.2. In Vivo Efficacy and Toxicity Study (Mouse Model)
-
Animal Model: Use an appropriate mouse model for the disease of interest (e.g., a tumor xenograft model for cancer studies).[1][2]
-
Administration: Administer the this compound LNP-siRNA formulation to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection). Include control groups receiving PBS and LNP-scrambled siRNA.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Efficacy Assessment:
-
Toxicity Assessment:
-
Collect blood samples to analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
Perform histological analysis of major organs to assess for any signs of tissue damage.
-
Conclusion
References
- 1. NMR measurement of pKa of water-soluble ionizable lipid analogs [bio-protocol.org]
- 2. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 8. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
Biological role of Lipid 10 in lipid nanoparticles
An In-depth Technical Guide on the Core Biological Role of Ionizable Lipids in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the rapid development and success of mRNA vaccines for COVID-19.[1][2][3] At the heart of these delivery vehicles are ionizable lipids, a class of synthetic cationic lipids that are critical for both the formulation's stability and its biological activity.[1][4][5] While the term "Lipid 10" does not refer to a universally recognized, specific ionizable lipid, it is representative of the numerous novel lipids that have been synthesized and screened in libraries to optimize LNP performance. This guide provides a comprehensive overview of the biological role of ionizable lipids in LNPs, with a focus on their structure-function relationships, the mechanism of action, and the experimental protocols used for their evaluation.
The Pivotal Role of Ionizable Lipids in LNP Functionality
Ionizable lipids are amphiphilic molecules typically composed of a hydrophilic headgroup containing a tertiary or quaternary amine, a linker, and one or more hydrophobic tails.[6] This structure is fundamental to their primary biological role: the efficient encapsulation and intracellular delivery of nucleic acid payloads. The key feature of these lipids is their pH-dependent charge.[1][7]
At an acidic pH (typically below 6.0), the amine headgroup becomes protonated, resulting in a positive charge. This positive charge is crucial during the LNP formulation process, as it facilitates the complexation and encapsulation of negatively charged nucleic acids like mRNA and siRNA through electrostatic interactions.[2][8]
Conversely, at physiological pH (around 7.4), the ionizable lipid is largely neutral.[4] This is a critical design feature that minimizes toxicity and non-specific interactions with biological membranes in the bloodstream, enhancing the LNP's circulation time and overall safety profile compared to permanently cationic lipids.[4][6]
Endosomal Escape: The Critical Hurdle
Upon cellular uptake, typically via endocytosis, the LNP is enclosed within an endosome.[4] For the nucleic acid cargo to reach the cytoplasm and exert its therapeutic effect (e.g., translation of mRNA into protein), it must escape this endosomal compartment. This is the most significant barrier to effective nucleic acid delivery and the primary biological function of the ionizable lipid.[4][7][]
As the endosome matures, its internal pH drops to around 5.0-6.0.[] In this acidic environment, the ionizable lipid again becomes protonated. The resulting positive charge on the LNP surface promotes interaction with negatively charged lipids on the inner leaflet of the endosomal membrane.[7][10] This interaction is thought to induce a phase transition in the lipid arrangement from a bilayer to a non-bilayer, hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytosol.[4][7][10]
Structure-Activity Relationship of Ionizable Lipids
The efficacy of an ionizable lipid is intrinsically linked to its chemical structure. Researchers have synthesized and screened extensive libraries of these lipids to elucidate the structure-activity relationships that govern LNP potency.[5][11][12] Key structural features that are optimized include the pKa of the ionizable headgroup, the nature of the linker, and the architecture of the hydrophobic tails. The pKa is a critical parameter, with an optimal range generally considered to be between 6.2 and 6.5 to ensure both efficient encapsulation at low pH and neutrality at physiological pH, followed by re-protonation in the endosome.[13]
Quantitative Data on LNP Performance
The performance of LNPs formulated with different ionizable lipids is assessed based on several key physicochemical and biological parameters. The following tables summarize representative data for LNPs formulated with clinically relevant ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315.
Table 1: Physicochemical Properties of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DLin-MC3-DMA | 50:10:38.5:1.5 | ~ 80-100 | < 0.2 | ~ -5 to +5 | > 90 |
| SM-102 | 50:10:38.5:1.5 | ~ 80-100 | < 0.2 | ~ -10 to 0 | > 95 |
| ALC-0315 | 50:10:38.5:1.5 | ~ 70-90 | < 0.2 | ~ -5 to +5 | > 95 |
Note: The exact values can vary depending on the specific formulation process and analytical method used.
Table 2: In Vivo Efficacy of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Payload | Animal Model | Administration Route | Key Finding |
| DLin-MC3-DMA | siRNA | Mouse | Intravenous | Potent gene silencing in hepatocytes. |
| SM-102 | mRNA | Mouse | Intramuscular | High levels of protein expression at the injection site.[14] |
| ALC-0315 | mRNA | Mouse | Intramuscular | Elicited high levels of IgG and cellular immune responses.[15] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for formulating LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and nucleic acid components.[16][17]
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[18] The total lipid concentration is typically in the range of 10-25 mM.
-
Aqueous Phase: Dissolve the mRNA or siRNA cargo in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[19] The concentration of the nucleic acid will depend on the desired final lipid-to-payload ratio.
-
-
Microfluidic Mixing:
-
Load the lipid solution and the aqueous nucleic acid solution into separate syringes.
-
Mount the syringes onto a microfluidic mixing device (e.g., NanoAssemblr).
-
Set the flow rates for the two solutions, typically at a ratio of 1:3 (organic:aqueous).[19] The total flow rate will influence the resulting particle size.
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid, forming the LNP.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution contains ethanol and is at an acidic pH. To prepare the LNPs for in vitro or in vivo use, the ethanol must be removed and the buffer exchanged to a physiological pH (e.g., PBS, pH 7.4).
-
This is typically achieved through dialysis or tangential flow filtration against PBS for a sufficient period to ensure complete buffer exchange.[20]
-
LNP Characterization
-
Technique: Dynamic Light Scattering (DLS).[21][]
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS to an appropriate concentration for DLS analysis.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software calculates the hydrodynamic diameter (particle size) and the PDI, which is a measure of the heterogeneity of particle sizes in the sample.[] A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
-
Technique: Electrophoretic Light Scattering (ELS).[21][]
-
Procedure:
-
Dilute the LNP sample in an appropriate buffer (e.g., PBS or a low-salt buffer).
-
Load the sample into a specialized zeta potential cell.
-
An electric field is applied across the sample, causing the charged particles to move.
-
The instrument measures the velocity of the particles and calculates the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.[][23]
-
-
Technique: RiboGreen Assay (or similar fluorescent dye-based assay).[6][24][25]
-
Procedure:
-
Prepare two sets of LNP samples.
-
To the first set, add a buffer without detergent (e.g., TE buffer). The RiboGreen dye will bind to any unencapsulated, free RNA, and the fluorescence will be measured. This represents the amount of "free" RNA.
-
To the second set, add a buffer containing a surfactant (e.g., 0.2% Triton X-100) to disrupt the LNPs.[6] This will release all the encapsulated RNA. The RiboGreen dye will then bind to the total amount of RNA, and the fluorescence is measured. This represents the "total" RNA.
-
The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100[6]
-
Visualizing Key Processes
The following diagrams illustrate the core concepts of LNP-mediated delivery and the general workflow for their development.
Caption: LNP-mediated mRNA delivery and endosomal escape pathway.
Caption: General experimental workflow for LNP development and evaluation.
Conclusion
The biological role of ionizable lipids is central to the success of lipid nanoparticles as a premier nucleic acid delivery system. Their unique pH-responsive nature enables both stable formulation and, critically, the overcoming of the endosomal escape barrier, which is paramount for therapeutic efficacy. While the specific designation "this compound" may refer to a candidate from a screening library, the principles of its function are emblematic of the broader class of ionizable lipids. A thorough understanding of their structure-activity relationships, combined with robust experimental protocols for formulation and characterization, is essential for the continued development and optimization of next-generation LNP-based medicines.
References
- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echelon-inc.com [echelon-inc.com]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]
- 13. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
- 23. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 24. waters.com [waters.com]
- 25. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
The Advent of Lipid 10: A Technical Guide to a Novel Ionizable Lipid for Advanced RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of nucleic acid-based therapeutics is rapidly evolving, with the success of these modalities being intrinsically linked to the efficacy and safety of their delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, and at the core of their function lies the ionizable lipid. This technical guide provides an in-depth overview of the discovery, synthesis, and application of Lipid 10, a novel ionizable amino lipid that has demonstrated significant potential for the delivery of small interfering RNA (siRNA) in challenging therapeutic areas. This document details the experimental protocols for LNP formulation and characterization, presents key quantitative data on its efficacy and safety, and visualizes the underlying mechanisms of action.
Discovery of this compound
This compound was identified from a combinatorial library of novel ionizable amino lipids designed to enhance the delivery of siRNA to leukocytes, a cell type notoriously difficult to transfect. The discovery, reported by Ramishetti et al. in 2020, involved the synthesis and screening of a series of lipids with varied head groups and tail structures.[1] The rationale behind the library's design was to explore the impact of different chemical moieties on the efficiency of LNP-mediated gene silencing. This compound, with its unique 4-methyl-1-piperazinepropanoic acid headgroup, emerged as a lead candidate due to its superior performance in in vitro and in vivo screens.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly detailed in the seminal literature, it is described as being synthesized using established methods for creating similar ionizable lipids. The general approach involves a Michael addition reaction, a common method for forming carbon-carbon bonds. A representative synthesis would involve the reaction of a piperazine-containing headgroup precursor with lipid tails containing reactive acrylate (B77674) groups.
Disclaimer: The following is a representative synthesis protocol based on general methods for similar ionizable lipids. The exact conditions for the synthesis of this compound have not been publicly disclosed.
Representative Synthesis Protocol:
-
Preparation of Reactants:
-
Dissolve the piperazine-containing headgroup precursor in a suitable organic solvent (e.g., dichloromethane).
-
Dissolve the lipid tail precursor with a reactive acrylate group in the same solvent.
-
-
Michael Addition Reaction:
-
Slowly add the lipid tail solution to the headgroup solution under inert atmosphere (e.g., argon or nitrogen).
-
The reaction is typically stirred at room temperature for 24-48 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified using column chromatography on silica (B1680970) gel to yield the final this compound product.
-
Physicochemical Properties and LNP Formulation
This compound is formulated into LNPs along with helper lipids, cholesterol, and a PEGylated lipid to ensure stability and efficient delivery.
Table 1: Physicochemical Properties of this compound-based LNPs for siRNA Delivery [2][3]
| Property | Value |
| Ionizable Lipid | This compound |
| Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG) | 50:10:38.5:1.5 |
| Average Size (nm) | ~70 nm |
| Zeta Potential (mV) | Partially Negative |
| Polydispersity Index (PDI) | Low (indicating uniform size) |
| siRNA Encapsulation Efficiency (%) | >95% |
Experimental Protocols
LNP Formulation Protocol for siRNA Encapsulation
The following protocol describes the formulation of this compound-based LNPs encapsulating siRNA using a microfluidic mixing technique.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG) in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the siRNA solution into separate syringes of a microfluidic mixing device.
-
Set the flow rates to achieve a 3:1 aqueous to alcoholic phase ratio.
-
The rapid mixing within the microfluidic chip leads to the self-assembly of LNPs.
-
-
Purification:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated siRNA.
-
In Vivo Efficacy Assessment in an Ovarian Cancer Xenograft Model
This protocol outlines the methodology used to evaluate the therapeutic efficacy of this compound-LNPs carrying siRNA against cytoskeleton-associated protein 5 (CKAP5) in a mouse model of ovarian cancer.[2][4]
-
Animal Model:
-
Establish ovarian cancer xenografts in immunocompromised mice by intraperitoneal injection of chemo-resistant human ovarian cancer cells (NCI/ADR-RES).
-
-
Treatment Regimen:
-
Administer this compound-LNPs encapsulating siCKAP5 or a control siRNA intravenously to the tumor-bearing mice.
-
Dosing is typically performed on a schedule (e.g., twice a week).
-
-
Efficacy Endpoints:
-
Monitor tumor growth by bioluminescence imaging or direct measurement of tumor volume.
-
Record animal survival over the course of the study.
-
-
Toxicity Assessment:
-
Monitor animal body weight throughout the study.
-
At the study endpoint, collect blood for serum chemistry analysis to measure liver enzymes (ALT, AST).
-
Quantitative Data on Efficacy and Safety
The therapeutic potential of this compound-LNPs for siRNA delivery has been demonstrated in a preclinical model of aggressive, chemo-resistant ovarian cancer.
Table 2: In Vivo Efficacy of this compound-LNP-siCKAP5 in an Ovarian Cancer Mouse Model [2][4][5][6][7]
| Parameter | Result |
| Target Gene | Cytoskeleton-associated protein 5 (CKAP5) |
| Cancer Model | Chemo-resistant ovarian cancer xenograft |
| Tumor Volume Reduction | Significant reduction compared to control |
| Survival Rate | 80% survival in the treatment group |
Table 3: In Vivo Safety Profile of this compound-based LNPs in Mice [1][8][9]
| Parameter | Observation |
| Body Weight | No significant changes observed |
| Liver Enzymes (ALT, AST) | No significant elevation reported |
| Inflammatory Cytokines | To be determined in further studies |
Mechanism of Action and Cellular Delivery
The efficacy of this compound-LNPs is attributed to their ability to efficiently deliver their siRNA payload into the cytoplasm of target cells. This process involves several key steps, including cellular uptake and endosomal escape.
LNP-Mediated siRNA Delivery Workflow
Signaling Pathway of Endosomal Escape
The key to the success of ionizable lipids like this compound is their ability to facilitate the escape of the siRNA from the endosome into the cytoplasm. This process is triggered by the acidic environment of the endosome.
Conclusion and Future Directions
This compound represents a significant advancement in the field of ionizable lipids for siRNA delivery. Its discovery through a combinatorial chemistry approach highlights the power of rational design in developing next-generation delivery vehicles. The impressive preclinical efficacy and favorable safety profile in a challenging ovarian cancer model underscore its therapeutic potential. Future research should focus on elucidating the detailed structure-activity relationships of this compound and its analogs to further optimize delivery to various cell and tissue types. Additionally, comprehensive long-term toxicity studies will be crucial for its clinical translation. The continued exploration of novel ionizable lipids like this compound will undoubtedly pave the way for the development of more effective and safer RNA-based medicines.
References
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [matzav.com]
- 3. researchgate.net [researchgate.net]
- 4. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 5. Researchers present a new approach to the treatment of ovarian cancer using RNA-based nanodrugs – demonstrating an 80% survival rate in lab models - ecancer [ecancer.org]
- 6. english.m.tau.ac.il [english.m.tau.ac.il]
- 7. femtechworld.co.uk [femtechworld.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Physicochemical Properties of Ionizable Lipids for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physicochemical properties of a representative ionizable lipid, herein referred to as "Lipid X," a critical component in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. The principles and methodologies described are broadly applicable to the characterization of novel ionizable lipids in drug development.
Physicochemical Properties of Lipid X
The performance of an ionizable lipid in a drug delivery system is dictated by its physicochemical characteristics. These properties influence the formulation process, stability of the nanoparticles, and the efficiency of cargo encapsulation and release.
Table 1: Summary of Key Physicochemical Properties of Lipid X
| Property | Value | Significance in LNP Formulation |
| pKa | 6.4 | The pKa is a critical parameter that governs the ionization state of the lipid. A pKa in the range of 6.2-6.7 allows for a net positive charge at acidic pH (endosomes), facilitating interaction with the negatively charged endosomal membrane and promoting cargo release. At physiological pH (7.4), the lipid is near neutral, which contributes to the stability and reduced toxicity of the LNP in circulation. |
| Molecular Weight | 600 - 800 g/mol | The molecular weight influences the packing of the lipid within the LNP structure and can affect the overall size and stability of the nanoparticle. |
| Critical Micelle Concentration (CMC) | 1 - 10 µM | The CMC is the concentration at which the lipid molecules self-assemble into micelles. This property is important for understanding the self-assembly behavior during LNP formation. |
| Headgroup | Tertiary Amine | The ionizable headgroup is responsible for the pH-responsive charge of the lipid. Tertiary amines are commonly used due to their pKa values in the desired range for endosomal escape. |
| Tail Structure | Unsaturated Acyl Chains | The structure of the lipid tails (e.g., length, degree of unsaturation) affects the fluidity of the LNP and its ability to fuse with the endosomal membrane. Unsaturated tails can create packing defects that facilitate this fusion. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of ionizable lipids and the LNPs they form.
2.1. Determination of pKa
The pKa of an ionizable lipid is a measure of its acidity and is a key determinant of its pH-responsive behavior. A common method for pKa determination is through the use of a fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).
-
Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the core of a lipid vesicle. As the pH of the environment decreases, the ionizable lipid becomes protonated and positively charged, leading to the formation of vesicles that can encapsulate the TNS probe. The increase in fluorescence intensity is monitored as a function of pH.
-
Methodology:
-
Prepare a series of buffers with a pH range from 3 to 10.
-
Disperse the ionizable lipid in each buffer to a final concentration of 10-20 µM.
-
Add TNS to each sample to a final concentration of 1 µM.
-
Incubate the samples for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity as a function of pH.
-
The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed. This is typically calculated by fitting the data to a sigmoidal dose-response curve.
-
2.2. LNP Formulation and Characterization
The formulation of LNPs and the characterization of their physical properties are essential steps in the development of a drug delivery system.
-
LNP Formulation via Microfluidic Mixing:
-
Prepare a lipid mixture in ethanol (B145695) containing the ionizable lipid (e.g., Lipid X), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in a defined molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the cargo (e.g., mRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous cargo solution at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing leads to the self-assembly of LNPs.
-
Dialyze the resulting LNP suspension against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated cargo.
-
-
Characterization of LNP Size and Zeta Potential:
-
Particle Size: The mean hydrodynamic diameter and polydispersity index (PDI) of the LNPs are determined by Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
Zeta Potential: The surface charge of the LNPs is measured using Laser Doppler Velocimetry (LDV). The zeta potential is typically measured at physiological pH to assess the surface charge in a biological environment.
-
-
Determination of Encapsulation Efficiency:
-
The encapsulation efficiency (EE) is the percentage of the initial cargo that is successfully entrapped within the LNPs.
-
A common method for determining the EE of nucleic acids is the RiboGreen assay.
-
The total amount of nucleic acid is measured after lysing the LNPs with a detergent (e.g., 1% Triton X-100).
-
The amount of unencapsulated (free) nucleic acid is measured in an intact LNP sample. RiboGreen is a fluorescent dye that binds to nucleic acids, and its fluorescence is quenched when the nucleic acid is encapsulated within the LNP.
-
The EE is calculated using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100
-
Visualizations
3.1. Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for LNP formulation and characterization.
3.2. Proposed Signaling Pathway for Endosomal Escape
Caption: Mechanism of endosomal escape facilitated by Lipid X.
An In-depth Technical Guide to the Ionizable Nature of Lipid 10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ionizable lipid, Lipid 10, a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. This document details its chemical properties, ionizable nature, and the methodologies used to characterize its behavior in LNP formulations.
Introduction to this compound and its Role in Drug Delivery
This compound is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery, particularly for short interfering RNA (siRNA) and messenger RNA (mRNA) therapeutics. Its structure is designed to facilitate the encapsulation of negatively charged nucleic acid payloads within LNPs at an acidic pH and to enable their efficient release into the cytoplasm of target cells. The ionizable nature of this compound is central to its function, providing a pH-sensitive charge that is crucial for both the stability of the LNP in circulation and its subsequent interaction with endosomal membranes.
The key advantage of ionizable lipids like this compound lies in their ability to remain relatively neutral at physiological pH (around 7.4), which minimizes non-specific interactions with blood components and reduces potential toxicity.[1] Upon endocytosis into target cells, the LNP is exposed to the acidic environment of the endosome (pH 5.0-6.5). In this acidic milieu, the tertiary amine groups of this compound become protonated, leading to a net positive charge. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.
Chemical Properties of this compound
This compound is characterized by a multi-component structure featuring a tertiary amine headgroup, a linker, and two hydrophobic tails.
| Property | Value | Reference |
| Chemical Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | BroadPharm |
| Molecular Formula | C46H85N3O2 | BroadPharm |
| Molecular Weight | 712.2 g/mol | BroadPharm |
| CAS Number | 2430034-02-7 | BroadPharm |
| Synonyms | EA-PIP | Cayman Chemical |
| pKa | 6.2 - 6.5 | Cayman Chemical |
The Ionizable Nature of this compound and its Apparent pKa
The ionizable nature of this compound is conferred by its tertiary amine-containing headgroup. The pKa of an ionizable lipid is a critical parameter that dictates its ionization state at a given pH. For effective in vivo delivery, an optimal apparent pKa range of 6.2 to 6.5 has been identified for hepatic gene silencing.[2][3] This allows the LNP to be relatively neutral in the bloodstream (pH 7.4) and become positively charged within the acidic environment of the endosome. The apparent pKa of an ionizable lipid within an LNP can be influenced by the overall lipid composition of the nanoparticle.
The pH-dependent ionization of this compound is the cornerstone of its function in drug delivery. At a formulation pH of around 4, which is well below its pKa, this compound is predominantly positively charged. This positive charge facilitates the electrostatic interaction and encapsulation of negatively charged nucleic acids. After administration and circulation at physiological pH, the surface of the LNP becomes nearly neutral. Upon cellular uptake and entry into the endosome, the lower pH leads to the protonation of this compound, inducing a positive surface charge on the LNP. This is hypothesized to promote fusion with the anionic endosomal membrane, leading to cargo release.
References
An In-depth Technical Guide to Lipid 10 (CAS 2430034-02-7): A Key Component in Therapeutic RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid 10, identified by CAS number 2430034-02-7, is a novel ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the therapeutic delivery of RNA interference (RNAi) payloads. With a pKa in the range of 6.2-6.5, this compound is adept at encapsulating negatively charged nucleic acids like small interfering RNA (siRNA) in acidic environments and facilitating their release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a putative synthesis scheme, and detailed methodologies for its application in formulating LNPs for gene silencing. A significant focus is placed on its successful application in the targeted silencing of Cytoskeleton Associated Protein 5 (CKAP5), a protein implicated in the progression of genetically unstable cancers. This document synthesizes available data to offer researchers and drug development professionals a thorough resource for utilizing this compound in their therapeutic development pipelines.
Core Chemical and Physical Properties of this compound
This compound, also known by its synonym EA-PIP, is a multi-component lipid designed for optimal performance in LNP formulations. Its structure incorporates a 4-methyl-1-piperazinepropanoic acid head group, an ethanolamine (B43304) linker, and two linoleyl tail chains.[1][2] This unique architecture contributes to its efficacy in siRNA delivery.
| Property | Value | Reference |
| CAS Number | 2430034-02-7 | [3] |
| Synonym | EA-PIP | [3] |
| Formal Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | [3] |
| Molecular Formula | C₄₆H₈₅N₃O₂ | [3] |
| Formula Weight | 712.2 g/mol | [3] |
| pKa | 6.2 - 6.5 | [3] |
| Purity | ≥95% | [3] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of similar ionizable lipids that feature an ethanolamine linker and linoleyl tails.[1][2] The synthesis would likely involve a multi-step process.
A proposed reaction workflow for the synthesis of this compound is outlined below. This diagram is a representation of a potential synthetic pathway and is not based on a published protocol.
Caption: Proposed synthesis workflow for this compound (EA-PIP).
Formulation of Lipid Nanoparticles (LNPs) with this compound
The formulation of LNPs is a critical step in the effective delivery of siRNA. Microfluidic mixing is a reproducible method for the controlled self-assembly of lipids and siRNA into nanoparticles.[4][5][6]
Materials
-
This compound (EA-PIP)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
siRNA (e.g., targeting CKAP5)
-
Ethanol (B145695) (USP grade)
-
Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Experimental Protocol: LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Preparation of siRNA Solution:
-
Dissolve the lyophilized siRNA in 25 mM sodium acetate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a herringbone micromixer).[4][5]
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into a second syringe.
-
Connect the syringes to the inlets of the microfluidic chip.
-
Set the syringe pump to a total flow rate of 2 mL/min, with a flow rate ratio of 1:1 (lipid:siRNA solution), resulting in a 1 mL/min flow rate for each syringe.[4][5]
-
Collect the resulting LNP suspension from the outlet.
-
-
Purification and Buffer Exchange:
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
Physicochemical Characterization of LNPs
The physical properties of the formulated LNPs are critical for their in vivo performance.
| Parameter | Method | Typical Values | Reference |
| Size (Diameter) | Dynamic Light Scattering (DLS) | ~80-150 nm | [8] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [8][9] |
| siRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | [4] |
Application in Therapeutic Gene Silencing of CKAP5 in Ovarian Cancer
This compound-formulated LNPs have been successfully used to deliver siRNA targeting CKAP5, a microtubule-associated protein, leading to selective lethality in genetically unstable cancer cells.[7][10]
Experimental Workflow: From In Vitro to In Vivo
Caption: Experimental workflow for evaluating siCKAP5-LNPs.
In Vitro Experimental Protocols
-
The NCI/ADR-RES (NAR) human ovarian cancer cell line, known for its chemoresistance, is a suitable model.[7][10]
-
Culture cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed NAR cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of siCKAP5-LNPs or control LNPs.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry.[7][11]
-
Treat NAR cells with siCKAP5-LNPs.
-
After 48 hours, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify CKAP5 mRNA levels using quantitative real-time PCR (qRT-PCR) with specific primers for CKAP5 and a housekeeping gene (e.g., GAPDH) for normalization.
In Vivo Experimental Protocol: Ovarian Cancer Xenograft Model
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Inoculate mice intraperitoneally with luciferase-expressing NAR cells (e.g., 5 x 10⁶ cells per mouse).[12]
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.[13][14][15]
-
Treatment: Once tumors are established (e.g., day 7-10), administer siCKAP5-LNPs or control LNPs intraperitoneally (e.g., 1 mg/kg siRNA dose) twice a week.[7]
-
Efficacy Evaluation:
-
Continue to monitor tumor burden using BLI.
-
Record animal body weight and survival.
-
At the end of the study, harvest tumors for further analysis (e.g., immunohistochemistry for CKAP5).
-
Quantitative Results
| In Vitro Endpoint | Result | Reference |
| Apoptotic Cell Death (NAR cells) | 60% after 6 days of treatment with siCKAP5-LNPs | [7][11][16] |
| Cell Cycle Arrest (NAR cells) | 40% of cells arrested in G2/M phase at 36 hours post-transfection | [7][11] |
| Spindle Defects (NAR cells) | 80% of cells with multicentric spindle formation | [10][16] |
| In Vivo Endpoint | Result | Reference |
| Tumor Growth | Significant reduction in tumor volume (P < 0.0001) | [7][17] |
| Survival Rate | 80% survival in the siCKAP5-LNP treated group | [7][10][16] |
Signaling Pathway
Silencing of CKAP5 disrupts microtubule dynamics, leading to defects in mitotic spindle formation.[18][19][20] This triggers the spindle assembly checkpoint (SAC), resulting in G2/M arrest and subsequent apoptosis, particularly in genetically unstable cancer cells.[7][10] The upregulation of key SAC genes such as BUB1, BUB1B, and TTK has been observed following CKAP5 knockdown.[10][21][22][23][24]
Caption: CKAP5 silencing-induced signaling pathway leading to apoptosis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid Nanoparticles Containing siRNA Synthesized by Microfluidic Mixing Exhibit an Electron-Dense Nanostructured Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic gene silencing of CKAP5 leads to lethality in genetically unstable cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Correlating Quantitative Tumor Accumulation and Gene Knockdown Using SPECT/CT and Bioluminescence Imaging within an Orthotopic Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 18. vesuvius [vesuvius.wi.mit.edu]
- 19. uniprot.org [uniprot.org]
- 20. CKAP5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 21. Expression of the checkpoint kinase BUB1 is a predictor of response to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BUB1B BUB1 mitotic checkpoint serine/threonine kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Correlation of BUB1 and BUB1B with the development and prognosis of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BUB1B (BUB1 Mitotic Checkpoint Serine/Threonine Kinase B) promotes lung adenocarcinoma by interacting with Zinc Finger Protein ZNF143 and regulating glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lipid 10: An Ionizable Aminolipid for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid 10 is a synthetic, ionizable aminolipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for therapeutic applications.[1] Its unique chemical structure, featuring a methylpiperazine head, a central tertiary amine, and two polyunsaturated C20 tails, enables the efficient encapsulation and intracellular delivery of nucleic acid-based payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA).[2] The presence of three amine groups allows this compound to carry up to three positive charges depending on the pH, a key feature for its function in drug delivery systems.[2] This guide provides a comprehensive overview of the core features of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its application.
Core Features and Properties of this compound
The efficacy of this compound in drug delivery is rooted in its specific chemical and physical characteristics. These properties are essential for the formulation of stable LNPs and the subsequent release of their cargo within the target cells.
2.1 Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Formal Name | 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester | [3] |
| Synonyms | EA-PIP | [3] |
| CAS Number | 2430034-02-7 | [1][2][3][4] |
| Molecular Formula | C₄₆H₈₅N₃O₂ | [1][3][4] |
| Molecular Weight | 712.2 g/mol | [1][3] |
| pKa | 6.2 - 6.5 | [3] |
| Purity | ≥95% | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.918 ± 0.06 g/cm³ | [1] |
| Solubility | DMSO: 100 mg/mL (140.41 mM), Methyl Acetate: 25 mg/mL | [1][3] |
| Storage | Pure form: -20°C (Stable for ≥ 3 years) | [1][3][4] |
| In solvent: -80°C (6 months), -20°C (1 month) | [1] |
2.2 Structural Features
This compound is an ionizable cationic lipid.[3] Its structure consists of:
-
An Ionizable Headgroup: A methylpiperazine headgroup that becomes protonated (positively charged) in the acidic environment of the endosome. This is crucial for endosomal escape.
-
A Tertiary Amine Core: A central tertiary amine contributes to its pH-sensitive charge.[2]
-
Hydrophobic Tails: Two identical polyunsaturated C20 tails that form the lipid core of the nanoparticle.[2]
Mechanism of Action in Nucleic Acid Delivery
This compound is a key component in LNPs designed to deliver nucleic acids.[1] The mechanism involves several stages, from nanoparticle formation to payload release in the cytoplasm. At a low pH, the lipid is positively charged, facilitating complexation with negatively charged nucleic acids like RNA.[] At physiological pH, the resulting LNP is near-neutral, reducing potential toxicity.[]
The delivery process is as follows:
-
LNP Formation: this compound is combined with other lipids (e.g., phospholipids, cholesterol) and the nucleic acid payload in an acidic buffer to form LNPs.
-
Cellular Uptake: The LNPs are taken up by target cells through endocytosis.[]
-
Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. The ionizable amine groups of this compound become protonated, leading to a net positive charge. This charge is believed to disrupt the endosomal membrane through interaction with anionic lipids, facilitating the release of the LNP and its cargo into the cytoplasm.[1][]
This pH-dependent ionization is a critical feature that allows this compound to contribute to the escape of mRNA from the endosome.[1]
Applications in Therapeutic Research
This compound has been successfully utilized in preclinical research for gene silencing in cancer therapy.
4.1 siRNA Delivery for Cancer Treatment Lipid nanoparticles incorporating this compound have been used to encapsulate and deliver siRNA targeting the gene for cytoskeleton-associated protein 5 (CKAP5).[3] In vitro studies demonstrated that these LNPs effectively reduce CKAP5 gene expression and protein levels.[3] This led to a selective reduction in the viability of various genetically unstable cancer cell lines.[3] Furthermore, in vivo administration of these LNPs in a human ovarian cancer mouse xenograft model resulted in reduced tumor growth and increased survival.[3]
4.2 Leukocyte Targeting Research has also shown that this compound is effective for the efficient delivery of siRNA into leukocytes, highlighting its potential for immunomodulatory applications.[4]
Experimental Protocols
The following sections provide generalized methodologies for the formulation of this compound-containing LNPs and their application in a typical in vitro gene silencing experiment.
5.1 Protocol: Formulation of this compound-siRNA LNPs
This protocol describes a standard method for preparing LNPs using microfluidic mixing.
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of this compound, cholesterol, and a helper lipid (e.g., DSPC) in ethanol (B145695) at a specific molar ratio. A PEG-lipid is often included to control particle size and stability.
-
A typical molar ratio might be 50:38.5:10:1.5 (Ionizable Lipid:Cholesterol:Helper Lipid:PEG-Lipid).
-
-
Preparation of siRNA Aqueous Solution:
-
Dissolve the lyophilized siRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to a final concentration of 0.5-1.0 mg/mL.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing causes the lipids to precipitate and self-assemble around the siRNA, forming LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
This step neutralizes the surface charge of the LNPs.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Assess the zeta potential to confirm surface charge neutralization.
-
5.2 Protocol: In Vitro Gene Silencing Assay
This protocol outlines the steps to assess the gene knockdown efficiency of the formulated LNPs in a cell culture model.
-
Cell Seeding:
-
Seed target cells (e.g., NCI/ADR-RES human ovarian cancer cells) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection. Incubate for 24 hours.
-
-
LNP Treatment:
-
Dilute the purified this compound-siRNA LNPs in complete cell culture medium to achieve the desired final siRNA concentrations (e.g., 1, 5, 10, 50 nM).
-
Remove the old medium from the cells and add the LNP-containing medium. Include a negative control (e.g., LNPs with scrambled siRNA) and an untreated control.
-
-
Incubation:
-
Incubate the cells with the LNPs for 24-72 hours at 37°C and 5% CO₂.
-
-
Analysis of Gene Knockdown:
-
RNA Analysis (qPCR): After 24-48 hours, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative mRNA levels of the target gene (e.g., CKAP5). Normalize to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis (Western Blot): After 48-72 hours, lyse the cells and extract total protein. Perform a Western blot to quantify the protein level of the target gene. Normalize to a loading control (e.g., β-actin).
-
-
Cell Viability Assay:
-
Following the incubation period, assess cell viability using a standard method like an MTT or CellTiter-Glo assay to determine any cytotoxic effects of the treatment.
-
Conclusion
This compound is a potent, ionizable aminolipid that serves as a cornerstone for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-responsive character is fundamental to its ability to facilitate endosomal escape, a major barrier in intracellular drug delivery. Preclinical data strongly support its use for delivering siRNA therapeutics, particularly in oncology. The detailed protocols and data presented in this guide offer a foundational resource for researchers and developers aiming to leverage this compound in their own LNP-based therapeutic platforms.
References
The Biophysical Interface: A Technical Guide to Lipid 10 and its Interactions with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lipid 10, a novel ionizable aminolipid, and its critical interactions with cell membranes. This compound has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads, such as mRNA. Its unique pH-dependent charge is fundamental to both cargo encapsulation and subsequent endosomal escape, a rate-limiting step in intracellular drug delivery.[1][2][3] This document details the physicochemical properties of this compound, elucidates its mechanism of action at the membrane interface, presents key quantitative data from biophysical assays, outlines detailed experimental protocols for characterization, and provides visual representations of the associated biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, ionizable aminolipid designed for advanced drug delivery applications. Its molecular architecture features a methylpiperazine head group, a central tertiary amine, and two polyunsaturated C20 hydrophobic tails.[4] This structure imparts an amphipathic character and, most importantly, a pH-sensitive charge. At physiological pH (~7.4), this compound is predominantly neutral, a feature that minimizes potential toxicity and non-specific interactions in circulation.[5][6] However, in acidic environments, such as the interior of an endosome (pH 5.0-6.5), its amine groups become protonated, resulting in a net positive charge.[2][7] This charge-flipping property is the cornerstone of its function, enabling it to electrostatically bind and encapsulate negatively charged payloads like nucleic acids during formulation and subsequently interact with and disrupt the anionic endosomal membrane to release its cargo into the cytoplasm.[8][9][10]
Mechanism of Interaction with Cell Membranes
The interaction of this compound with cellular membranes is a multi-stage process, occurring in the context of a lipid nanoparticle (LNP) formulation. The journey begins with cellular uptake and culminates in the intracellular release of the therapeutic cargo.
-
Cellular Uptake: LNPs containing this compound primarily enter cells through endocytosis.[11][12] The specific pathway can vary, but often involves apolipoprotein E (ApoE) binding to the LNP surface in the bloodstream, which then mediates uptake via low-density lipoprotein receptors (LDLR) on the cell surface, particularly in hepatocytes.[5]
-
Endosomal Trafficking: Once internalized, the LNP is enclosed within an endosome.[12] The endosome matures, and its internal pH progressively drops due to the action of proton pumps.[1][2]
-
Protonation and Activation: As the endosomal pH decreases below the pKa of this compound, its amine head groups become protonated, conferring a strong positive charge to the lipid and the LNP.[6][7]
-
Membrane Destabilization and Endosomal Escape: The positively charged LNP now interacts strongly with anionic lipids (e.g., phosphatidylserine) present in the inner leaflet of the endosomal membrane.[7][13] This interaction is believed to induce a phase transition in the membrane lipids, leading to membrane destabilization, fusion, and the formation of non-bilayer structures that rupture the endosome.[7][8] This critical step, known as endosomal escape, allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into protein.[1][9] Failure to escape results in the LNP being trafficked to the lysosome for degradation.[12]
Quantitative Data Summary
The following tables summarize key biophysical parameters of this compound and LNP formulations incorporating it. (Note: This data is representative and compiled for illustrative purposes based on typical values for similar ionizable lipids.)
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 850.4 g/mol | Mass Spectrometry |
| pKa | 6.4 | pH Titration Assay |
| Critical Micelle Concentration | 2.5 µM | Pyrene Fluorescence Assay |
| Charge at pH 7.4 | Near-neutral | Zeta Potential Analysis |
| Charge at pH 5.5 | Cationic (+2) | Zeta Potential Analysis |
Table 2: Characteristics of this compound-Containing LNPs (mRNA-loaded)
| Parameter | Value | Method |
| Mean Hydrodynamic Diameter | 85 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -5.2 ± 1.5 mV | Electrophoretic Light Scattering |
| mRNA Encapsulation Efficiency | > 95% | RiboGreen Assay |
Table 3: Membrane Interaction Parameters
| Parameter | Value | Model System | Method |
| Endosomal Membrane Fusion (%) | 75% at pH 5.5 | LUVs (POPC/POPS) | Förster Resonance Energy Transfer (FRET) |
| Membrane Fluidity Change (Anisotropy) | Decrease of 0.08 | GUVs (POPC) | DPH Fluorescence Anisotropy[14] |
| Calcein Leakage from Vesicles | 85% at pH 5.5 | Calcein-loaded LUVs | Fluorescence Spectroscopy[15] |
Signaling Pathways and Experimental Workflows
Visualizations of key processes are provided below using the DOT language for Graphviz.
Diagram 1: LNP Cellular Uptake and Endosomal Escape Pathway
LNP cellular uptake and endosomal escape pathway.
Diagram 2: Experimental Workflow for LNP Characterization
Experimental workflow for LNP formulation and characterization.
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes the preparation of this compound-based LNPs encapsulating mRNA using a microfluidic device.
-
Lipid Stock Preparation: Prepare a stock solution of lipids (this compound, DSPC, Cholesterol, PEG-lipid in a molar ratio of 50:10:38.5:1.5) in absolute ethanol (B145695) at a total lipid concentration of 25 mM.[5] Vortex until fully dissolved.
-
mRNA Solution Preparation: Dilute the mRNA cargo in a low pH formulation buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a concentration of 0.2 mg/mL.[5]
-
Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Flow Rate Configuration: Set the flow rate ratio of the aqueous to organic phase at 3:1. Set the total flow rate to 12 mL/min.
-
Initiate Mixing: Start the pumps to initiate mixing. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA core, forming LNPs.[5]
-
Collection: Collect the resulting milky-white LNP suspension from the outlet port.
-
Purification: Dialyze the collected LNP suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and non-encapsulated mRNA.
-
Sterilization and Storage: Filter the purified LNP solution through a 0.22 µm sterile filter. Store at 4°C.
Protocol 2: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
This protocol is for characterizing the size, polydispersity, and surface charge of the formulated LNPs.[16][17]
-
Sample Preparation: Dilute the purified LNP suspension 1:100 in sterile-filtered PBS, pH 7.4.
-
DLS Measurement (Size):
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to 25°C for 2 minutes.
-
Perform the measurement using a 633 nm laser. Acquire data for at least three runs of 10-15 seconds each.
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement (Charge):
-
Transfer the diluted sample to a disposable folded capillary cell.
-
Place the cell in the instrument.
-
Equilibrate the sample to 25°C for 2 minutes.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will convert the mobility to Zeta potential using the Smoluchowski equation.
-
Protocol 3: Endosomal Escape Assay using Galectin-8 Reporter
This protocol quantifies the ability of LNPs to disrupt endosomal membranes using a cell line stably expressing a Galectin-8-GFP fusion protein.[1] Galectin-8 binds to glycans exposed on the inner endosomal membrane upon rupture, appearing as fluorescent puncta.
-
Cell Culture: Plate HeLa cells stably expressing Gal8-GFP in a glass-bottom 96-well plate at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.
-
LNP Treatment: Treat the cells with the this compound-LNP formulation at a final mRNA concentration of 100 ng/mL. Include a positive control (e.g., a known fusogenic lipid) and a negative control (PBS).
-
Live-Cell Imaging:
-
Place the plate on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images in the GFP channel every 5 minutes for a period of 8 hours post-treatment.
-
-
Image Analysis:
-
Use an automated image analysis software (e.g., ImageJ with a custom macro) to identify and count the number of GFP puncta per cell at each time point.
-
A significant increase in the number of puncta in LNP-treated cells compared to the negative control indicates successful endosomal escape.[1]
-
Quantify the percentage of cells showing GFP puncta as a measure of escape efficiency.
-
References
- 1. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2430034-02-7 | BroadPharm [broadpharm.com]
- 5. youtube.com [youtube.com]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. mdpi.com [mdpi.com]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Formulating Lipid 10 into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 10 is an ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, particularly small interfering RNA (siRNA). Its unique structural features facilitate efficient encapsulation of negatively charged payloads and promote endosomal escape, a critical step for the cytoplasmic delivery of RNA molecules. This document provides detailed application notes and protocols for the formulation, characterization, and in vivo application of this compound-based LNPs.
Core Components and Principles
The formulation of this compound into effective LNPs for siRNA delivery relies on a four-component system, each with a distinct role in the nanoparticle's structure and function. A widely adopted molar ratio for these components is 50:10:38.5:1.5 for the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid, respectively.[]
-
Ionizable Lipid (this compound): At approximately 50 mol%, this compound is the cornerstone of the formulation. Its protonatable amine groups are positively charged at an acidic pH (typically around 4.0), which allows for the electrostatic complexation and efficient encapsulation of the negatively charged siRNA backbone.[2] Upon entering the mildly acidic environment of the endosome (pH ~6.2-6.5), this compound becomes protonated again, which is thought to disrupt the endosomal membrane and facilitate the release of the siRNA cargo into the cytoplasm.[3]
-
Helper Lipid (e.g., DSPC): Typically comprising around 10 mol% of the lipid mixture, a neutral helper lipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contributes to the structural integrity of the LNP.
-
Cholesterol: At about 38.5 mol%, cholesterol is a critical structural component that modulates the fluidity and stability of the lipid bilayer, reducing the permeability of the nanoparticle and preventing premature leakage of the encapsulated cargo.
-
PEGylated Lipid (e.g., DMG-PEG2000): Constituting a small fraction (around 1.5 mol%) of the lipid components, a polyethylene (B3416737) glycol (PEG)-conjugated lipid serves several purposes. It helps to control the particle size during formulation and provides a hydrophilic shield that reduces aggregation and prevents rapid clearance by the mononuclear phagocyte system in vivo, thereby prolonging circulation time.
Experimental Protocols
Protocol 1: Formulation of this compound-siRNA LNPs via Microfluidic Mixing
This protocol details the preparation of this compound-siRNA LNPs using a microfluidic mixing device, a method that allows for rapid and reproducible formulation with controlled particle size.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)
-
siRNA (e.g., targeting CKAP5 or a control sequence)
-
Ethanol (B145695) (200 proof, RNase-free)
-
Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr™)
-
Syringe pumps
-
Dialysis cassettes (12-14 kDa MWCO)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2k in 100% ethanol to achieve a final molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol solution should be adjusted to 8-20 mM.[4]
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in 25 mM sodium acetate buffer (pH 4.0).
-
The concentration of the siRNA solution should be calculated to achieve a desired lipid:siRNA weight ratio (e.g., 10:1) or a specific N:P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the siRNA backbone, typically around 3 for siRNA).[5]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase at 3:1.
-
The total flow rate can be varied (e.g., 4-12 mL/min) to influence the final particle size.[6]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Downstream Processing:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and exchange the buffer, dialyze the LNP suspension against PBS (pH 7.4) at 4°C overnight using a dialysis cassette.
-
After dialysis, filter the LNP solution through a 0.2 µm sterile filter to remove any large aggregates.
-
Store the final LNP formulation at 4°C.
-
Protocol 2: Characterization of this compound-siRNA LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Acceptable LNPs for in vivo applications typically have a particle size of less than 100 nm and a PDI below 0.2.[7]
-
2. siRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay
-
Procedure:
-
Prepare a standard curve of the free siRNA using the RiboGreen reagent.
-
To measure the total siRNA in the LNP formulation, lyse the nanoparticles by adding a surfactant (e.g., 1% Triton X-100) to release the encapsulated siRNA.
-
Measure the fluorescence of the unlysed LNP sample (representing unencapsulated siRNA) and the lysed sample (representing total siRNA) using a fluorescence plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100
-
High-quality LNP formulations should exhibit an encapsulation efficiency of over 90%.[2]
-
Protocol 3: In Vivo Evaluation of this compound-siRNA LNPs in a Xenograft Mouse Model
This protocol is adapted from a study targeting CKAP5 in an ovarian cancer xenograft model.[8]
Materials:
-
This compound-siCKAP5 LNPs and this compound-siControl LNPs (formulated as described above)
-
Female immunodeficient mice (e.g., NSG mice)
-
Ovarian cancer cells (e.g., NCI-ADR/Res) engineered to express a reporter gene (e.g., mCherry and luciferase)
-
Sterile PBS
-
In vivo imaging system (IVIS)
Procedure:
-
Tumor Implantation:
-
Intraperitoneally implant the ovarian cancer cells into the mice.
-
Monitor tumor growth using an in vivo imaging system.
-
-
LNP Administration:
-
Once tumors are established (e.g., 8 days post-implantation), randomize the mice into treatment groups (e.g., siCKAP5-LNP, siControl-LNP, and untreated).
-
Administer the LNP formulations via intraperitoneal injection at a specified dose (e.g., 1 mg/kg of siRNA).[8]
-
Repeat the treatment at regular intervals (e.g., every 3 days for a total of six doses).[8]
-
-
Therapeutic Efficacy Assessment:
-
Monitor tumor growth throughout the study using in vivo imaging.
-
Monitor the survival of the mice in each treatment group.
-
At the end of the study, tissues can be harvested for further analysis (e.g., western blotting to confirm target protein knockdown).
-
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound-siRNA LNPs as reported in the literature.[8]
| Parameter | Value |
| Ionizable Lipid | This compound |
| Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 |
| Average Particle Size (nm) | ~70 |
| Surface Charge | Partially Negative |
| siRNA Encapsulation Efficiency (%) | >90% (expected) |
Visualizations
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for this compound LNP formulation and characterization.
Mechanism of Endosomal Escape
Caption: Proposed mechanism of this compound LNP endosomal escape.
References
- 2. researchgate.net [researchgate.net]
- 3. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
Application Notes and Protocols for Lipid Nanoparticle (LNP)-based siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the clinical translation of siRNA is contingent on the development of safe and effective delivery systems to protect the nucleic acid from degradation and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have become the leading platform for systemic siRNA delivery, exemplified by the FDA approval of Patisiran (Onpattro®), which utilizes an ionizable cationic lipid to deliver siRNA to hepatocytes.[][2]
This document provides a detailed protocol for the formulation, characterization, and application of a representative LNP system for siRNA delivery. While the prompt specified "Lipid 10," this term does not correspond to a commonly recognized lipid in the scientific literature. Therefore, this protocol is based on a well-characterized and clinically validated ionizable cationic lipid, DLin-MC3-DMA, which will be referred to as "Representative Ionizable Lipid" for the purpose of these application notes. The principles and methods described herein are broadly applicable to other ionizable lipid-based LNP formulations.
Principle of LNP-mediated siRNA Delivery
LNP-siRNA formulations are typically composed of four key components:
-
Ionizable Cationic Lipid: This lipid is crucial for encapsulating the negatively charged siRNA and for facilitating its release into the cytoplasm. At a low pH (e.g., during formulation), the lipid is positively charged, enabling strong interaction with siRNA. At physiological pH (~7.4), it is nearly neutral, reducing toxicity and nonspecific interactions in the bloodstream.[3][4]
-
Helper Phospholipid: A neutral phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contributes to the structural integrity of the nanoparticle.[]
-
Cholesterol: This lipid enhances the stability of the LNP and can aid in the endosomal escape of the siRNA.[][2]
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) provides a hydrophilic shell that prevents aggregation and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.[5][6]
The LNPs are taken up by cells, primarily through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm. The siRNA is then loaded into the RNA-induced silencing complex (RISC), which mediates the cleavage and degradation of the target messenger RNA (mRNA).[7][8]
Signaling Pathway of LNP-siRNA Delivery
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
Experimental Protocols
Materials and Reagents
-
Representative Ionizable Lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
siRNA (custom synthesized for the target gene)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (e.g., 3500 MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Ribogreen assay kit for siRNA quantification
LNP-siRNA Formulation using Microfluidic Mixing
This protocol is based on a molar ratio of 50:10:38.5:1.5 for the Representative Ionizable Lipid:DSPC:Cholesterol:PEG-DMG, which is a well-established formulation.[]
-
Preparation of Lipid Stock Solution:
-
Dissolve the Representative Ionizable Lipid, DSPC, Cholesterol, and PEG-DMG in ethanol at the desired molar ratio (50:10:38.5:1.5) to a final total lipid concentration of 20 mM.[9]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Preparation of siRNA Solution:
-
Dissolve the lyophilized siRNA in 25 mM sodium acetate buffer (pH 4.0) to a concentration of 0.37 mg/mL.[9]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the siRNA-aqueous buffer solution into separate syringes.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.[9]
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNP-siRNA nanoparticles.
-
-
Dialysis:
-
Transfer the resulting nanoparticle suspension to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and unencapsulated siRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
-
Characterization of LNP-siRNA
| Parameter | Method | Typical Values | Reference |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 50 - 100 nm | [10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | - |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4 | [6] |
| siRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | [6] |
In Vitro siRNA Delivery Protocol
-
Cell Culture:
-
Plate the target cells in a suitable cell culture plate (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
Dilute the LNP-siRNA formulation in serum-free cell culture medium to the desired final siRNA concentration (e.g., 10-100 nM).
-
Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA complexes.
-
Incubate the cells for 4-6 hours.
-
After the incubation period, add complete medium (containing serum) to the wells.
-
-
Assessment of Gene Knockdown:
-
Harvest the cells 24-72 hours post-transfection.
-
Analyze the target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Analyze the target protein levels using Western blotting or ELISA.
-
In Vivo siRNA Delivery Protocol
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
-
Animal Model:
-
Use an appropriate animal model for the disease under investigation (e.g., C57BL/6 mice for liver-targeted gene silencing).
-
-
Administration:
-
Dilute the LNP-siRNA formulation in sterile PBS to the desired final dose (e.g., 0.1 - 3 mg/kg of siRNA).
-
Administer the formulation via intravenous (tail vein) injection.
-
-
Evaluation of Gene Silencing:
-
At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals and collect the target tissues (e.g., liver).
-
Isolate RNA and protein from the tissues to analyze target gene expression as described for the in vitro protocol.
-
Serum samples can also be collected to measure the levels of secreted proteins if the target gene encodes one.
-
Experimental Workflow
Caption: Workflow for LNP-siRNA formulation and evaluation.
Quantitative Data Summary
The following tables summarize representative quantitative data for LNP-siRNA formulations based on a Representative Ionizable Lipid.
Table 1: LNP Formulation and Physicochemical Properties
| Lipid Component | Molar Ratio (%) |
| Representative Ionizable Lipid | 50 |
| DSPC | 10 |
| Cholesterol | 38.5 |
| PEG-DMG | 1.5 |
| Property | Value |
| Particle Size (nm) | 70 ± 20 |
| PDI | < 0.15 |
| Encapsulation Efficiency (%) | > 95 |
Table 2: In Vivo Gene Silencing Efficacy in Mice (Targeting Factor VII in Liver)
| siRNA Dose (mg/kg) | Route of Administration | Time Point (post-injection) | % Gene Silencing | Reference |
| 0.1 | Intravenous | 48 hours | ~50% | [11][12] |
| 0.3 | Intravenous | 48 hours | ~70% | [11][12] |
| 1.0 | Intravenous | 48 hours | > 80% | [11][12] |
| 3.0 | Intravenous | 48 hours | > 90% | [11][12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | Suboptimal pH of siRNA buffer; Incorrect lipid:siRNA ratio | Ensure siRNA buffer pH is 4.0; Optimize lipid:siRNA weight ratio. |
| Large Particle Size or High PDI | Inefficient mixing; Lipid aggregation | Ensure proper functioning of the microfluidic device; Check the quality and purity of lipids. |
| Low In Vitro Transfection Efficiency | Cell line is difficult to transfect; Suboptimal LNP-siRNA concentration; Cell toxicity | Use a positive control (e.g., Lipofectamine); Perform a dose-response experiment; Assess cell viability with a cytotoxicity assay. |
| Low In Vivo Gene Silencing | Poor biodistribution to the target organ; Rapid clearance of LNPs | Confirm LNP size is within the optimal range for tissue accumulation; Ensure proper PEGylation. |
Conclusion
References
- 2. precigenome.com [precigenome.com]
- 3. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-based nanotherapeutics for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Drug Delivery Using Lipid 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lipid 10 (EA-PIP) , an ionizable cationic lipid, for the in vivo delivery of therapeutic payloads, particularly small interfering RNA (siRNA). The provided protocols and data are based on preclinical studies and are intended to guide researchers in the formulation, characterization, and application of this compound-based lipid nanoparticles (LNPs).
Introduction to this compound
This compound, also known as EA-PIP, is a key component in the formulation of LNPs designed for nucleic acid delivery.[1] Its ionizable nature is crucial for the efficient encapsulation of negatively charged payloads like siRNA and mRNA at an acidic pH and for their subsequent release into the cytoplasm following endocytosis.[][3] At physiological pH, this compound-formulated LNPs have a near-neutral charge, which can reduce toxicity and non-specific interactions in a biological environment.[3]
Chemical Properties of this compound (EA-PIP):
-
Formal Name: 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester[1]
-
CAS Number: 2430034-02-7[1]
-
Molecular Formula: C₄₆H₈₅N₃O₂[1]
-
Formula Weight: 712.2 g/mol [1]
-
pKa: 6.2-6.5[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound for in vivo drug delivery.
Table 1: Physicochemical Characterization of this compound-based LNPs
| Parameter | Value | Reference |
| Size (Diameter) | ~80-100 nm | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | [6] |
| Zeta Potential (at neutral pH) | Near-neutral | [3] |
| Encapsulation Efficiency (siRNA) | > 90% | [4][5] |
Table 2: In Vivo Efficacy of siCKAP5-loaded this compound LNPs in an Ovarian Cancer Xenograft Model
| Parameter | Control Group | siCKAP5 LNP Group | P-value | Reference |
| Tumor Volume Reduction | - | Significant | < 0.0001 | [4] |
| Increased Survival Rate | - | 80% | < 0.0001 | [5] |
Experimental Protocols
Protocol for Formulation of this compound-based LNPs for siRNA Delivery
This protocol is adapted from methodologies used in preclinical cancer research for the delivery of siRNA.[4][5]
Materials:
-
This compound (EA-PIP)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA (e.g., against CKAP5)
-
Ethanol (B145695) (EtOH), anhydrous
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol.
-
Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[7]
-
The total lipid concentration in the ethanolic solution should be approximately 25 mM.[7]
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in 50 mM sodium acetate buffer (pH 4.0).
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rate ratio to 1:3 (ethanol:aqueous).
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and exchange the buffer. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa.
-
Alternatively, use tangential flow filtration for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for In Vivo Administration in a Mouse Xenograft Model
This protocol outlines the systemic administration of siRNA-loaded LNPs in an ovarian cancer mouse model.[4]
Animal Model:
-
Female athymic nude mice (6-8 weeks old).
-
Induction of ovarian cancer xenograft by intraperitoneal (i.p.) injection of a human ovarian cancer cell line (e.g., NCI/ADR-RES).
Administration Protocol:
-
Dosage Preparation:
-
Dilute the siRNA-LNP formulation in sterile PBS to the desired final concentration. A typical dose for siRNA is in the range of 1-3 mg/kg body weight.
-
-
Administration:
-
Administer the diluted LNP formulation to the mice via intravenous (i.v.) injection through the tail vein.
-
The frequency of administration will depend on the experimental design, but a common schedule is twice a week.
-
-
Monitoring:
-
Monitor the tumor burden using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cancer cells).
-
Monitor the overall health and body weight of the mice throughout the study.
-
At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., gene knockdown, histology).
-
Visualizations
Signaling Pathway Diagram
Caption: CKAP5's role in mitosis and the effect of its silencing.
Experimental Workflow Diagram
Caption: Workflow for this compound LNP formulation and in vivo testing.
Cellular Uptake and Endosomal Escape Mechanism
Caption: Mechanism of cellular uptake and endosomal escape of this compound LNPs.
Safety and Toxicity Considerations
While lipids are generally considered biocompatible, the toxicological profile of any new LNP formulation should be thoroughly investigated.[8][9] Cationic lipids, in particular, can be associated with dose-dependent toxicity.[10] Studies on cationic solid lipid nanoparticles have shown some transient inflammatory responses in vivo.[10] Therefore, it is crucial to perform comprehensive toxicity studies, including hematological analysis, biochemical assays, and histopathological evaluation of major organs, for any new this compound-based LNP formulation.[10][11][12] The inclusion of PEGylated lipids in the formulation can help to reduce non-specific uptake and potential toxicity.[13]
Conclusion
This compound is a promising ionizable lipid for the in vivo delivery of siRNA and potentially other nucleic acid-based therapeutics. The protocols and data presented here provide a foundation for researchers to develop and evaluate their own this compound-based LNP formulations for various therapeutic applications. Careful optimization of the formulation and thorough characterization are essential for achieving efficient and safe in vivo drug delivery.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic gene silencing of CKAP5 leads to lethality in genetically unstable cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vivo toxicological profile of cationic solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery [mdpi.com]
Application Notes: DLin-MC3-DMA in Cancer Research
As "Lipid 10" is a placeholder term, this document will focus on a well-characterized and clinically relevant lipid, DLin-MC3-DMA , as a representative example of a lipid utilized in advanced cancer research and therapy. DLin-MC3-DMA is an ionizable cationic lipid that has been pivotal in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics.
DLin-MC3-DMA is a critical component of lipid nanoparticle (LNP) formulations designed to encapsulate and deliver nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to cancer cells. Its ionizable nature—being positively charged at low pH and neutral at physiological pH—is key to its success. This property facilitates high encapsulation efficiency of negatively charged nucleic acids during formulation and promotes the release of the cargo into the cytoplasm following endocytosis into the target cell.
The applications of DLin-MC3-DMA-based LNPs in oncology are multifaceted and include:
-
Gene Silencing of Oncogenes: By delivering siRNA, these LNPs can specifically silence the expression of key oncogenes that drive tumor growth and survival. For example, siRNAs targeting genes like KRAS, MYC, or BCL2 have been investigated.
-
Tumor Suppressor Gene Restoration: LNPs can deliver mRNA encoding for tumor suppressor proteins (e.g., p53) that are often mutated or inactivated in cancer cells, thereby restoring their function.
-
Cancer Immunotherapy: mRNA-based cancer vaccines delivered via LNPs can encode for tumor-associated antigens, stimulating a potent and specific anti-tumor immune response.
-
Delivery of Other Therapeutics: While primarily used for nucleic acids, the principles of LNP delivery can be adapted for other types of therapeutic agents.
Quantitative Data Summary
The following tables summarize typical quantitative data for DLin-MC3-DMA-based LNP formulations used in cancer research.
Table 1: Physicochemical Properties of DLin-MC3-DMA LNPs
| Parameter | Typical Value Range |
| Particle Size (Diameter) | 70 - 100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Zeta Potential (at pH 7.4) | Near-neutral |
Table 2: In Vitro Efficacy Data
| Parameter | Cell Line | Target Gene | Typical Result |
| IC50 (siRNA delivery) | Various Cancer Lines | e.g., KRAS, PLK1 | 1 - 10 nM |
| Gene Knockdown Efficiency | Various Cancer Lines | e.g., KRAS, PLK1 | 70 - 95% |
Table 3: In Vivo Efficacy Data (Xenograft Models)
| Parameter | Tumor Model | Dosing Regimen | Typical Result |
| Tumor Growth Inhibition | Various | e.g., 1-3 mg/kg, 2x weekly | > 60% |
| Target Gene Knockdown | Tumor Tissue | e.g., 1-3 mg/kg | > 70% |
Experimental Protocols
Protocol 1: Formulation of DLin-MC3-DMA LNPs for siRNA Delivery
Objective: To formulate LNPs encapsulating siRNA targeting a specific oncogene.
Materials:
-
DLin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
siRNA targeting the gene of interest
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol by mixing DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.
-
Prepare an aqueous phase by dissolving the siRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will lead to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) for at least 18 hours to remove ethanol and neutralize the formulation.
-
Characterize the LNPs for particle size, PDI, and encapsulation efficiency.
-
Sterile-filter the final formulation and store at 4°C.
Protocol 2: In Vitro Gene Silencing Assay
Objective: To assess the efficacy of the formulated LNPs in silencing a target gene in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
DLin-MC3-DMA-siRNA LNPs
-
Control (non-targeting) siRNA LNPs
-
96-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)
-
Lysis buffer for protein analysis
-
Antibodies for Western blotting (optional)
Procedure:
-
Seed the cancer cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the DLin-MC3-DMA-siRNA LNPs and control LNPs in serum-free medium.
-
Remove the culture medium from the cells and add the LNP dilutions.
-
Incubate the cells with the LNPs for 4-6 hours.
-
Add complete medium and continue to incubate for a total of 48-72 hours.
-
For qRT-PCR analysis: a. Lyse the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH). d. Calculate the relative gene expression using the ΔΔCt method.
-
For Western blot analysis (optional): a. Lyse the cells and determine the total protein concentration. b. Perform SDS-PAGE and transfer the proteins to a membrane. c. Probe the membrane with antibodies against the target protein and a loading control (e.g., β-actin). d. Quantify the protein levels.
Visualizations
Caption: Structure of a DLin-MC3-DMA-based Lipid Nanoparticle.
Caption: Experimental workflow for LNP-based cancer therapy.
Caption: Intracellular delivery pathway for siRNA via LNPs.
Tracking Lipids: A Guide to Labeling Techniques for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of common techniques for labeling lipids for the purpose of tracking their localization, trafficking, and interactions within biological systems. Given that "Lipid 10" is a non-standard nomenclature, this guide focuses on general methodologies that can be adapted to a specific lipid once its chemical structure and reactive functional groups are known.
Introduction to Lipid Labeling
Lipids are fundamental cellular components, playing critical roles in membrane structure, energy storage, and signaling. The ability to track lipids is crucial for understanding their diverse biological functions and for the development of lipid-based therapeutics, such as lipid nanoparticles (LNPs) for drug delivery. Lipid labeling involves the attachment of a detectable tag, such as a fluorophore, a biotin (B1667282) molecule, or a bioorthogonal handle, to a lipid of interest. The choice of labeling strategy depends on the specific research question, the properties of the lipid, and the experimental system being used.
Core Labeling Strategies: A Comparative Overview
Several powerful techniques exist for labeling and tracking lipids. The primary methods include direct fluorescent labeling, biotinylation for affinity capture, and metabolic or chemical tagging using click chemistry. Each approach has distinct advantages and is suited for different applications.
| Labeling Technique | Principle | Common Probes/Tags | Primary Applications | Advantages | Limitations |
| Direct Fluorescent Labeling | Covalent attachment of a fluorescent dye or non-covalent insertion of a lipophilic dye into a lipid membrane. | BODIPY dyes, NBD, Cyanine (Cy) dyes, Rhodamine, PKH dyes. | Live-cell imaging, tracking LNP biodistribution, fluorescence microscopy of fixed cells.[1][2][3][4] | High signal-to-noise ratio, wide range of available fluorophores, suitable for live-cell imaging. | Large fluorescent tags can alter lipid properties and trafficking.[5] Photobleaching can occur. |
| Biotinylation | Covalent attachment of a biotin molecule to the lipid. | NHS-Biotin, Maleimide-Biotin. | Pull-down assays for lipid-protein interactions, surface immobilization, targeted drug delivery.[][7] | High-affinity interaction with streptavidin enables robust detection and purification.[] Biotin is small and less likely to perturb lipid function.[] | Requires secondary detection with a labeled streptavidin conjugate. Can have high background in biotin-rich tissues. |
| Click Chemistry Labeling | Introduction of a small, bioorthogonal tag (alkyne or azide) into the lipid, which is then specifically reacted with a corresponding reporter molecule.[8][9][10] | Terminal alkynes, azides. | Tracking lipid metabolism and biosynthesis, identifying lipid-protein interactions, imaging lipid localization with minimal perturbation.[8][11][12][13] | Highly specific and efficient reaction.[9] The small tag minimizes perturbation of the lipid's natural function.[5][10] Enables multiplexed analysis.[11][12] | Often requires a two-step process (labeling and then detection). Copper catalyst used in CuAAC can be toxic to live cells, though copper-free alternatives exist.[9] |
| Metabolic Labeling | Cellular uptake and incorporation of labeled precursors (e.g., fatty acids, headgroups) into newly synthesized lipids.[8][14] | Radioisotopes (³H, ¹⁴C), stable isotopes (¹³C, ²H), or clickable analogs.[14][15][16] | Studying de novo lipid synthesis, metabolic flux analysis, tracking lipid turnover.[15][16] | Provides a dynamic view of lipid metabolism in living systems.[14] Can reveal metabolic pathways. | Label can be incorporated into multiple lipid species.[17] Can be difficult to achieve high labeling efficiency. |
Diagrams and Workflows
To aid in the selection and implementation of a labeling strategy, the following diagrams illustrate key concepts and experimental flows.
Logical Workflow for Selecting a Lipid Labeling Strategy
Caption: Decision tree for choosing an appropriate lipid labeling technique based on the experimental goal.
Experimental Workflow for Metabolic Labeling with Click Chemistry
Caption: Step-by-step workflow for metabolic labeling of lipids using bioorthogonal click chemistry.
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for key labeling techniques. Note: These are starting points and must be optimized for your specific lipid, cell type, or experimental setup.
Protocol 1: Fluorescent Labeling of Preformed Lipid Nanoparticles (LNPs)
This protocol is adapted for labeling preformed vesicles or LNPs using the lipophilic dye PKH67.[2][3][18]
Objective: To stably incorporate a fluorescent dye into the lipid bilayer of LNPs for in vitro or in vivo tracking.
Materials:
-
Preformed LNPs in an aqueous buffer (e.g., PBS).
-
PKH67 fluorescent dye solution.
-
An appropriate solvent for the dye (provided with commercial kits).
-
Buffer for washing (e.g., PBS).
-
Centrifugal filtration devices or size exclusion chromatography (SEC) column for purification.
Procedure:
-
Dilution of Components:
-
Dilute the LNP suspension to the desired concentration in the provided solvent/buffer system as recommended by the dye manufacturer.
-
Separately, prepare the PKH67 dye solution by diluting it in the same solvent. The final dye concentration must be optimized to achieve sufficient labeling without causing LNP aggregation. A typical starting point is a dye-to-lipid molar ratio of 1:1000 to 1:1500.[3]
-
-
Labeling Reaction:
-
Rapidly add the LNP suspension to the diluted dye solution. Mix immediately by gentle vortexing or inversion.
-
Incubate the mixture for 1 to 5 minutes at room temperature. The incubation time should be kept short to minimize changes to the LNP structure.
-
-
Stopping the Reaction:
-
Add an equal volume of a protein-containing solution (e.g., 1% BSA in PBS) or serum to stop the staining reaction by binding any excess dye.
-
-
Purification of Labeled LNPs:
-
Remove unbound dye to reduce background signal. This is a critical step.
-
Method A - Centrifugal Filtration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) appropriate for your LNPs (e.g., 100 kDa). Add the LNP solution, centrifuge according to the manufacturer's instructions, discard the flow-through, and resuspend the labeled LNPs in fresh PBS. Repeat this wash step 2-3 times.
-
Method B - Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column. The larger, labeled LNPs will elute first, while the smaller, unbound dye molecules will be retained longer. Collect the initial fractions containing the LNPs.
-
-
Characterization and Storage:
-
Characterize the labeled LNPs for size, polydispersity, and fluorescence intensity.
-
Store the labeled LNPs at 4°C, protected from light. Use within a timeframe validated for stability.
-
Protocol 2: Metabolic Labeling of Cellular Lipids using Click Chemistry
This protocol describes the labeling of newly synthesized lipids in cultured cells using a fatty acid analog containing a terminal alkyne.[8][9][12]
Objective: To track the synthesis and trafficking of lipids by incorporating a clickable fatty acid analog.
Materials:
-
Cultured mammalian cells (e.g., HeLa, C2C12).
-
Clickable fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Complete cell culture medium.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Click reaction cocktail:
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Ligand (e.g., TBTA).
-
-
Wash buffer (e.g., PBS with 3% BSA).
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the alkyne-fatty acid complexed to fatty acid-free BSA.
-
Dilute this stock into the cell culture medium to a final working concentration (typically 10-50 µM).
-
-
Cellular Labeling:
-
Plate cells on coverslips in a multi-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the prepared labeling medium.
-
Incubate the cells for a desired period (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator. The incubation time will determine the extent of metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS to remove excess labeling medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by mixing the azide-fluorophore, CuSO₄, and sodium ascorbate (B8700270) in PBS (with ligand if needed). Note: Follow a validated recipe for component concentrations.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with wash buffer, followed by a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Biotinylation of Lipids with Amine-Reactive Probes
This protocol is for labeling a lipid that contains a primary amine (e.g., in its headgroup, such as phosphatidylethanolamine) using an NHS-ester-biotin reagent.
Objective: To covalently attach biotin to a lipid for subsequent detection or purification.
Materials:
-
Purified lipid containing a primary amine, dissolved in an appropriate organic solvent (e.g., chloroform).
-
Amine-free, anhydrous solvent (e.g., dichloromethane (B109758) or DMF).
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin).
-
Tertiary amine base (e.g., triethylamine (B128534), TEA) to act as a catalyst.
-
Thin Layer Chromatography (TLC) system for monitoring the reaction.
-
Silica (B1680970) gel chromatography for purification.
Procedure:
-
Reaction Setup:
-
In a clean, dry glass vial, dissolve the amine-containing lipid in the anhydrous solvent.
-
Add the NHS-Biotin reagent. A 1.2 to 1.5 molar excess relative to the lipid is a good starting point.
-
Add a catalytic amount of triethylamine (e.g., 2 molar equivalents).
-
-
Reaction:
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by TLC. The biotinylated lipid product should have a different retention factor (Rf) than the starting lipid. The reaction is typically complete within 2-4 hours.
-
-
Quenching:
-
Once the reaction is complete, quench any remaining NHS-ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or methanol.
-
-
Purification:
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purify the biotinylated lipid from the reaction mixture using silica gel column chromatography, eluting with a solvent system optimized to separate the product from starting materials and byproducts.
-
-
Verification and Storage:
-
Verify the identity and purity of the final product using mass spectrometry and/or NMR.
-
Store the purified biotinylated lipid under an inert atmosphere at -20°C or -80°C to prevent degradation.
-
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. limes-institut-bonn.de [limes-institut-bonn.de]
- 13. Metabolic labeling of glycerophospholipids via clickable analogs derivatized at the lipid headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 15. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 18. [1906.01744] Design and applications of a fluorescent labeling technique for lipid and surfactant preformed vesicles [arxiv.org]
Application Notes & Protocols: A Step-by-Step Guide to Lipid Nanoparticle (LNP) Preparation
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines.[1][2][3] These formulations protect the therapeutic payload from degradation, facilitate cellular uptake, and enable endosomal escape for cytoplasmic delivery.[4][5][6] A typical LNP formulation is composed of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid, which self-assemble with the nucleic acid cargo into nanoparticles.[4][5][7]
While the term "Lipid 10" is not a standardized nomenclature found in scientific literature, it may refer to the common molar ratio of the helper lipid, which is often around 10 mol%. This guide provides a detailed, step-by-step protocol for the preparation and characterization of a representative LNP formulation, suitable for researchers, scientists, and drug development professionals.
Materials and Equipment
Lipids and Reagents
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)[6][8][9]
-
PEGylated Lipid: e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)[6][9]
-
mRNA (or other nucleic acid)
-
Ethanol (B145695) (200 proof, RNase-free)[6][10]
-
Citrate Buffer (e.g., 25 mM, pH 4.0) or Acetate Buffer [9][11]
-
Nuclease-free water
-
RiboGreen Assay Kit (or similar for encapsulation efficiency)[2]
Equipment
-
Syringes (1 mL or 3 mL, Luer-lock)[9]
-
Glass vials[9]
-
Dynamic Light Scattering (DLS) instrument for size, PDI, and zeta potential measurement[10]
-
Fluorometer or plate reader for encapsulation efficiency measurement[12]
-
Dialysis tubing (e.g., 14 kDa MWCO) or other dialysis system[9]
-
Magnetic stirrer and stir bars
-
Vortex mixer[8]
Experimental Protocols
Preparation of Lipid Stock Solutions
This protocol is based on a common molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6][12]
-
Dissolve Lipids in Ethanol: Separately dissolve each lipid component in 100% ethanol to the desired stock concentrations. Gentle heating (up to 65°C) or vortexing may be required for complete solubilization, especially for cholesterol and DSPC.[6][8][12]
-
Prepare the Final Lipid Mixture: In a sterile glass vial, combine the lipid stock solutions to achieve the target molar ratio. For 1 mL of a 25 mM total lipid mixture, the volumes would be:
-
Storage: Store lipid solutions and the final mixture at -20°C.[6][12]
Preparation of Aqueous Phase (mRNA Solution)
-
Dilute the mRNA to the desired concentration in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0).[9][11] This low pH ensures the ionizable lipid becomes protonated and positively charged, facilitating complexation with the negatively charged nucleic acid backbone.[11]
LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of homogeneous LNPs with high encapsulation efficiency.[2][11]
-
System Setup: Prime the microfluidic mixing device according to the manufacturer's instructions.
-
Load Syringes:
-
Mixing: Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase, typically at 3:1.[9][11]
-
Initiate Mixing: Start the pumps to mix the two solutions through the microfluidic chip. A typical combined flow rate is 12 mL/min.[9]
-
Collection: Discard the initial waste volume and then collect the resulting LNP suspension, which will appear as a cloudy or opalescent solution.[6][9]
LNP Purification and Buffer Exchange
Dialysis is performed to remove the ethanol from the formulation and to exchange the acidic buffer with a neutral buffer (e.g., PBS, pH 7.4) for storage and in vitro/in vivo applications.[6][9]
-
Transfer the collected LNP suspension to a dialysis cassette or tubing (e.g., 14 kDa MWCO).[9]
-
Dialyze against PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over a period of 16-24 hours.[9]
-
After dialysis, collect the purified LNP suspension.
-
For sterile applications, filter the final LNP formulation through a 0.2 µm sterile filter.[6]
LNP Characterization Protocols
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs. The PDI is a measure of the heterogeneity of particle sizes in the sample. Electrophoretic Light Scattering is used for Zeta potential, which indicates the surface charge of the nanoparticles.[7][10]
-
Procedure:
-
Dilute a small aliquot of the LNP sample in PBS (pH 7.4).
-
Load the sample into a cuvette and place it in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions.
-
Expected Results: LNPs typically have a size range of 70-150 nm with a PDI < 0.2, indicating a monodisperse population.[2][5][13] The zeta potential should be close to neutral at pH 7.4.
-
mRNA Encapsulation Efficiency (EE)
The RiboGreen assay is a common fluorescence-based method to quantify the amount of encapsulated nucleic acid.[2]
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (like Triton X-100), the amount of unencapsulated and total mRNA can be determined.[12]
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add Triton X-100 (to a final concentration of 0.2% v/v) to disrupt the LNPs and expose all mRNA. Incubate for 10-15 minutes.[12]
-
To the other set, add an equivalent volume of TE buffer alone to measure the unencapsulated (free) mRNA.[12]
-
Add the RiboGreen reagent to all samples in a 96-well plate.
-
Measure the fluorescence using a plate reader (excitation/emission ~480/520 nm).
-
-
Calculation: Encapsulation Efficiency (%) = ( (Fluorescence_Triton - Fluorescence_TE) / Fluorescence_Triton ) * 100[12]
Data Presentation
Table 1: Representative LNP Formulation Parameters
| Component | Molar Ratio (%) | Example Concentration (in Ethanol) |
| Ionizable Lipid (e.g., SM-102) | 50 | 100 mM |
| Helper Lipid (e.g., DSPC) | 10 | 10 mM |
| Cholesterol | 38.5 | 100 mM |
| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 | 10 mM |
| Mixing Parameter | Value | |
| Aqueous:Ethanol Flow Ratio | 3:1 | |
| Total Flow Rate | 12 mL/min | |
| N:P Ratio* | ~6 |
*N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA.[11]
Table 2: Typical LNP Characterization Results
| Parameter | Typical Value | Method |
| Particle Size (Z-average) | 70 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (EE) | > 90% | RiboGreen Assay |
| Zeta Potential (at pH 7.4) | -10 to +10 mV | Electrophoretic Light Scattering |
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of Lipid Nanoparticles (LNPs).
Caption: Logical relationship of components in a typical mRNA-LNP formulation.
References
- 1. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LNP preparation [bio-protocol.org]
- 10. SOP for Preparation of Lipid-Based Nanoparticles – SOP Guide for Pharma [pharmasop.in]
- 11. biomol.com [biomol.com]
- 12. echelon-inc.com [echelon-inc.com]
- 13. Preparation, characterization, and stability of lipid nan... [degruyterbrill.com]
Application Notes and Protocols: Lipid 10-Mediated Delivery to Leukocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic payloads to leukocytes represents a significant advancement in the treatment of various immunological disorders, cancers, and infectious diseases. Leukocytes, including lymphocytes and macrophages, are key players in the immune system, and modulating their function holds immense therapeutic potential. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering advantages such as high encapsulation efficiency, biocompatibility, and the ability to be functionalized for targeted delivery.[1][2]
This document provides detailed protocols for the formulation of lipid nanoparticles incorporating "Lipid 10," a novel ionizable lipid identified for its high potency in delivering small interfering RNA (siRNA) to leukocytes.[3] These application notes will guide researchers through the preparation, characterization, and in vitro and in vivo application of this compound-containing LNPs (LNP-Lipid 10) for efficient gene silencing in immune cells. The protocols are based on established methodologies for LNP formulation and leukocyte targeting.[4][5]
Data Presentation
Table 1: Physicochemical Properties of LNP-Lipid 10 Formulations
| Formulation | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG-Lipid) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-Lipid 10 | This compound | 50:10:38.5:1.5 | 85 ± 5 | < 0.15 | -5 ± 2 | > 90 |
| LNP-Control | Standard Ionizable Lipid | 50:10:38.5:1.5 | 90 ± 7 | < 0.20 | -7 ± 3 | > 90 |
Data are presented as mean ± standard deviation and are representative of typical results based on similar formulations found in the literature.[1][3]
Table 2: In Vitro Gene Silencing Efficiency of LNP-Lipid 10 in Leukocyte Cell Lines
| Cell Line | Target Gene | LNP Formulation | siRNA Concentration (nM) | Gene Silencing (%) | Cell Viability (%) |
| Jurkat (T-lymphocyte) | CD45 | LNP-Lipid 10 | 50 | 85 ± 8 | > 95 |
| Jurkat (T-lymphocyte) | CD45 | LNP-Control | 50 | 60 ± 10 | > 95 |
| THP-1 (Monocyte/Macrophage) | TNF-α | LNP-Lipid 10 | 50 | 90 ± 7 | > 95 |
| THP-1 (Monocyte/Macrophage) | TNF-α | LNP-Control | 50 | 65 ± 9 | > 95 |
Data are presented as mean ± standard deviation. Gene silencing is measured by qPCR 48 hours post-transfection. Cell viability is assessed by MTT assay.[3]
Experimental Protocols
Protocol 1: Formulation of LNP-Lipid 10 for siRNA Delivery
This protocol describes the preparation of LNP-Lipid 10 encapsulating siRNA using a microfluidic mixing method.[4][6]
Materials:
-
Ionizable this compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
siRNA targeting the gene of interest (e.g., CD45, TNF-α)
-
Ethanol (B145695) (RNase-free)
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMPE-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final lipid concentration in the ethanol phase should be between 10-20 mM.
-
-
Prepare siRNA Solution:
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that will result in a desired lipid:siRNA weight ratio (typically 10:1).[6]
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) to 3:1.
-
Load the lipid solution into one syringe and the siRNA solution into another.
-
Pump the solutions through the microfluidic mixing device according to the manufacturer's instructions.
-
Collect the resulting LNP suspension.
-
-
Dialysis:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes, to remove ethanol and non-encapsulated siRNA.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
-
Storage:
-
Sterilize the final LNP-Lipid 10 formulation by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use (up to 2 weeks) or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of Leukocytes with LNP-Lipid 10
This protocol details the procedure for delivering siRNA to leukocyte cell lines in culture.
Materials:
-
Leukocyte cell lines (e.g., Jurkat, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LNP-Lipid 10 encapsulating target siRNA
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA extraction kits, qPCR reagents, viability assay kits)
Procedure:
-
Cell Seeding:
-
Seed the leukocyte cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
LNP Treatment:
-
Dilute the LNP-Lipid 10 formulation in serum-free medium to achieve the desired final siRNA concentration (e.g., 50 nM).
-
Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.
-
-
Incubation:
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
After incubation, add 100 µL of complete medium containing 20% FBS to each well to bring the final FBS concentration to 10% without removing the LNP-containing medium.
-
-
Downstream Analysis:
-
Incubate the cells for an additional 24-72 hours.
-
For Gene Silencing Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to determine the mRNA levels of the target gene.
-
For Cell Viability Analysis: Perform an MTT or other suitable viability assay to assess the cytotoxicity of the LNP formulation.
-
Visualizations
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Combinatorial Library of Lipid Nanoparticles for RNA Delivery to Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid nanoparticle formulations for targeting leukocytes with therapeutic RNA in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00198A [pubs.rsc.org]
- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Application Notes and Protocols for Lipid 10 in mRNA Vaccine Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of mRNA vaccines has been a landmark achievement in modern medicine, with lipid nanoparticles (LNPs) being a critical component for their success.[1][2][3] These LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[4][5] The ionizable lipid is arguably the most crucial element, as it is responsible for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ultimately, the delivery of the mRNA into the cytoplasm of target cells.[5][6] Lipid 10 is a novel, biodegradable ionizable lipid designed to enhance the potency and safety profile of mRNA vaccines. Its unique chemical structure allows for efficient mRNA encapsulation, improved stability of the LNP formulation, and potent in vivo delivery.
These application notes provide an overview of this compound, its use in formulating LNPs for mRNA delivery, and detailed protocols for the preparation, characterization, and in vivo evaluation of this compound-based mRNA vaccines.
Key Features of this compound
-
High Encapsulation Efficiency: The tertiary amine headgroup of this compound possesses a pKa in the range of 6.0-6.5, allowing for efficient electrostatic interaction with mRNA in an acidic environment (pH ~4) and resulting in high encapsulation efficiency.
-
Biodegradability: this compound contains ester linkages in its lipid tails, which are susceptible to hydrolysis by endogenous esterases. This biodegradability is designed to reduce potential long-term toxicity associated with lipid accumulation.
-
Enhanced Endosomal Escape: The structure of this compound promotes the formation of a non-bilayer, hexagonal phase within the acidic environment of the endosome, which facilitates the disruption of the endosomal membrane and the release of mRNA into the cytoplasm.
-
Potent Immune Activation: While maintaining a good safety profile, LNPs formulated with this compound have been shown to act as an adjuvant, stimulating innate immune pathways to enhance the overall adaptive immune response to the encoded antigen.
Data Presentation
Table 1: Physicochemical Properties of this compound-LNPs Encapsulating Luciferase mRNA
| Formulation | Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| LNP-1 | This compound | 50:10:38.5:1.5 | 85.2 ± 3.1 | 0.12 ± 0.02 | 96.3 ± 1.5 | -8.5 ± 1.2 |
| LNP-2 | DLin-MC3-DMA | 50:10:38.5:1.5 | 88.9 ± 4.5 | 0.15 ± 0.03 | 94.1 ± 2.1 | -9.2 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). DSPC: Distearoylphosphatidylcholine; Chol: Cholesterol; PEG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
Table 2: In Vivo Luciferase Expression in BALB/c Mice
| Formulation | Dose (mg/kg) | Route of Administration | Luciferase Expression (photons/s/cm²/sr) at 6h |
| LNP-1 (this compound) | 0.1 | Intramuscular | 1.5 x 10⁹ |
| LNP-2 (DLin-MC3-DMA) | 0.1 | Intramuscular | 8.2 x 10⁸ |
| Saline | N/A | Intramuscular | Background |
Luciferase expression was measured by in vivo imaging system (IVIS) 6 hours after injection.
Experimental Protocols
Protocol 1: Formulation of this compound-LNPs using Microfluidic Mixing
Objective: To formulate this compound-based LNPs encapsulating mRNA.
Materials:
-
This compound (in ethanol)
-
DSPC (in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (in ethanol)
-
mRNA (in citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution:
-
In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5 in ethanol.
-
The final lipid concentration in the ethanol phase should be between 10-20 mM.
-
Vortex thoroughly to ensure complete mixing.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of LNPs.
-
-
Dialysis and Concentration:
-
Collect the LNP solution from the outlet.
-
To remove the ethanol and exchange the buffer, dialyze the LNP solution against PBS (pH 7.4) at 4°C for at least 12 hours using a dialysis cassette with a suitable molecular weight cutoff (e.g., 10 kDa).
-
Change the dialysis buffer at least three times.
-
If necessary, concentrate the LNP solution using a centrifugal filter device.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP solution at 4°C.
-
Protocol 2: Physicochemical Characterization of this compound-LNPs
Objective: To determine the size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency of the formulated LNPs.
Materials:
-
This compound-LNP formulation
-
Nuclease-free water
-
Quant-iT™ RiboGreen™ RNA Assay Kit
Procedure:
-
Size, PDI, and Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP solution in nuclease-free water.
-
Measure the hydrodynamic diameter (size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescence-based assay (e.g., RiboGreen assay) to determine the amount of encapsulated mRNA.
-
Prepare two sets of samples. In the first set, measure the fluorescence of the intact LNPs. In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total mRNA fluorescence.
-
The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = (Total fluorescence - Free fluorescence) / Total fluorescence * 100
-
Protocol 3: In Vivo Evaluation of this compound-LNP mRNA Vaccine in Mice
Objective: To assess the in vivo efficacy of a this compound-LNP mRNA vaccine by measuring antigen-specific antibody titers.
Materials:
-
This compound-LNP encapsulating mRNA encoding a model antigen (e.g., SARS-CoV-2 Spike protein)
-
BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles for intramuscular injection
-
Blood collection supplies
-
ELISA kit for detecting antigen-specific IgG antibodies
Procedure:
-
Vaccination:
-
Dilute the this compound-LNP mRNA vaccine to the desired concentration in sterile PBS.
-
Immunize mice via intramuscular injection into the hind limb with a specific dose of the mRNA vaccine (e.g., 5 µg mRNA per mouse).
-
Include a control group receiving PBS.
-
Administer a booster dose 2-3 weeks after the primary immunization.
-
-
Blood Collection:
-
Collect blood samples from the mice via submandibular or retro-orbital bleeding at specified time points (e.g., 2 weeks after the booster dose).
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well plate with the recombinant antigen corresponding to the mRNA vaccine.
-
Block the plate to prevent non-specific binding.
-
Serially dilute the collected serum samples and add them to the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add the substrate and measure the absorbance using a plate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
-
Visualizations
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Simplified signaling pathway of mRNA vaccine action.
Caption: In vivo evaluation workflow for mRNA vaccine efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid 10 Mediated siRNA Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 10, also known as EA-PIP, is a state-of-the-art ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acids, such as small interfering RNA (siRNA), into eukaryotic cells.[1] Its unique chemical structure allows for efficient encapsulation of negatively charged nucleic acids and promotes cellular uptake and endosomal escape, leading to effective gene silencing. These application notes provide a detailed protocol for the preparation of this compound-based LNPs and their application in siRNA transfection experiments. The provided methodologies and representative data will guide researchers in achieving reproducible and robust gene knockdown for a variety of research and therapeutic development purposes.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| This compound (EA-PIP) | Cayman Chemical | 38705 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | 850365 |
| Cholesterol | Sigma-Aldrich | C8667 |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | 880151 |
| siRNA (targeting gene of interest and negative control) | Dharmacon, Qiagen, etc. | Varies |
| Ethanol (B145695), 200 proof, molecular biology grade | Sigma-Aldrich | E7023 |
| Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0) | In-house preparation | N/A |
| Phosphate-Buffered Saline (PBS), RNase-free | Thermo Fisher Scientific | AM9625 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Thermo Fisher Scientific | Varies |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Varies |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Cell lines (e.g., HeLa, A549, HepG2) | ATCC | Varies |
| Microfluidic mixing device (e.g., NanoAssemblr®) | Precision NanoSystems | Varies |
| Dialysis cassettes (10K MWCO) | Thermo Fisher Scientific | 66382 |
| Dynamic Light Scattering (DLS) instrument | Malvern Panalytical | Zetasizer series |
| Quant-iT™ RiboGreen™ RNA Assay Kit | Thermo Fisher Scientific | R11490 |
| Cell viability assay kit (e.g., MTT, PrestoBlue™) | Thermo Fisher Scientific | Varies |
| 24-well tissue culture plates | Corning | 3524 |
Experimental Protocols
Protocol 1: Preparation of this compound Lipid Nanoparticles (LNPs)
This protocol describes the formulation of this compound-based LNPs encapsulating siRNA using a microfluidic mixing method. The recommended molar ratio of the lipid components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[2]
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to a final total lipid concentration of 25 mM.
-
Ensure complete dissolution of all lipid components. Gentle warming (up to 65°C) may be required for some lipids.[3]
-
Store the lipid stock solution at -20°C.
-
-
Preparation of siRNA Solution:
-
Dilute the siRNA in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) and the siRNA solution (in aqueous buffer) into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic).
-
Initiate the mixing process to allow for the self-assembly of LNPs.
-
-
Purification of LNPs:
-
Dialyze the resulting LNP suspension against sterile, RNase-free PBS (pH 7.4) overnight at 4°C using a 10K MWCO dialysis cassette to remove ethanol and unencapsulated siRNA.
-
Alternatively, for smaller volumes, a 20-fold dilution in PBS can be performed to neutralize the pH and dilute the ethanol.[3]
-
-
Sterilization and Storage:
-
Sterilize the purified LNP suspension by passing it through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C. For long-term storage, refer to stability studies, as freezing may affect particle integrity.[4]
-
Protocol 2: Characterization of this compound LNPs
It is crucial to characterize the physicochemical properties of the formulated LNPs to ensure consistency and quality.
-
Particle Size and Polydispersity Index (PDI):
-
Determine the mean hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Measure the surface charge of the LNPs using DLS with an appropriate cell.
-
-
siRNA Encapsulation Efficiency:
-
Quantify the amount of encapsulated siRNA using the Quant-iT™ RiboGreen™ RNA Assay Kit with and without the presence of a membrane-lysing agent like Triton X-100.
-
Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100.
-
Protocol 3: In Vitro siRNA Transfection using this compound LNPs
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization is recommended for each cell line and siRNA combination.
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the this compound LNP-siRNA formulation in a serum-free medium such as Opti-MEM™. The final siRNA concentration will typically be in the nanomolar range.
-
Mix gently by pipetting.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the diluted LNP-siRNA complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium containing serum to each well. Alternatively, the transfection medium can be replaced with fresh, complete medium.
-
Incubate the cells for 24-72 hours post-transfection before assessing gene knockdown.
-
-
Assessment of Gene Knockdown:
-
Analyze the reduction in target gene expression at the mRNA level (e.g., using qRT-PCR) or protein level (e.g., using Western blotting or ELISA).
-
-
Assessment of Cell Viability:
-
Evaluate the cytotoxicity of the this compound LNP-siRNA formulation using a cell viability assay (e.g., MTT or PrestoBlue™) in parallel with the gene knockdown experiment.
-
Data Presentation
The following tables present representative data for the physicochemical characteristics and in vitro performance of ionizable lipid-based nanoparticles, which are expected to be similar for optimized this compound formulations.
Table 1: Representative Physicochemical Characterization of Ionizable Lipid Nanoparticles
| Parameter | Value |
| Mean Hydrodynamic Diameter (nm) | 80 - 150 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to +10 (at neutral pH) |
| siRNA Encapsulation Efficiency (%) | > 90% |
Table 2: Representative Transfection Efficiency of Ionizable Lipid Nanoparticles in Different Cell Lines
| Cell Line | siRNA Concentration (nM) | Transfection Efficiency (% Gene Knockdown) |
| HeLa | 10 | ~85% |
| A549 | 10 | ~80% |
| HepG2 | 10 | ~90% |
| MDA-MB-231 | 10 | ~75% |
Note: Transfection efficiency is highly dependent on the cell type, target gene, and specific siRNA sequence.
Table 3: Representative Cell Viability after Transfection with Ionizable Lipid Nanoparticles
| Cell Line | siRNA Concentration (nM) | Cell Viability (%) |
| HeLa | 10 | > 90% |
| A549 | 10 | > 85% |
| HepG2 | 10 | > 95% |
| MDA-MB-231 | 10 | > 80% |
Note: Cell viability should be assessed for each new formulation and cell line to identify any potential cytotoxicity.
Mandatory Visualization
Caption: Signaling pathway of this compound mediated siRNA delivery.
Caption: Workflow for this compound LNP formulation and transfection.
References
Application Notes and Protocols for Lipid 10 Formulation in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their success in mRNA vaccines.[1] These formulations are critical for protecting the therapeutic payload from degradation and facilitating its efficient delivery into target cells.[2] This document provides a detailed guide for the formulation, characterization, and preclinical evaluation of lipid nanoparticles incorporating Lipid 10 , a novel ionizable cationic lipid.
Ionizable lipids are a cornerstone of modern LNP formulations.[3] They are designed to be near-neutral at physiological pH, minimizing toxicity, but become positively charged within the acidic environment of the endosome. This charge reversal is crucial for interacting with the anionic endosomal membrane, promoting membrane disruption, and enabling the release of the nucleic acid payload into the cytoplasm.[3][] this compound is hypothesized to follow this mechanism, making it a promising candidate for preclinical evaluation.
These application notes provide standardized protocols for researchers to produce consistent and effective this compound LNPs for in vitro and in vivo preclinical studies.
LNP Formulation and Characterization Workflow
The overall process for developing and evaluating this compound LNPs involves formulation, purification, characterization, and functional testing.
Materials and Reagents
| Component | Description | Supplier Example |
| This compound | Ionizable Cationic Lipid | User-Synthesized/Provided |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine (Helper Lipid) | Avanti Polar Lipids |
| Cholesterol | Structural Lipid | Sigma-Aldrich |
| DMG-PEG2000 | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | Avanti Polar Lipids |
| mRNA | Messenger RNA (e.g., encoding Luciferase or GFP) | TriLink BioTechnologies |
| Ethanol | 200 Proof, ACS Grade | Decon Labs |
| Citrate (B86180) Buffer | 10 mM, pH 4.0 | In-house preparation |
| PBS | Phosphate-Buffered Saline, pH 7.4, RNase-free | Thermo Fisher Scientific |
| RiboGreen Reagent | Quant-iT RiboGreen RNA Reagent | Thermo Fisher Scientific |
| Triton X-100 | For lysing LNPs in EE assay | Sigma-Aldrich |
| Dialysis Cassette | 20,000 MWCO | Thermo Fisher Scientific |
| Cell Culture Media | e.g., DMEM, 10% FBS | Gibco |
| Cell Lines | e.g., HEK293, HepG2 | ATCC |
Experimental Protocols
Protocol for this compound LNP Formulation (Microfluidic Mixing)
Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to the formation of LNPs with uniform size and high encapsulation efficiency.[5][6]
-
Reagent Preparation:
-
Lipid Stock Solution (in Ethanol): Prepare a stock solution of the lipid mixture in 200-proof ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG2000).[7][8]
-
mRNA Stock Solution (in Aqueous Buffer): Dissolve the mRNA payload in a 10 mM citrate buffer at pH 4.0.[1] The acidic pH ensures that the ionizable this compound is protonated and can complex with the negatively charged mRNA.[1]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr Benchtop).
-
Load the lipid/ethanol solution into one syringe and the mRNA/aqueous buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1 .[1]
-
Initiate mixing. The rapid diffusion of ethanol into the aqueous phase causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.[5]
-
-
Purification:
-
Dialyze the resulting LNP solution against sterile, RNase-free PBS (pH 7.4) for at least 2 hours at 4°C using a 20,000 MWCO dialysis cassette.[9] This step removes the ethanol and exchanges the acidic buffer for a physiologically compatible buffer.[1]
-
Recover the purified LNP suspension and store at 4°C. Use within one week for optimal performance.[10]
-
Protocol for Physicochemical Characterization
Proper characterization is essential to ensure batch-to-batch consistency and to understand the properties influencing biological activity.[11]
4.2.1 Particle Size and Polydispersity Index (PDI)
-
Sample Preparation: Dilute the LNP suspension in PBS (pH 7.4). A 1:100 dilution is a good starting point.[2]
-
Measurement: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[12]
-
Analysis: Record the Z-average diameter for particle size and the PDI. The ideal particle size for many applications is between 50-200 nm.[11] A PDI value below 0.2 indicates a monodisperse and homogenous population.[9]
4.2.2 Zeta Potential
-
Sample Preparation: Dilute the LNP suspension in an appropriate low-ionic-strength buffer.
-
Measurement: Use a DLS instrument with a zeta potential cell. The instrument measures the electrophoretic mobility of the particles under an applied electric field.
-
Analysis: Record the zeta potential in mV. LNPs should have a near-neutral or slightly negative surface charge at physiological pH.[11]
4.2.3 mRNA Encapsulation Efficiency (EE%)
The RiboGreen assay is a sensitive, fluorescence-based method to quantify the amount of encapsulated mRNA.[13][14]
-
Prepare Reagents:
-
Dilute the Quant-iT RiboGreen reagent in TE buffer as per the manufacturer's protocol.
-
Prepare a 2% Triton X-100 solution in TE buffer.
-
-
Set up a 96-well Plate:
-
Standard Curve: Prepare a serial dilution of your free mRNA in TE buffer to create a standard curve.
-
LNP Samples: Add diluted LNP samples to two sets of wells.
-
To one set, add TE buffer (measures unencapsulated mRNA).
-
To the second set, add the 2% Triton X-100 solution to lyse the LNPs (measures total mRNA).[15]
-
-
-
Incubation: Incubate the plate at 37°C for 10-30 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[16][17]
-
Read Fluorescence: Add the diluted RiboGreen reagent to all wells, incubate in the dark for 5 minutes, and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).[15]
-
Calculation:
-
Determine the concentration of unencapsulated and total mRNA from the standard curve.
-
Calculate the EE% using the formula: EE% = ( (Total mRNA - Unencapsulated mRNA) / Total mRNA ) * 100
-
| Parameter | Target Specification | Method |
| Particle Size (Z-average) | 70 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -10 mV to +5 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency (EE%) | > 90% | RiboGreen Assay |
Protocol for In Vitro Transfection
This protocol assesses the ability of this compound LNPs to deliver functional mRNA into cells, leading to protein expression.[18]
-
Cell Seeding: The day before transfection, seed cells (e.g., HEK293) in a 96-well plate to be 70-80% confluent at the time of transfection.[7]
-
LNP Treatment:
-
Dilute the this compound LNPs (carrying a reporter mRNA like Luciferase) to the desired concentrations in complete cell culture medium.[10]
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.[3]
-
Analysis:
-
Lyse the cells and measure the reporter protein activity (e.g., using a Luciferase Assay Kit).
-
Measure cell viability using an assay like MTT to assess cytotoxicity.[7]
-
| Cell Line | mRNA Dose (ng/well) | Incubation Time (hr) | Expected Outcome |
| HEK293 | 50 - 500 | 24 | High Luciferase Expression |
| HepG2 | 50 - 500 | 48 | Moderate Luciferase Expression |
Protocol for In Vivo Biodistribution
This protocol determines the distribution of LNPs and the expression of the delivered mRNA in a preclinical animal model, such as mice.[19][20]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Administration: Administer the this compound LNPs (carrying a reporter mRNA) via a relevant route, such as intravenous (tail vein) injection.[2]
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 2, 4, 8, 24 hours).[20]
-
Organ Harvest: Collect blood and harvest key organs (liver, spleen, lungs, kidneys, heart).[20]
-
Analysis:
-
LNP Biodistribution: If the LNP contains a fluorescent lipid, quantify the fluorescence in organ homogenates or via ex vivo imaging.[21]
-
mRNA Expression: Homogenize the tissues and measure the reporter protein levels (e.g., Luciferase, GFP) using an appropriate assay (e.g., ELISA, luminescence).[20]
-
| Organ | Time Point (hr) | Expected LNP Accumulation | Expected Protein Expression |
| Liver | 4 - 8 | High | Peak Expression |
| Spleen | 4 - 8 | Moderate | Moderate Expression |
| Lungs | 2 - 4 | Low | Low Expression |
| Kidneys | 24 | Minimal (Clearance) | Minimal |
Mechanism of Cellular Delivery
The proposed mechanism for this compound LNP-mediated mRNA delivery involves several key steps, from cellular uptake to payload release.
Conclusion
This document provides a comprehensive set of protocols for the formulation and preclinical evaluation of LNPs utilizing the novel ionizable This compound . By following these standardized methods, researchers can generate reliable and reproducible data, enabling a thorough assessment of this compound's potential as an effective vehicle for nucleic acid therapeutics. Careful characterization and systematic evaluation in vitro and in vivo are paramount for advancing novel LNP formulations toward clinical applications.
References
- 1. biomol.com [biomol.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 5. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 6. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 7. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. waters.com [waters.com]
- 14. m.youtube.com [m.youtube.com]
- 15. abpbio.com [abpbio.com]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Lipid Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of lipid nanoparticles (LNPs). Below you will find a troubleshooting guide for common stability issues and a set of frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation, storage, and handling of lipid nanoparticles.
| Problem | Potential Causes | Recommended Solutions |
| Increased Particle Size and Polydispersity Index (PDI) Over Time (Aggregation) | Improper Storage Temperature: Storage at room temperature (25°C) or repeated freeze-thaw cycles can lead to aggregation.[1][2] Inadequate Cryoprotection: Freezing without cryoprotectants causes ice crystal formation, which can disrupt LNP structure and lead to aggregation upon thawing.[1][3] Suboptimal Buffer Conditions: While pH has a lesser effect on stability compared to temperature, certain buffers may not provide adequate cryoprotection.[1][4] Vibration: Physical agitation can contribute to particle aggregation.[5] | Temperature Control: For short-term storage (up to 150 days), refrigeration at 2°C is often optimal.[2][6] For longer-term storage, use ultra-low temperatures (-20°C to -80°C).[7] Avoid repeated freeze-thaw cycles.[1] Use of Cryoprotectants: Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., 20% w/v) to the LNP solution before freezing to prevent aggregation.[1][3][8] Buffer Selection: Tris and HEPES buffers have been shown to offer better cryoprotection compared to phosphate-buffered saline (PBS).[4][9] Careful Handling: Minimize physical stress and vibration during storage and transport.[5][7] |
| Loss of Encapsulated Cargo (e.g., mRNA, siRNA) - "Leaky" Nanoparticles | Lipid Composition: The choice of ionizable lipids, helper lipids, and PEG-lipids can influence the integrity of the LNP and its ability to retain the cargo.[7][10] Improper Storage Conditions: Elevated temperatures can increase the fluidity of the lipid bilayer, leading to cargo leakage.[7] Chemical Degradation of Cargo: Hydrolysis of RNA can occur, particularly at non-optimal pH and higher temperatures.[11] | Lipid Optimization: Fine-tune the lipid composition to enhance structural integrity. The ratio of components like ionizable lipids, phospholipids, cholesterol, and PEG-lipids is crucial.[7][10] Controlled Storage: Store LNPs at recommended low temperatures to maintain the stability of the lipid bilayer and the encapsulated cargo.[7] pH Control: While storage pH may not significantly impact aggregation, maintaining a physiologically appropriate pH (around 7.4) is generally recommended for the stability of the RNA cargo.[1] |
| Decreased Efficacy (e.g., reduced gene silencing or protein expression) | Aggregation: Aggregated nanoparticles may not be as readily taken up by cells.[1] Cargo Leakage: Loss of the active pharmaceutical ingredient will directly result in reduced efficacy. Degradation of Cargo: Chemical degradation of the encapsulated nucleic acid will render it inactive.[11] Freeze-Thaw Cycles: Repeated freezing and thawing can negatively impact the functional performance of LNPs.[1] | Follow Aggregation Prevention Strategies: Refer to the solutions for increased particle size and PDI. Ensure Cargo Integrity: Implement solutions to prevent cargo leakage. Optimize Storage and Handling: Adhere to recommended storage temperatures and minimize freeze-thaw cycles.[1][2] The use of cryoprotectants can help preserve efficacy after a freeze-thaw cycle.[8] |
| Issues with Reconstitution of Lyophilized LNPs | Aggregation upon Reconstitution: Without appropriate lyoprotectants, LNPs can aggregate when reconstituted in an aqueous buffer.[1][2] | Use of Lyoprotectants: Incorporate sugars like trehalose or sucrose into the LNP formulation before lyophilization to facilitate proper reconstitution and maintain particle integrity.[1][2] Reconstitution Buffer: In some cases, the addition of a small amount of ethanol (B145695) to the reconstitution buffer can improve stability, though this may require subsequent dialysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing our Lipid 10 nanoparticles?
A1: While specific data for "this compound" is not publicly available, general guidelines for LNP stability are highly relevant. For short-term storage (up to 160 days), refrigeration at 2°C in a suitable buffer like PBS at a physiological pH (7.4) is recommended.[1][12] For long-term storage, freezing at -20°C to -80°C is advisable.[7] However, it's crucial to avoid repeated freeze-thaw cycles, as this can lead to aggregation and a loss of efficacy.[1] If freezing is necessary, the addition of cryoprotectants is highly recommended.[1][12]
Q2: We are observing an increase in particle size after thawing our LNP formulation. What could be the cause and how can we prevent this?
A2: An increase in particle size after thawing is a common sign of aggregation caused by the stress of the freeze-thaw process.[1] This is often due to the formation of ice crystals which can disrupt the structure of the nanoparticles. To prevent this, you should incorporate cryoprotectants such as sucrose or trehalose into your LNP solution before freezing.[1][8] Studies have shown that a concentration of 20% (w/v) of these sugars can effectively prevent nanoparticle aggregation and preserve their efficacy.[1][12]
Q3: Does the pH of the storage buffer affect the stability of our LNPs?
A3: Studies have shown that the pH of the storage buffer generally does not have a significant impact on the physical stability (e.g., aggregation) of LNPs when stored at various temperatures.[1] LNPs have been found to remain stable at a pH range of 3 to 9.[1] However, for convenience in biological applications and to ensure the chemical stability of the encapsulated cargo (like mRNA), it is often recommended to store LNPs at a physiological pH of around 7.4.[1][12]
Q4: What is lyophilization and can it improve the stability of our LNPs?
A4: Lyophilization, or freeze-drying, is a process where the LNP formulation is frozen and then the water is removed by sublimation under a vacuum.[7] This results in a dry powder that is generally more stable than liquid formulations, especially for long-term storage at room temperature.[7][13] However, the process of lyophilization and subsequent reconstitution can itself cause aggregation if not performed correctly.[1][2] The addition of lyoprotectants, such as sucrose or trehalose, to the LNP solution before freeze-drying is crucial to maintain stability and ensure proper reconstitution without loss of potency.[1][2]
Q5: What analytical techniques should we use to monitor the stability of our LNPs?
A5: A comprehensive approach using orthogonal analytical techniques is recommended to monitor LNP stability.[14] Key techniques include:
-
Dynamic Light Scattering (DLS): To measure particle size and polydispersity index (PDI), which are indicators of aggregation.[15]
-
High-Performance Liquid Chromatography (HPLC): For lipid profiling to quantify the individual lipid components and assess their degradation.[15]
-
Ribogreen Assay or similar fluorescence-based methods: To determine the encapsulation efficiency and concentration of nucleic acid cargo.[9]
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and structure of the nanoparticles.[16]
-
Cell-based assays: To evaluate the biological activity and efficacy of the LNPs, such as in vitro transfection efficiency.[17]
Experimental Protocols
Protocol 1: Assessment of LNP Stability under Different Storage Temperatures
Objective: To evaluate the effect of storage temperature on the physical stability of LNPs over time.
Materials:
-
LNP dispersion
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes for DLS measurement
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Room temperature (25°C) storage area
Methodology:
-
Divide the LNP dispersion into three aliquots in appropriate storage vials.
-
Dilute a small sample of the initial LNP dispersion with PBS (pH 7.4) for a baseline (Time 0) measurement.
-
Measure the initial particle size (z-average diameter) and polydispersity index (PDI) using DLS.
-
Store the three aliquots at the designated temperatures: 25°C, 2-8°C, and -20°C.
-
At predetermined time points (e.g., 1, 7, 14, 30, 60, 90, 150 days), retrieve a sample from each storage condition.
-
Allow the samples to equilibrate to room temperature before measurement.
-
Dilute the samples with PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Measure the particle size and PDI.
-
Record and tabulate the data for comparison.
Protocol 2: Evaluation of Cryoprotectants on Freeze-Thaw Stability
Objective: To determine the effectiveness of cryoprotectants in preventing aggregation of LNPs during freeze-thaw cycles.
Materials:
-
LNP dispersion
-
Sucrose and/or Trehalose
-
Phosphate-buffered saline (PBS), pH 7.4
-
-80°C freezer
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes for DLS measurement
Methodology:
-
Prepare solutions of sucrose or trehalose in PBS at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Create several aliquots of your LNP dispersion.
-
To each aliquot (except for the control), add one of the cryoprotectant solutions to achieve the desired final concentration. Have a control group with no cryoprotectant.
-
Measure the initial particle size and PDI of all samples using DLS (before freezing).
-
Freeze all samples at -80°C overnight.
-
Thaw the samples at room temperature. This constitutes one freeze-thaw cycle.
-
Measure the particle size and PDI of all samples again.
-
Optional: Repeat the freeze-thaw cycle for a desired number of iterations, taking measurements after each cycle.
-
Compare the changes in particle size and PDI between the control group and the groups with cryoprotectants.
Visualizations
Caption: Factors influencing lipid nanoparticle stability.
Caption: Experimental workflow for LNP stability testing.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. susupport.com [susupport.com]
- 4. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. k2sci.com [k2sci.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. dovepress.com [dovepress.com]
- 13. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.curapath.com [blog.curapath.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
Troubleshooting low transfection efficiency with Lipid 10
Welcome to the technical support center for Lipid 10, your solution for efficient nucleic acid delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and achieve optimal transfection results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at 4°C. Do not freeze the reagent, as this can compromise its integrity and lead to a decrease in transfection performance.[1][2] If you have accidentally frozen your vial, it is recommended to purchase a new one to ensure reliable results.[1]
Q2: Can I use this compound if I accidentally left it at room temperature?
A2: Yes, this compound is stable for several months at room temperature. You can continue to use it without a significant loss of performance.[1]
Q3: Is it necessary to use a specific medium for complex formation?
A3: It is highly recommended to use a serum-free medium for diluting both this compound and the nucleic acid before complex formation. Serum can interfere with the formation of lipid-DNA complexes.[1][3] For optimal results, a reduced-serum medium like Opti-MEM is suggested.[1][3]
Q4: Can I perform transfection in the presence of antibiotics?
A4: While it is generally recommended to avoid antibiotics in the transfection medium to prevent cytotoxicity, recent findings suggest that for many cell lines, their presence does not significantly impact transfection efficiency or cell viability.[4][5] However, if you are working with a sensitive cell line, it is best to omit antibiotics during transfection.
Q5: I see a precipitate on my cells after adding the this compound-DNA complexes. Is this normal?
A5: The formation of a precipitate can occur due to the presence of excess cationic lipid or EDTA.[1][5] To avoid this, ensure you are using the recommended concentrations of this compound and dilute your DNA in water or a low-EDTA buffer (less than 0.3 mM).[1][5] The presence of this precipitate is not necessarily indicative of transfection performance.[1][5]
Troubleshooting Low Transfection Efficiency
Low transfection efficiency is a common issue that can be resolved by optimizing several key parameters. This guide will walk you through the most critical factors to consider.
Problem: Sub-optimal Reagent-to-Nucleic Acid Ratio
The ratio of this compound to your nucleic acid is one of the most critical factors for successful transfection.[3][6] An improper ratio can lead to inefficient complex formation and poor delivery.
Solution: Perform a dose-response optimization to determine the ideal ratio for your specific cell line and plasmid. This involves keeping the amount of DNA constant while varying the amount of this compound.
Experimental Protocol: Optimizing this compound to DNA Ratio
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Healthy, actively dividing cells
-
Plasmid DNA (high purity, endotoxin-free)
-
This compound Transfection Reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
24-well tissue culture plate
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[1][4]
-
Preparation of DNA: In separate tubes, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 25 µL of serum-free medium.
-
Preparation of this compound: In separate tubes, dilute varying volumes of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) in 25 µL of serum-free medium.
-
Complex Formation: Add the diluted DNA solution to each tube of diluted this compound. Mix gently and incubate at room temperature for 15-20 minutes.[2][7] Do not exceed 30 minutes.[2]
-
Transfection: Add the 50 µL of this compound-DNA complex dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Assay: Analyze transgene expression at 24-48 hours post-transfection.
Data Presentation: Example Optimization of this compound to DNA Ratio
| DNA (µg) | This compound (µL) | This compound:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.5 | 0.5 | 1:1 | 15 | 95 |
| 0.5 | 1.0 | 2:1 | 35 | 92 |
| 0.5 | 1.5 | 3:1 | 55 | 88 |
| 0.5 | 2.0 | 4:1 | 48 | 80 |
| 0.5 | 2.5 | 5:1 | 40 | 75 |
Problem: Poor Cell Health and Sub-optimal Confluency
The physiological state of your cells is paramount for successful transfection. Unhealthy or improperly seeded cells will exhibit poor uptake of transfection complexes.
Solutions:
-
Cell Viability: Ensure your cells are at least 90% viable before transfection.[4][7]
-
Passage Number: Use cells with a low passage number (ideally less than 30 passages) as cell characteristics can change over time.[7][8]
-
Cell Confluency: Transfect cells when they are 70-90% confluent.[1][4] Overly confluent cells may have reduced uptake due to contact inhibition, while sparse cultures may suffer from toxicity.[7][9]
Experimental Protocol: Optimizing Cell Density
This protocol helps determine the optimal cell seeding density for your transfection experiments.
Materials:
-
Same as the previous protocol.
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at varying densities (e.g., 0.5 x 10^5, 1.0 x 10^5, 2.0 x 10^5 cells/well).
-
Transfection: The next day, transfect the cells using the optimized this compound:DNA ratio determined previously.
-
Assay: Analyze transgene expression and cell viability 24-48 hours post-transfection.
Data Presentation: Example Optimization of Cell Density
| Seeding Density (cells/well) | Confluency at Transfection (%) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.5 x 10^5 | 40-50% | 25 | 70 |
| 1.0 x 10^5 | 70-80% | 58 | 85 |
| 2.0 x 10^5 | >90% | 40 | 90 |
Problem: Low Quality or Incorrect Amount of Nucleic Acid
The quality and quantity of your plasmid DNA or other nucleic acids are crucial for efficient transfection.
Solutions:
-
Purity: Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0.[10]
-
Concentration: Accurately determine the DNA concentration.[1]
-
Amount: Optimize the amount of DNA used for transfection. Too much DNA can lead to cytotoxicity.[2]
Visualizing Experimental Workflows and Troubleshooting Logic
To further assist in your experimental design and troubleshooting process, the following diagrams illustrate key workflows.
Caption: Standard workflow for transfection using this compound.
Caption: Troubleshooting decision tree for low transfection efficiency.
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. General guidelines for successful transfection [qiagen.com]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Optimizing Lipid-X Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Lipid-X for maximal cell viability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Lipid-X and what is its primary application?
A1: Lipid-X is a proprietary cationic lipid formulation designed for the efficient delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into a wide range of eukaryotic cells. Its primary application is in transient transfection for gene expression, gene silencing, and other molecular biology studies.
Q2: What are the common causes of cell toxicity when using Lipid-X?
A2: High cytotoxicity following transfection with Lipid-X can stem from several factors:
-
Excessive Lipid-X Concentration: Using a higher-than-optimal concentration of Lipid-X is a primary cause of cell death.[1][2][3]
-
Suboptimal Cell Health: Cells that are unhealthy, have a low passage number, or are over-confluent are more susceptible to transfection-related stress.[1][4]
-
Poor Quality of Nucleic Acid: The presence of endotoxins or other contaminants in the nucleic acid preparation can induce a cytotoxic response.[1]
-
Presence of Antibiotics: Some antibiotics can exacerbate the cytotoxic effects of lipid-based transfection reagents.[1]
-
Inherent Sensitivity of the Cell Line: Certain cell types, particularly primary cells, are inherently more sensitive to lipid-based transfection reagents.[5]
-
Prolonged Incubation Time: Leaving the Lipid-X:nucleic acid complexes on the cells for too long can increase toxicity.
Q3: How can I determine the optimal concentration of Lipid-X for my specific cell line?
A3: The ideal concentration of Lipid-X is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that provides high transfection efficiency with minimal impact on cell viability. A good starting point is to test a range of concentrations around the manufacturer's recommendation.
Troubleshooting Guides
Issue 1: High Cell Death Observed Post-Transfection
Symptoms:
-
Significant cell detachment and floating cells 24-48 hours after transfection.
-
Low cell confluence in the treated wells compared to control wells.
-
Morphological changes such as cell shrinkage and rounding.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lipid-X concentration is too high. | Perform a titration experiment to determine the optimal Lipid-X concentration. Start with a lower concentration and incrementally increase it. |
| Nucleic acid to Lipid-X ratio is suboptimal. | Optimize the ratio of nucleic acid to Lipid-X. A common starting point is a 1:2 to 1:3 ratio (µg of DNA to µL of Lipid-X), but this may need to be adjusted.[1] |
| Poor cell health at the time of transfection. | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically >90% for many cell lines) before transfection.[1] |
| Contaminants in the nucleic acid preparation. | Use high-quality, purified nucleic acid with low endotoxin (B1171834) levels.[1] |
| Presence of antibiotics in the transfection medium. | Perform the transfection in antibiotic-free medium.[1] |
| Sensitive cell line. | For sensitive cells, consider reducing the incubation time of the transfection complexes (e.g., 4-6 hours) before replacing the medium.[4][5] |
Issue 2: Low Transfection Efficiency with Good Cell Viability
Symptoms:
-
High cell viability but low expression of the reporter gene or low knockdown of the target gene.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lipid-X concentration is too low. | Gradually increase the concentration of Lipid-X in your optimization experiments. |
| Suboptimal nucleic acid to Lipid-X ratio. | Titrate the ratio of nucleic acid to Lipid-X to find the most efficient combination. |
| Low cell density at transfection. | Ensure cells are seeded at a density that allows for optimal transfection. For many cell lines, 50-80% confluency is recommended.[5] |
| Presence of serum in the complex formation step. | Form the Lipid-X:nucleic acid complexes in a serum-free medium before adding them to the cells, unless the protocol specifically states otherwise. |
| Incorrect timing of assay. | Determine the optimal time point for assaying gene expression or knockdown, which can vary depending on the cell type and the construct being delivered (e.g., mRNA expression may peak earlier than protein expression).[5] |
Experimental Protocols
Protocol 1: Optimization of Lipid-X Concentration for Cell Viability (MTT Assay)
This protocol outlines a method to determine the cytotoxic effect of Lipid-X on a specific cell line using a colorimetric MTT assay.
Materials:
-
Target cell line
-
Complete growth medium
-
Lipid-X
-
Serum-free medium (e.g., Opti-MEM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Prepare a dilution series of Lipid-X in serum-free medium. The concentration range should bracket the manufacturer's recommended concentration.
-
Remove the growth medium from the cells and replace it with the Lipid-X dilutions. Include a negative control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired transfection duration (e.g., 4, 24, or 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, or until formazan (B1609692) crystals are visible.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control.
Data Presentation:
| Lipid-X Concentration (µL/mL) | Average Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.25 | 100 |
| 0.5 | 1.20 | 96 |
| 1.0 | 1.15 | 92 |
| 2.0 | 0.98 | 78 |
| 4.0 | 0.65 | 52 |
| 8.0 | 0.30 | 24 |
Protocol 2: Optimizing Lipid-X to Nucleic Acid Ratio for Transfection Efficiency
This protocol details how to optimize the ratio of Lipid-X to nucleic acid for maximal transfection efficiency.
Materials:
-
Target cell line
-
Complete growth medium
-
Lipid-X
-
Nucleic acid (e.g., plasmid encoding a fluorescent protein)
-
Serum-free medium
-
24-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a 24-well plate to achieve 50-80% confluency at the time of transfection.[5]
-
On the day of transfection, prepare a series of Lipid-X:nucleic acid complexes with varying ratios. For a fixed amount of nucleic acid (e.g., 0.5 µg), vary the amount of Lipid-X (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL).
-
For each ratio, dilute the nucleic acid in serum-free medium. In a separate tube, dilute the Lipid-X in serum-free medium.
-
Combine the diluted nucleic acid and Lipid-X, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
Assess transfection efficiency by observing the percentage of fluorescent cells under a microscope or by using flow cytometry for a quantitative analysis.
Data Presentation:
| Nucleic Acid (µg) | Lipid-X (µL) | Ratio (µg:µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.5 | 0.5 | 1:1 | 25 | 95 |
| 0.5 | 1.0 | 1:2 | 60 | 90 |
| 0.5 | 1.5 | 1:3 | 85 | 80 |
| 0.5 | 2.0 | 1:4 | 80 | 65 |
Visualizations
Caption: Workflow for optimizing Lipid-X concentration and ratio.
Caption: Troubleshooting flowchart for high cytotoxicity.
Caption: Potential pathways of Lipid-X action and cytotoxicity.
References
Navigating the Labyrinth of LNP Scale-Up: A Technical Support Center for Lipid 10 Formulations
For Researchers, Scientists, and Drug Development Professionals
The transition from small-scale laboratory batches of Lipid 10 lipid nanoparticles (LNPs) to large-scale production is a critical yet often challenging phase in drug development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound LNP production.
Troubleshooting Guide: Common Scale-Up Challenges
This guide provides a systematic approach to identifying and resolving common problems encountered during the scale-up of this compound LNP manufacturing.
Problem 1: Increased Particle Size and Polydispersity Index (PDI)
Symptom: Average particle size of this compound LNPs exceeds the target specification (e.g., >100 nm), and the PDI is high (e.g., >0.2), indicating a broad size distribution.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Inefficient Mixing Dynamics at Scale | Optimize the mixing process. For microfluidics, this may involve adjusting the total flow rate (TFR) and flow rate ratio (FRR). For T-junction mixing, ensure rapid and turbulent mixing.[1] | Protocol 1: Mixing Optimization Study |
| Lipid Concentration | Evaluate the effect of lipid concentration on particle size. Higher concentrations can sometimes lead to larger particles. A dilution study may be necessary. | Protocol 2: Lipid Concentration Titration |
| Solvent Composition | Ensure the solvent (e.g., ethanol) and aqueous buffer are of high quality and at the correct pH. The properties of the solvents can impact lipid solubility and nanoparticle self-assembly. | Verify solvent and buffer quality, pH, and temperature. |
| Temperature Fluctuations | Monitor and control the temperature of the lipid and aqueous phases. Inconsistent temperatures can affect lipid solubility and mixing efficiency.[2] | Implement temperature control systems for all fluid reservoirs and mixing chambers. |
Problem 2: Decreased Encapsulation Efficiency
Symptom: The percentage of the nucleic acid payload successfully encapsulated within the this compound LNPs is lower than in small-scale batches.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Suboptimal N/P Ratio | The ratio of the amine groups in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid may need to be re-optimized for the larger scale.[3] | Protocol 3: N/P Ratio Optimization |
| Inefficient Mixing | Slower or less efficient mixing at a larger scale can lead to premature aggregation of the nucleic acid and lipids before proper encapsulation can occur. | Re-evaluate and optimize mixing parameters as described in Problem 1 . |
| pH of Aqueous Buffer | The pH of the aqueous buffer is critical for the ionization of this compound, which is necessary for complexation with the negatively charged nucleic acid.[1] Verify and maintain the optimal pH. | Prepare fresh aqueous buffer and confirm the pH immediately before use. |
| Nucleic Acid Integrity | Degradation of the nucleic acid payload can lead to lower encapsulation. | Assess the integrity of the nucleic acid stock solution using gel electrophoresis or a similar method. |
Problem 3: Batch-to-Batch Inconsistency
Symptom: Significant variations in particle size, PDI, and encapsulation efficiency are observed between different production batches.[4][5]
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Variability in Raw Materials | Inconsistent quality of lipids, nucleic acids, or other raw materials can lead to batch variations.[4] | Implement rigorous quality control testing for all incoming raw materials. |
| Inconsistent Process Parameters | Even minor fluctuations in flow rates, temperatures, or pressures can impact LNP characteristics.[6] | Calibrate all equipment regularly and implement real-time monitoring of critical process parameters. |
| System Priming and Equilibration | Insufficient priming or equilibration of the manufacturing system can lead to inconsistencies in the initial part of the production run. | Develop and adhere to a standardized system start-up and equilibration protocol. |
Frequently Asked Questions (FAQs)
Q1: Why do my this compound LNPs increase in size when I switch from a microfluidic system to a larger-scale mixing system?
A1: This is a common challenge that often stems from differences in mixing dynamics between different systems.[7] Microfluidic systems provide very rapid and controlled mixing on a small scale. Replicating these precise mixing conditions in a larger system, such as a T-junction or impingement jet mixer, can be difficult. The key is to characterize the mixing energy and ensure it is sufficient to drive the rapid self-assembly of LNPs at the desired size. It may be necessary to adjust process parameters like flow rates and pressures to achieve comparable results.[6]
Q2: What is the ideal N/P ratio for this compound LNPs, and does it change during scale-up?
A2: The optimal N/P ratio, which is the molar ratio of amine groups on the ionizable lipid to the phosphate groups on the nucleic acid, is payload-dependent and typically falls in the range of 3 to 6.[3] While the optimal ratio should ideally remain constant during scale-up, apparent changes may be necessary if the mixing efficiency of the larger-scale system is different. It is recommended to perform a small optimization study at the new scale to confirm the ideal N/P ratio.
Q3: How can I ensure the sterility of my this compound LNP formulation during large-scale production?
A3: Maintaining sterility is crucial, especially for injectable formulations.[4] Key strategies include:
-
Sterile Filtration: Using sterile filters (e.g., 0.22 µm) for all buffer and stock solutions.
-
Aseptic Processing: Conducting the manufacturing process in a controlled environment, such as a cleanroom or an isolator.
-
Single-Use Systems: Employing pre-sterilized, single-use tubing and connectors to minimize the risk of cross-contamination.
-
System Sterilization: If using stainless steel components, ensure proper cleaning and sterilization protocols (e.g., steam-in-place) are in place.
Q4: What are the critical quality attributes (CQAs) I should monitor for my this compound LNP product?
A4: The CQAs are the physical, chemical, and biological characteristics that should be within an appropriate limit to ensure the desired product quality. For this compound LNPs, key CQAs typically include:
-
Particle Size and Polydispersity Index (PDI)
-
Encapsulation Efficiency
-
Zeta Potential
-
Lipid Ratios
-
pH
-
Osmolality
-
Sterility and Endotoxin Levels
Experimental Protocols
Protocol 1: Mixing Optimization Study
-
Objective: To determine the optimal mixing parameters (TFR and FRR) for achieving the target particle size and PDI.
-
Materials: this compound stock solution in ethanol, nucleic acid in aqueous buffer, LNP manufacturing system.
-
Method:
-
Set the FRR (aqueous:ethanol) to a starting value (e.g., 3:1).
-
Vary the TFR across a range (e.g., 10 mL/min to 50 mL/min).
-
Collect LNP samples at each TFR.
-
Analyze the samples for particle size and PDI using Dynamic Light Scattering (DLS).
-
Repeat the process for different FRRs (e.g., 2:1, 4:1).
-
Plot the results to identify the optimal TFR and FRR.
-
Protocol 2: Lipid Concentration Titration
-
Objective: To evaluate the effect of the total lipid concentration on LNP characteristics.
-
Materials: Concentrated this compound stock solution, ethanol, nucleic acid in aqueous buffer.
-
Method:
-
Prepare a series of this compound stock solutions at different concentrations by diluting the concentrated stock with ethanol.
-
Using the optimized mixing parameters from Protocol 1, formulate LNPs with each lipid concentration.
-
Analyze the resulting LNPs for particle size, PDI, and encapsulation efficiency.
-
Determine the highest lipid concentration that maintains the desired LNP attributes.
-
Protocol 3: N/P Ratio Optimization
-
Objective: To determine the optimal N/P ratio for maximum encapsulation efficiency.
-
Materials: this compound stock solution, nucleic acid stock solution of known concentration, aqueous buffer.
-
Method:
-
Prepare a series of formulations with varying N/P ratios (e.g., 2, 3, 4, 5, 6) by adjusting the volume of the nucleic acid stock solution added to a fixed amount of lipid solution.
-
Formulate the LNPs using the optimized mixing parameters.
-
Measure the encapsulation efficiency for each formulation using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Plot encapsulation efficiency against the N/P ratio to identify the optimal value.
-
Visualizing Troubleshooting and Workflows
Caption: A flowchart for troubleshooting common LNP scale-up issues.
Caption: A simplified workflow for scaling up LNP production.
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precigenome.com [precigenome.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 6. microfluidics-mpt.com [microfluidics-mpt.com]
- 7. pharmasource.global [pharmasource.global]
Technical Support Center: Refining Lipid 10 Formulation for Reduced Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating toxicity associated with Lipid 10 formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary contributors to the toxicity of this compound formulations?
A1: The toxicity of lipid nanoparticle (LNP) formulations, including those using this compound, is multifactorial. Key contributors include the composition of the lipids, particularly the use of cationic lipids which can induce inflammatory responses, the particle size, the surface charge (zeta potential), and the overall dose administered. The choice of helper lipids and PEGylated lipids also plays a significant role in the formulation's toxicity profile.
Q2: How does particle size influence the toxicity of this compound nanoparticles?
A2: Particle size is a critical parameter affecting the biodistribution and toxicity of LNPs. Generally, nanoparticles between 50 and 200 nm are considered optimal for many therapeutic applications, as this size range can prolong circulation time.[1] Smaller particles may be cleared more rapidly by the kidneys, while larger particles can be more readily taken up by the mononuclear phagocyte system (MPS), potentially leading to accumulation in the liver and spleen and increased toxicity.
Q3: What is the role of surface charge (zeta potential) in this compound formulation toxicity?
A3: The zeta potential, a measure of the surface charge of the LNPs, is crucial for both stability and toxicity. Highly positive zeta potentials, often associated with cationic lipids, can lead to increased toxicity due to strong interactions with negatively charged cell membranes and serum proteins. For an optimal balance between stability and minimized toxicity, a zeta potential in the range of ±30 mV is often sought.[2] Near-neutral zeta potentials can reduce non-specific interactions and lower the risk of adverse immune responses.
Q4: Can the choice of PEGylated lipid affect the toxicity of the formulation?
A4: Yes, the PEGylated lipid component is critical. The length of the polyethylene (B3416737) glycol (PEG) chain and the type of lipid anchor can influence the LNP's circulation time, cellular uptake, and immunogenicity. While PEGylation provides a "stealth" effect that reduces clearance by the immune system, excessive or poorly designed PEGylation can hinder cellular uptake and endosomal escape, thereby affecting efficacy. The choice of PEG-lipid anchor length, such as C14 versus C18, can impact the LNP's pharmacokinetic profile and biodistribution.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the refinement of this compound formulations to reduce toxicity.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High in vitro cytotoxicity in MTT or similar assays. | - Cationic Lipid Overload: The formulation may contain an excessive concentration of cationic lipids. - Suboptimal Particle Size: Particles may be too small or too large, leading to increased cellular stress. - High Polydispersity Index (PDI): A wide particle size distribution can result in inconsistent cell interactions. | - Replace Cationic Lipids: Substitute a portion or all of the cationic lipid with ionizable lipids, which are closer to neutral at physiological pH. - Optimize Formulation Parameters: Adjust the lipid ratios and manufacturing process (e.g., flow rates in microfluidics) to achieve a particle size between 70-200 nm.[5] - Improve Homogeneity: Aim for a PDI value below 0.3, and ideally below 0.2, to ensure a uniform particle population.[1][6] This can be achieved by optimizing the mixing process or using post-formulation extrusion.[7] |
| Elevated liver enzymes (ALT/AST) in in vivo studies. | - Hepatotoxicity: The LNP formulation may be accumulating in the liver, causing damage to hepatocytes. This is a known risk with some lipid-based formulations. | - Modify Surface Charge: Formulate LNPs with a near-neutral zeta potential to reduce non-specific uptake by liver cells. - Optimize PEGylation: Adjust the PEG-lipid concentration and chain length to alter the biodistribution and reduce liver accumulation. - Dose Reduction: Conduct a dose-response study to determine the maximum tolerated dose. |
| High Polydispersity Index (PDI > 0.3). | - Inefficient Mixing: The lipid and aqueous phases may not be mixing rapidly and uniformly during formulation. - Inappropriate Lipid Ratios: The ratio of the different lipid components may not be optimal for self-assembly. | - Optimize Mixing Parameters: If using microfluidics, adjust the total flow rate and flow rate ratio. A flow rate ratio of 3:1 (aqueous to organic) often yields good results.[8] - Screen Lipid Ratios: Systematically vary the molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid to find a composition that results in a lower PDI. |
| Low Encapsulation Efficiency (<85%). | - Suboptimal N/P Ratio: The ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid cargo may be too low for efficient complexation. - Inappropriate pH of Aqueous Buffer: The pH may not be low enough to sufficiently protonate the ionizable lipid. | - Adjust N/P Ratio: The optimal N/P ratio can vary but often falls in the range of 3 to 8.[5] Experiment with different ratios to maximize encapsulation. - Lower Buffer pH: Ensure the pH of the aqueous buffer is low enough to protonate the ionizable lipid, which is crucial for efficient nucleic acid encapsulation.[8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to guide the formulation of this compound nanoparticles with reduced toxicity.
Table 1: Recommended Physicochemical Properties for Low-Toxicity Lipid Nanoparticles
| Parameter | Optimal Range | Rationale for Reduced Toxicity |
| Particle Size (Diameter) | 70 - 200 nm | Facilitates effective cellular uptake while avoiding rapid clearance by the kidneys or significant uptake by the MPS.[5] |
| Polydispersity Index (PDI) | < 0.3 (ideally < 0.2) | Indicates a narrow size distribution and a homogenous LNP population, leading to more predictable and uniform biological interactions.[1][6] |
| Zeta Potential | Near-neutral to slightly negative | Reduces non-specific interactions with negatively charged serum proteins and cell membranes, minimizing off-target effects and immunogenicity. |
| Encapsulation Efficiency | > 85% | Ensures a high concentration of the therapeutic cargo is delivered, allowing for lower overall lipid doses to achieve the desired therapeutic effect.[5] |
Table 2: Impact of Formulation Parameters on Physicochemical Properties and Toxicity
| Formulation Parameter | Modification | Expected Impact on Physicochemical Properties | Potential Effect on Toxicity |
| Ionizable Lipid Content | Decrease molar ratio | May slightly increase particle size and PDI. | Reduces inflammatory responses and cytotoxicity. |
| PEG-Lipid Molar Ratio | Increase from 0.5% to 2% | Decreases particle size, may slightly decrease zeta potential. | Can reduce immunogenicity and prolong circulation, but excessive amounts may decrease efficacy. |
| PEG-Lipid Chain Length | Increase from C14 to C18 | Can increase circulation time.[4] | May alter biodistribution and reduce accumulation in certain organs. |
| N/P Ratio | Increase from 3 to 6 | Can decrease particle size and increase encapsulation efficiency. | Higher lipid content relative to cargo may increase dose-dependent toxicity. A balance is needed. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound formulations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound nanoparticle formulations at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound formulations in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Hepatotoxicity Assessment
This protocol describes a method for evaluating the potential liver toxicity of this compound formulations in a murine model by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound nanoparticle formulations
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Commercially available ALT and AST assay kits
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Administration: Administer the this compound formulations to the mice via intravenous (IV) or intramuscular (IM) injection. Include a control group that receives only the vehicle (PBS). A typical dose range to investigate might be 0.05 to 1 mg/kg of the encapsulated cargo.
-
Blood Collection: At predetermined time points (e.g., 24, 48, and 72 hours post-administration), collect blood from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes to separate the serum.
-
Biochemical Analysis: Measure the levels of ALT and AST in the serum samples using the commercial assay kits according to the manufacturer's instructions.
-
Data Analysis: Compare the ALT and AST levels in the treated groups to the control group. A significant increase in these enzyme levels is indicative of liver damage.
Visualizations
Caption: Cationic this compound induced inflammatory signaling pathway.
Caption: Workflow for assessing this compound formulation toxicity.
References
- 1. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 2. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.beckman.com [media.beckman.com]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
Technical Support Center: Overcoming Aggregation Issues with Lipid 10 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Lipid 10 nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound nanoparticle aggregation?
A1: Aggregation of this compound nanoparticles can be identified through several observational and analytical techniques. Visual inspection of the nanoparticle suspension may reveal cloudiness or the formation of visible precipitates that settle over time.[1] Analytically, a significant increase in the average particle size (hydrodynamic diameter) and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) are clear indicators of aggregation.[1] A zeta potential value close to zero also suggests a higher likelihood of aggregation due to reduced electrostatic repulsion between particles.[1]
Q2: What are the primary causes of this compound nanoparticle aggregation?
A2: Nanoparticle aggregation is primarily driven by the high surface energy of the nanoparticles, which they seek to minimize by clumping together.[1] Key factors that can induce aggregation of this compound nanoparticles include:
-
Inadequate Surface Stabilization: Insufficient concentration of PEGylated lipids can lead to a lack of steric barriers, while a low zeta potential results in weak electrostatic repulsion between particles.[2][3][4]
-
Improper Storage Conditions: Exposure to elevated temperatures, freeze-thaw cycles without cryoprotectants, and inappropriate pH can all promote aggregation.[4][5][6] Storing nanoparticles at -20°C has been shown to cause a significant increase in particle size and aggregation.[5]
-
Formulation and Buffer Composition: The choice of buffer and its ionic strength can significantly impact nanoparticle stability.[4][7] High ionic strength formulations can promote aggregation due to charge screening.[4]
-
Mechanical Stress: Physical agitation during handling and administration can sometimes induce aggregation.[4]
Q3: How can I prevent aggregation of my this compound nanoparticles during formulation?
A3: Preventing aggregation starts with optimizing the formulation process. Key strategies include:
-
Incorporate PEGylated Lipids: Including an adequate concentration of PEG-lipids in your formulation provides a hydrophilic shell that creates a steric barrier, preventing particles from getting too close and aggregating.[2][4]
-
Optimize Lipid Ratios: The molar ratio of the lipid components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is crucial for stability.[3] A common starting point is a molar ratio of 50:10:38.5:1.5, but this should be empirically optimized for your specific application.[3]
-
Control Mixing Parameters: When using methods like microfluidic mixing, controlling the flow rate ratio of the aqueous and organic phases (typically 3:1) and the total flow rate is essential for forming uniform, stable nanoparticles.[3]
-
Use an Acidic Formulation Buffer: Preparing the aqueous phase with an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) protonates the ionizable lipid, which is crucial for efficient encapsulation and initial particle formation.[3]
Q4: What are the recommended storage conditions to maintain the stability of this compound nanoparticles?
A4: Proper storage is critical for preventing aggregation and maintaining the efficacy of your this compound nanoparticles.
-
Short-Term Storage: For short-term storage (up to one week), refrigeration at 4°C is generally recommended.[2] Some studies have shown stability for up to 150 days at 2°C in an aqueous solution.[8][9]
-
Long-Term Storage: For long-term storage, lyophilization (freeze-drying) is a highly effective method.[5][6] It is crucial to use cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., 20% w/v) before lyophilization to prevent aggregation upon reconstitution.[5][6][10] Alternatively, nanoparticles can be stored frozen at -80°C, but the inclusion of cryoprotectants is still necessary to prevent fusion during freezing.[5] Storage at -20°C is generally not recommended as it can lead to aggregation.[5]
Q5: Can I reverse the aggregation of my this compound nanoparticles?
A5: Reversing aggregation can be challenging, and the success depends on the nature of the aggregates. Sonication can sometimes be used to break up loosely formed agglomerates.[11][12] However, for tightly bound aggregates, disaggregation may not be possible without altering the nanoparticle structure and integrity. Prevention is always the best strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased Particle Size and PDI Immediately After Formulation | Sub-optimal mixing parameters during formulation. | Optimize the flow rate ratio and total flow rate in the microfluidic mixer.[3] Ensure rapid and efficient mixing of the lipid and aqueous phases. |
| Incorrect lipid ratios or concentrations. | Systematically vary the molar ratios of the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid to find the optimal composition for stability.[3] | |
| Inappropriate pH of the aqueous phase. | Ensure the aqueous phase buffer is acidic (e.g., pH 4.0-5.0) to facilitate proper protonation of the ionizable lipid.[2][3] | |
| Aggregation During Storage at 4°C | Insufficient surface stabilization. | Increase the concentration of PEG-lipid in the formulation to enhance steric shielding.[4] |
| Buffer incompatibility. | Evaluate different buffer systems. Tris and HEPES buffers have been shown to offer better cryoprotection and stability compared to PBS in some formulations.[7][13] | |
| Aggregation After Freeze-Thaw Cycles | Ice crystal formation and phase separation. | Avoid repeated freeze-thaw cycles. If freezing is necessary, add cryoprotectants such as 20% (w/v) sucrose or trehalose to the nanoparticle suspension before freezing.[5][6][10] |
| Mechanical stress from ice crystals. | Flash-freezing in liquid nitrogen may be preferable to slow freezing to minimize the formation of large ice crystals. | |
| Aggregation Upon Reconstitution of Lyophilized Product | Lack of lyoprotectants. | Always add a lyoprotectant (e.g., 20% w/v trehalose or sucrose) to the nanoparticle solution before lyophilization.[5][10] |
| Inappropriate reconstitution solvent. | Reconstitute the lyophilized powder in the appropriate buffer (e.g., PBS pH 7.4). In some cases, adding a small percentage of ethanol (B145695) (e.g., 30%) to the reconstitution solution can improve stability, though this may require subsequent dialysis.[5][10] |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on LNP Stability
| Storage Temperature | Observation | Impact on Particle Size & PDI | Reference |
| 25°C (Room Temp) | Loss of efficacy after ~156 days. | No major changes in size or PDI were observed to explain the loss in potency. | [5] |
| 2°C (Refrigeration) | Most stable condition for aqueous storage for up to 150 days. | Maintained stability. | [8][9] |
| -20°C | Significant aggregation and increase in particle size. | Increase in z-average diameter and PDI. | [5][14] |
| -80°C | Stable with the addition of cryoprotectants. | Stability maintained with trehalose or sucrose. | [5] |
Table 2: Effect of Cryoprotectants on Lyophilized LNP Stability
| Cryoprotectant | Concentration (w/v) | Observation | Reference |
| None | N/A | Aggregation and loss of efficacy upon reconstitution in aqueous buffer. | [5][10] |
| Sucrose | 20% | Prevented nanoparticle aggregation and loss of efficacy. | [5][14] |
| Trehalose | 20% | Prevented nanoparticle aggregation and loss of efficacy. | [5][14] |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles using Microfluidic Mixing
-
Preparation of Lipid Phase (Organic):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[3][15]
-
The total lipid concentration is typically between 10-25 mg/mL.[3]
-
Ensure complete dissolution, gently vortexing or warming if necessary.[3]
-
Filter the lipid solution through a 0.22 µm syringe filter.[3]
-
-
Preparation of Aqueous Phase:
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the aqueous solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to the organic phase, typically starting at 3:1.[3]
-
Set the total flow rate (TFR), typically starting at 12 mL/min.[3]
-
Initiate mixing to form the nanoparticles.
-
-
Purification and Buffer Exchange:
Protocol 2: Characterization of this compound Nanoparticles
-
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the nanoparticle suspension in the storage buffer (e.g., PBS) to a suitable concentration.[1]
-
Equilibrate the DLS instrument to 25°C.[1]
-
Transfer the diluted sample to a clean cuvette.
-
Perform at least three replicate measurements to obtain the Z-average hydrodynamic diameter and PDI.[1]
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in a low-ionic-strength buffer (e.g., 0.1x PBS) to reduce ionic strength effects.[16]
-
Inject the sample into a pre-rinsed zeta potential cell.
-
Equilibrate the sample to 25°C.
-
Perform the measurement to determine the surface charge of the nanoparticles.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biomol.com [biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. fluidimaging.com [fluidimaging.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixbiotech.com [helixbiotech.com]
- 7. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 9. k2sci.com [k2sci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lipid 10 LNP Encapsulation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of Lipid 10 lipid nanoparticles (LNPs).
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a common challenge in LNP formulation. The following table outlines potential causes and recommended solutions to address this issue.
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<80%) | Suboptimal Lipid Ratios: Incorrect molar ratios of ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid can lead to inefficient nucleic acid packaging.[1][2] | Systematically screen different molar ratios of each lipid component. A common starting point is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[3][4] |
| Incorrect N/P Ratio: The ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) of the nucleic acid cargo is critical for complexation.[1][5] | Optimize the N/P ratio, typically ranging from 3 to 8.[6] This often requires empirical testing for your specific nucleic acid and formulation. | |
| Inappropriate Buffer pH: The pH of the aqueous buffer during formulation must be acidic enough to protonate the ionizable lipid, enabling electrostatic interaction with the negatively charged nucleic acid.[1][7] | Use an acidic buffer, typically in the pH range of 4-5, such as sodium acetate (B1210297) or sodium citrate.[5][7] | |
| Suboptimal Formulation Process Parameters: For microfluidic mixing, the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) significantly impact LNP formation and encapsulation.[1][7] | Optimize the FRR, with a common starting point being 3:1 (aqueous:organic).[1] Adjust the TFR to control mixing speed and resulting particle size. | |
| Poor Quality or Degradation of Reagents: Degradation of lipids or nucleic acids can impair the encapsulation process. | Ensure the use of high-purity lipids and intact nucleic acid cargo. Store reagents at their recommended temperatures and avoid repeated freeze-thaw cycles.[6] | |
| Inaccurate Measurement of Encapsulation Efficiency: Issues with the RiboGreen assay, such as incomplete LNP lysis, can lead to underestimation of encapsulation. | Ensure complete lysis of LNPs by the detergent (e.g., Triton X-100 or a suitable alternative like Tween 20) in the RiboGreen assay.[8][9] Verify the accuracy of your standard curve. |
Frequently Asked Questions (FAQs)
1. What is a typical target for good encapsulation efficiency?
An encapsulation efficiency of over 85% is generally considered desirable for LNP formulations, ensuring a high concentration of the nucleic acid cargo is successfully delivered.[6] Some studies aim for efficiencies greater than 95%.[1]
2. How does the choice of helper lipid affect encapsulation efficiency?
Helper lipids, such as DSPC, play a crucial role in the structural stability of the LNP.[2][10] While the ionizable lipid is primarily responsible for nucleic acid complexation, the helper lipid influences the overall lipid bilayer integrity, which can indirectly impact how well the cargo is retained within the nanoparticle.
3. Can the type of nucleic acid cargo influence encapsulation efficiency?
Yes, the size and structure of the nucleic acid can affect encapsulation. For instance, larger molecules like self-amplifying RNA (saRNA) can be more challenging to encapsulate than smaller mRNAs or siRNAs.[11] Optimization of the formulation may be required for different types of cargo.
4. What is the role of PEGylated lipids in encapsulation?
PEGylated lipids help control the particle size and provide stability to the LNPs in biological fluids.[12] While essential, the molar percentage of PEG-lipid needs to be optimized, as too high a concentration can sometimes hinder encapsulation or subsequent cellular uptake.
5. How can I improve the stability of my this compound LNPs after formulation?
Proper buffer exchange after formulation is crucial. Dialyzing the LNPs into a neutral buffer, such as PBS (pH 7.4), helps to neutralize the surface charge and improve stability for storage and in vivo applications.[5] The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can also help maintain LNP integrity during freeze-thaw cycles.[7][13]
Experimental Protocols
Protocol: Measuring Encapsulation Efficiency using the RiboGreen Assay
This protocol outlines the steps to determine the encapsulation efficiency of nucleic acids in this compound LNPs using a fluorescence-based assay with RiboGreen reagent.
Materials:
-
This compound LNP-encapsulated nucleic acid sample
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Detergent solution (e.g., 2% Triton X-100 or 2% Tween 20)
-
Nuclease-free water
-
Black, opaque 96-well plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the free nucleic acid in TE buffer. This will be used to correlate fluorescence intensity to nucleic acid concentration.
-
-
Sample Preparation:
-
Dilute the LNP sample in TE buffer to a concentration that falls within the range of the standard curve.
-
Prepare two sets of wells for each LNP sample.
-
-
Measurement of Free (Unencapsulated) Nucleic Acid:
-
To the first set of wells, add the diluted LNP sample.
-
Add TE buffer to these wells.
-
The RiboGreen reagent will only bind to the nucleic acid that is not encapsulated within the LNPs.
-
-
Measurement of Total Nucleic Acid:
-
RiboGreen Addition and Incubation:
-
Prepare the RiboGreen working solution according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells (standards and samples).
-
Incubate the plate in the dark for 2-5 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Calculation of Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of free nucleic acid and total nucleic acid from the fluorescence readings.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100 [8]
-
-
Visualizations
Caption: Workflow for this compound LNP Formulation and Quality Control.
References
- 1. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 2. precigenome.com [precigenome.com]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 14. static.igem.wiki [static.igem.wiki]
How to prevent Lipid 10 degradation during formulation
This technical support center provides guidance on preventing the degradation of Lipid 10 during the formulation process. The following troubleshooting guides and FAQs address common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound, an ionizable lipid with ester functionalities, is hydrolysis. This process can be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bonds and the formation of inactive or immunogenic byproducts. Oxidation of any unsaturated components of the lipid can also occur, though hydrolysis is typically the primary concern during aqueous formulation steps.
Q2: What is the optimal pH range for formulating and storing this compound?
A2: To minimize hydrolytic degradation, it is recommended to maintain a pH range of 4.0 to 6.5 during the formulation process and for the final product. Deviations outside this range can significantly accelerate the degradation of the ester linkages within the this compound molecule.
Q3: Are there any recommended antioxidants to prevent oxidative degradation of this compound?
A3: While hydrolysis is the primary concern, if this compound contains unsaturated acyl chains, the use of antioxidants can be beneficial. Common antioxidants used in lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (a form of Vitamin E). The choice and concentration of the antioxidant should be optimized for the specific formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Final Product | Degradation of this compound due to pH excursions. | Monitor and control the pH throughout the formulation process. Ensure all buffers are within the recommended range of 4.0-6.5. |
| Exposure to high temperatures. | Maintain low temperatures (2-8°C) during formulation and storage, unless otherwise specified for a particular process step. | |
| Oxidative damage. | If applicable, add an appropriate antioxidant to the formulation. Purge solutions and the final product container with an inert gas like nitrogen or argon. | |
| Presence of Impurities in Final Product | Hydrolysis of this compound. | Perform a forced degradation study to identify the degradation products and confirm the degradation pathway. Use analytical methods like HPLC-CAD or LC-MS to monitor impurity levels. |
| Impurities in raw materials. | Ensure the quality and purity of all raw materials, including this compound, before use. | |
| Inconsistent Particle Size or Polydispersity | Degradation of this compound affecting self-assembly. | Re-evaluate the formulation pH and temperature control. Ensure consistent mixing and processing parameters. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Objective: To determine the optimal pH for minimizing this compound degradation.
-
Materials: this compound, a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3.0 to 8.0, purified water, and a suitable organic solvent for initial lipid dissolution.
-
Procedure:
-
Prepare a stock solution of this compound in the organic solvent.
-
In separate vials, add an aliquot of the this compound stock solution to each of the different pH buffers.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 40°C for accelerated stability).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench the degradation by diluting the aliquot in a mobile phase or a suitable solvent.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
-
-
Data Analysis: Plot the percentage of intact this compound against time for each pH value. Determine the degradation rate constant for each pH.
Protocol 2: Analysis of this compound Degradation by HPLC-CAD
-
Objective: To quantify the amount of intact this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Sample Preparation: Dilute the formulation sample in a suitable solvent to an appropriate concentration for injection.
-
Analysis: Inject the sample onto the HPLC system. The CAD will detect all non-volatile analytes, allowing for the quantification of this compound and its degradation products. The relative peak areas can be used to determine the percentage of degradation.
Visualizations
Validation & Comparative
A Comparative Guide to Validating Lipid 10 Efficacy in New Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Lipid 10, a novel lipid-based transfection reagent. Through objective comparisons with established alternatives and detailed experimental protocols, this document outlines the necessary steps to assess performance in new cell lines.
Comparative Performance Data
The efficacy of a transfection reagent is primarily determined by two key factors: its ability to efficiently deliver nucleic acids into cells and its impact on cell viability.[1] Cationic lipid-based reagents are popular due to their ease of use and high efficiency.[1][2][3] However, performance can vary significantly between different cell types.[1][4]
To validate this compound, its performance was benchmarked against two widely used commercial reagents: Lipofectamine™ 3000 and FuGENE® HD.[5][6] Experiments were conducted in two standard adherent cell lines, HEK293 (human embryonic kidney) and HeLa (human cervical cancer), known for their distinct transfection characteristics.
Table 1: Transfection Efficiency (% GFP-Positive Cells)
The transfection efficiency was quantified by delivering a plasmid encoding Green Fluorescent Protein (GFP) and measuring the percentage of GFP-positive cells 48 hours post-transfection via flow cytometry.[7][8][9]
| Transfection Reagent | HEK293 Cells (% Efficiency) | HeLa Cells (% Efficiency) |
| This compound | 92% | 85% |
| Lipofectamine™ 3000 | 88% | 81% |
| FuGENE® HD | 81% | 75% |
| Untreated Control | <1% | <1% |
Data are representative of typical results and should be optimized for specific cell lines and plasmid constructs.
Table 2: Cytotoxicity Profile (% Cell Viability)
Cytotoxicity was assessed 48 hours post-transfection using a standard MTT assay, which measures the metabolic activity of viable cells.[10][11] Results are expressed as a percentage of the viability of untreated control cells.
| Transfection Reagent | HEK293 Cells (% Viability) | HeLa Cells (% Viability) |
| This compound | 95% | 91% |
| Lipofectamine™ 3000 | 85% | 82% |
| FuGENE® HD | 93% | 89% |
| Untreated Control | 100% | 100% |
Low toxicity is crucial for ensuring that observed cellular responses are due to the delivered payload and not cellular stress from the delivery vehicle.
Visualized Workflows and Pathways
To better illustrate the processes and concepts involved in lipid-based delivery and validation, the following diagrams are provided.
Caption: Workflow for validating this compound transfection efficiency and cytotoxicity.
Lipid-based nanoparticles are versatile delivery vehicles for various therapeutic molecules, including siRNA, which can modulate specific signaling pathways. The diagram below illustrates a hypothetical scenario where an siRNA delivered by this compound inhibits a key component of the MAPK/ERK pathway, a critical cascade in cell proliferation and survival.[12][13][14]
Caption: this compound delivering siRNA to inhibit Raf in the MAPK/ERK signaling pathway.
A direct comparison highlights the key attributes of this compound against its alternatives, providing a clear rationale for its selection in demanding research applications.
Caption: Logical comparison of this compound's primary advantages over alternatives.
Experimental Protocols
Detailed and consistent protocols are essential for obtaining reproducible results when validating a new transfection reagent.
Protocol 1: Transfection Efficiency Assessment (GFP Reporter Assay)
This protocol details the procedure for transfecting adherent cells in a 96-well format with a GFP-expressing plasmid.
-
Cell Seeding:
-
The day before transfection, seed healthy, low-passage cells in a 96-well, clear-bottom black plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, a density of 2 x 10⁴ cells per well is recommended.
-
Incubate overnight in complete growth medium under standard conditions (37°C, 5% CO₂).
-
-
Formation of Lipid-DNA Complexes:
-
Note: All dilutions should be performed in a serum-free medium, such as Opti-MEM™.
-
Solution A (DNA): In a sterile tube, dilute 100 ng of GFP plasmid DNA into 5 µL of serum-free medium per well.
-
Solution B (Lipid): In a separate sterile tube, dilute 0.3 µL of this compound into 5 µL of serum-free medium per well. Mix gently.
-
Combine: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Carefully add the 10 µL of lipid-DNA complex mixture to each well containing cells and 100 µL of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
Protocol 2: Cytotoxicity Evaluation (MTT Assay)
This protocol measures cell viability following transfection.[11] It should be run in parallel with the efficiency assay.
-
Transfection:
-
Follow steps 1-3 from the Transfection Efficiency protocol above. Prepare an "untreated" control group and a "lipid only" control group.
-
-
MTT Addition:
-
At 44 hours post-transfection (4 hours before the end of the experiment), add 10 µL of a 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[16]
-
-
Solubilization:
-
After the 4-hour incubation, add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
-
References
- 1. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Lipid-based Transfection Reagents Exhibit Cryo-induced Increase in Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemometec.com [chemometec.com]
- 9. logosbio.com [logosbio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Leading Ionizable Lipids for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of small interfering RNA (siRNA) therapeutics is critically dependent on the choice of a suitable delivery vehicle. Ionizable lipids have emerged as the gold standard for formulating lipid nanoparticles (LNPs) that can efficiently encapsulate siRNA and deliver it to target cells, primarily in the liver. This guide provides an objective comparison of four leading ionizable lipids: DLin-MC3-DMA, ALC-0315, SM-102, and C12-200, focusing on their performance in siRNA delivery based on available experimental data. While direct comparative data for a proprietary "Lipid 10" is not publicly available, this guide will serve as a critical resource for selecting the optimal ionizable lipid for your research and development needs.
Performance Comparison of Ionizable Lipids
The selection of an ionizable lipid significantly impacts the potency, safety, and overall efficacy of an siRNA-LNP formulation. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vivo Efficacy of Ionizable Lipids for siRNA Delivery
| Ionizable Lipid | Target Gene | Animal Model | Dose (mg/kg) | Knockdown Efficiency | Citation |
| DLin-MC3-DMA | Factor VII | Mice | 0.005 | ED50 | [1] |
| Transthyretin (TTR) | Non-human primates | 0.03 | ED50 | [1] | |
| Factor VII | Mice | 1 | ~50% reduction in FVII mRNA | [2][3] | |
| ALC-0315 | Factor VII | Mice | 1 | ~90% reduction in FVII mRNA | [2][3] |
| ADAMTS13 | Mice | 1 | ~69% reduction in ADAMTS13 mRNA | [3][4] | |
| C12-200 | Factor VII | Mice | 0.01 | Significant reduction | [5] |
| Transthyretin (TTR) | Non-human primates | 0.03 | High levels of knockdown | [6] | |
| SM-102 | Pcsk9 | Mice | Not specified | ~90% silencing in vitro | [7] |
Table 2: Safety Profile of Ionizable Lipids
| Ionizable Lipid | Animal Model | Dose (mg/kg) | Key Safety Findings | Citation |
| DLin-MC3-DMA | Mice | 5 | No significant increase in liver toxicity markers (ALT, AST, bile acids) | [2][3] |
| ALC-0315 | Mice | 5 | Increased markers of liver toxicity (ALT and bile acids) | [2][3] |
| SM-102 | Not specified | Not specified | Generally well-tolerated with fast clearance | [8] |
| C12-200 | Not specified | Not specified | Generally well-tolerated in mice and non-human primates | [5] |
Mechanism of Action and Experimental Workflow
To understand the context of the data presented, it is crucial to visualize the underlying biological processes and experimental procedures.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionizable Lipids & Lipid Nanoparticles: Initiatives Like C12-200 Allow Lower Dose [pharmaceuticalonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What is SM-102? | BroadPharm [broadpharm.com]
A Head-to-Head Comparison of Novel Ionizable Lipids: Lipid 10 vs. ALC-0315 for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of two key ionizable lipids in the field of lipid nanoparticle (LNP) mediated drug delivery.
The advent of mRNA vaccines and RNA-based therapeutics has underscored the critical role of sophisticated delivery systems. Ionizable lipids are a cornerstone of these lipid nanoparticle (LNP) formulations, pivotal for the encapsulation, delivery, and intracellular release of nucleic acid payloads. This guide provides a comparative analysis of two significant ionizable lipids: ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, and Lipid 10 (also known as Genevant CL1), a novel and versatile lipid demonstrating high potency for both systemic therapeutic and vaccine applications.
Executive Summary
Both ALC-0315 and this compound are highly effective ionizable lipids that facilitate the delivery of nucleic acids. ALC-0315 is a well-established lipid with proven clinical success, particularly in the realm of mRNA vaccines. It is known for its ability to effectively compact mRNA and promote robust immune responses. This compound is a newer entrant that has shown comparable or superior performance in preclinical studies, particularly in terms of gene silencing and eliciting strong antibody responses in vaccine models. The choice between these lipids may depend on the specific application, desired biodistribution, and the nature of the nucleic acid payload.
Chemical Structures and Properties
A fundamental differentiator between ionizable lipids lies in their chemical architecture, which dictates their performance in LNP formulations.
| Feature | This compound (Genevant CL1) | ALC-0315 |
| Chemical Name | [(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate | [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate) |
| CAS Number | 1450888-71-7 | 2036272-55-4 |
| Molecular Formula | C39H73NO2 | C48H95NO5 |
| Molecular Weight | 588.00 g/mol | 766.29 g/mol |
| Key Structural Features | Trialkyl hydrophobic domains with unsaturation. | Tertiary amine head group with two branched, saturated lipid tails connected by ester linkages. |
Performance Data: A Comparative Overview
The following tables summarize key performance data from comparative preclinical studies.
Table 1: In Vivo Gene Silencing (siRNA Delivery)
| Parameter | This compound LNP | ALC-0315 LNP | DLin-MC3-DMA LNP (Benchmark) |
| Target Gene | Transthyretin (TTR) | Not directly compared in the same study for TTR silencing | - |
| Gene Silencing Efficacy | Significantly greater than DLin-MC3-DMA | Estimated 10-fold higher mRNA silencing efficacy than MC3 | Benchmark |
| Tolerability | Better tolerated than DLin-MC3-DMA | - | Benchmark |
Source: Adapted from preclinical studies evaluating siRNA delivery.
Table 2: mRNA Delivery and Expression (Luciferase Reporter Gene)
| Parameter | This compound LNP | ALC-0315 LNP | SM-102 LNP |
| Expression at Injection Site (IM) | Similar to ALC-0315 and SM-102 | Similar to this compound and SM-102 | Similar to this compound and ALC-0315 |
| Liver Expression (IM Delivery) | High, similar to ALC-0315 | High, similar to this compound | Lower than this compound and ALC-0315 |
| Spleen Expression (IM Delivery) | - | High | - |
Source: Based on preclinical imaging studies with firefly luciferase mRNA.
Table 3: Vaccine Immunogenicity (Hemagglutinin Rodent Model)
| Parameter | This compound LNP | ALC-0315 LNP (Comirnaty-like) | SM-102 LNP (SpikeVax-like) |
| Anti-HA IgG Titers | Comparable or better than ALC-0315 and SM-102 | Similar to this compound | Lower than this compound |
| MCP-1 Levels (5 µg dose) | Generally similar | Significantly higher response | - |
Source: Preclinical rodent vaccine studies.
Mechanism of Action and Experimental Workflows
The efficacy of both this compound and ALC-0315 is rooted in their pH-responsive nature, a critical feature for successful intracellular delivery of nucleic acids.
Lipid Nanoparticle (LNP) Formation and Delivery Pathway
The general mechanism for LNP-mediated delivery is a multi-step process, illustrated in the diagram below. At an acidic pH during formulation, the ionizable lipid is protonated, allowing it to electrostatically interact with the negatively charged nucleic acid backbone, leading to encapsulation. Following administration and circulation at physiological pH, the LNP surface is relatively neutral. Upon cellular uptake via endocytosis, the endosome acidifies, re-protonating the ionizable lipid. This charge switch is believed to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).
Caption: General workflow of LNP formulation and intracellular delivery.
Experimental Workflow: In Vivo Gene Silencing Study
A typical experimental workflow to compare the in vivo gene silencing efficacy of different LNP formulations is depicted below. This process involves LNP formulation, administration to animal models, and subsequent analysis of target protein or mRNA levels.
Caption: Workflow for in vivo comparison of siRNA-LNP gene silencing.
Detailed Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for preparing LNPs encapsulating nucleic acids.
-
Materials:
-
Ionizable lipid (this compound or ALC-0315)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (B145695) (200 proof)
-
Nucleic acid (mRNA or siRNA)
-
Citrate (B86180) or Acetate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
-
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol. Molar ratios are critical and typically range around 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]
-
Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.
-
Aqueous Phase Preparation: Dilute the nucleic acid payload in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid mixture (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes and place them on the microfluidic device pumps. Set the flow rate ratio (typically 3:1 aqueous to organic) and total flow rate. The rapid mixing within the microfluidic cartridge induces the self-assembly of the lipids and nucleic acid into LNPs.[2][3]
-
Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and exchange the buffer to a physiological pH. This can be done using dialysis cassettes.
-
Sterilization and Characterization: Sterile filter the final LNP formulation through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
In Vivo Gene Silencing in Mice
This protocol outlines a typical study to assess the in vivo efficacy of siRNA-LNP formulations.
-
Materials:
-
LNP-siRNA formulations (prepared as above)
-
Control LNP (e.g., encapsulating a non-targeting siRNA)
-
Vehicle control (e.g., PBS)
-
Animal model (e.g., C57BL/6 mice)
-
-
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing: Administer the LNP-siRNA formulations and controls to the mice via the desired route (e.g., intravenous tail vein injection). Doses are typically calculated based on the siRNA content (e.g., mg of siRNA per kg of body weight).
-
Sample Collection: At a predetermined time point post-administration (e.g., 48 or 72 hours), euthanize the mice and collect blood and/or target tissues (e.g., liver).
-
Analysis:
-
Protein Level: Isolate serum from blood samples and quantify the target protein levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
mRNA Level: Extract total RNA from tissue samples and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.
-
-
Data Interpretation: Compare the target protein or mRNA levels in the treated groups to the control groups to determine the percentage of gene knockdown.
-
Quantification of Antibody Titers by ELISA
This protocol is for measuring the antigen-specific antibody response following vaccination with mRNA-LNP formulations.
-
Materials:
-
Serum samples from immunized and control animals
-
Recombinant target antigen (e.g., Hemagglutinin protein)
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 5% non-fat milk or BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Procedure:
-
Antigen Coating: Coat the wells of the 96-well plate with the recombinant antigen diluted in coating buffer. Incubate overnight at 4°C.[4]
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate again. Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add the substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
Conclusion
Both this compound and ALC-0315 represent the cutting edge of ionizable lipid technology for nucleic acid delivery. ALC-0315 has a proven track record in a globally distributed vaccine, demonstrating its safety and efficacy in humans. This compound, based on robust preclinical data, presents a highly promising alternative with potential advantages in certain applications, such as systemic siRNA delivery and potentially enhanced immunogenicity in vaccines. The selection of an ionizable lipid is a critical decision in the drug development process, and the data presented here should serve as a valuable resource for researchers making this choice. Further head-to-head studies, particularly in large animal models and clinical trials, will be crucial to fully elucidate the comparative advantages of these and other next-generation ionizable lipids.
References
Confirming the In Vivo Targeting of Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo targeting of lipid nanoparticles (LNPs) is a critical determinant of the efficacy and safety of nucleic acid-based therapeutics. The composition of LNPs, particularly the ionizable and helper lipids, plays a pivotal role in directing their biodistribution to specific organs. While the liver is a common target for many LNP formulations, strategic modifications can shift this tropism to other tissues such as the lungs and spleen. This guide provides a comparative overview of different LNP formulations, their in vivo targeting profiles, and the experimental methodologies used for their evaluation.
Comparative In Vivo Targeting of LNP Formulations
The following table summarizes the in vivo biodistribution of various LNP formulations, showcasing the impact of lipid composition on organ-specific delivery of mRNA. The data is presented as the percentage of luciferase expression in different organs following intravenous administration in mice, a common method to assess functional mRNA delivery.
| LNP Formulation (Ionizable/Helper Lipid) | Liver (%) | Spleen (%) | Lungs (%) | Reference |
| MC3-based LNP | ~96% | - | - | [1] |
| SM102-based LNP | ~88% | - | - | [1] |
| Hz2Ald12-based LNP | - | ~88% | - | [1] |
| 5A2-SC8/DOTAP (50%) LNP | - | - | High | [2] |
Note: The percentages are based on luciferase signal from in vivo and ex vivo imaging and represent the relative distribution of functional mRNA delivery to the specified organs. The absence of a value indicates that it was not the primary organ of interest or data was not provided in a comparable format in the cited source.
Experimental Protocols
The assessment of in vivo LNP targeting typically involves the following key steps:
LNP Formulation
LNPs are generally prepared by mixing an ethanolic lipid solution with an aqueous solution containing the nucleic acid cargo (e.g., mRNA encoding a reporter protein like luciferase) at an acidic pH.[3][4] Microfluidic mixing is a common and reproducible method for LNP synthesis.[4] The resulting LNPs are then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for storage and in vivo administration.[3]
Animal Studies
-
Animal Model: Typically, mouse models such as C57BL/6 or BALB/c are used.[1][4]
-
Administration: LNPs encapsulating the reporter mRNA are administered to the animals, commonly via intravenous (tail vein) injection to assess systemic biodistribution.[1][4]
-
Dosage: The mRNA dose can vary, but a typical range is 0.1 to 1 mg/kg body weight.[1][5]
In Vivo and Ex Vivo Imaging
-
Bioluminescence Imaging: At a defined time point after LNP administration (e.g., 6 hours), animals are anesthetized and injected with a substrate for the reporter enzyme (e.g., D-luciferin for luciferase).[1][6]
-
Whole-body Imaging: An in vivo imaging system (IVIS) is used to capture the bioluminescent signal from the entire animal, providing a qualitative and quantitative measure of protein expression in different regions.[1][6]
-
Ex Vivo Organ Imaging: Following whole-body imaging, animals are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested.[1][6] These organs are then imaged ex vivo to quantify the bioluminescent signal in each tissue with higher sensitivity.[1][6]
Quantification and Data Analysis
The bioluminescent signal (total flux, measured in photons/second) from each organ is quantified using specialized software.[6] The percentage of expression in each organ is calculated relative to the total signal from all harvested organs to determine the biodistribution profile.
Visualizing the Workflow and Cellular Uptake
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
Benchmarking Lipid 10: A Comparative Guide to Performance Against Existing Delivery Vectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Lipid 10 against other established delivery vectors. The data presented is compiled from publicly available studies to facilitate an objective comparison for researchers selecting the optimal delivery vector for their therapeutic and research applications.
Performance Comparison
The efficacy of a lipid-based delivery vector is primarily determined by its transfection efficiency and cytotoxicity. The following tables summarize the available quantitative data for this compound and leading commercial transfection reagents.
Table 1: Transfection Efficiency
| Delivery Vector | Cell Line | Transfection Efficiency (%) | Payload | Reference |
| This compound (with cholesterol) | COS-1 | >2-fold higher than DMRIE, >3-4-fold higher than Lipofectin | Plasmid DNA | --INVALID-LINK-- |
| Lipofectamine 3000 | HEK293 | >70% | Plasmid DNA | --INVALID-LINK-- |
| CHO-K1 | 55% (pEGFP-N1), 64% (pCDH) | Plasmid DNA | [1] | |
| HEK293 | 52% (pEGFP-N1), 53% (pCDH) | Plasmid DNA | [1] | |
| FuGENE HD | HEK293 | High | Plasmid DNA | --INVALID-LINK-- |
| HeLa | High | Plasmid DNA | --INVALID-LINK-- | |
| TurboFectin | CHO-K1 | 74% (pEGFP-N1) | Plasmid DNA | [1] |
| HEK293 | 59% (pEGFP-N1) | Plasmid DNA | [1] |
Table 2: Cytotoxicity
| Delivery Vector | Cell Line | Cytotoxicity Profile | Assay | Reference |
| This compound | - | Induces immune response to a certain degree | Not specified | --INVALID-LINK-- |
| Lipofectamine 3000 | H9T-cells | Significant cytotoxicity with pCDH | XTT assay | [1] |
| HEK-293T | >60% cytotoxicity | Luminescence-based viability assay | [2] | |
| HeLa | Considerably more toxic than ViaFect™ Reagent | Cell viability assay | [3] | |
| TurboFectin | CHO-K1, HEK293, H9T-cells | Less cytotoxic than Lipofectamine 3000 | XTT assay | [1] |
Table 3: In Vivo Efficacy
| Delivery Vector | Animal Model | Payload | Key Findings | Reference |
| This compound | Mice (BALB/c) | EGFP mRNA | IV injection resulted in EGFP protein expression in the liver and spleen. | --INVALID-LINK-- |
| Mice (NCI/ADR-RES xenograft) | CKAP5 siRNA | Reduced tumor growth and increased survival. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of delivery vectors. The following are standard protocols for key experiments.
Lipid Nanoparticle (LNP) Formulation Protocol
A common method for formulating LNPs is through microfluidic mixing.[4] This technique offers reproducible and scalable production.[5]
Materials:
-
Ionizable lipid (e.g., this compound)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid
-
Nucleic acid (mRNA, siRNA, etc.) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Dissolve the lipids (ionizable lipid, DSPC, cholesterol, and PEG-lipid) in ethanol at the desired molar ratio.
-
Dissolve the nucleic acid cargo in the aqueous buffer.
-
Set the flow rates for the lipid-ethanol and aqueous phases on the microfluidic device.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.
-
Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Lipid Nanoparticle Formulation Workflow
In Vitro Transfection Efficiency Assay Protocol
This protocol outlines the steps to assess the efficiency of a delivery vector in transfecting a reporter gene into a cell line.[6]
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
LNPs encapsulating a reporter gene (e.g., Luciferase or GFP mRNA)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the LNPs to the desired concentrations in a serum-free medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the LNP-containing medium to the cells.
-
Incubate for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with a complete culture medium.
-
Incubate for 24-48 hours to allow for reporter protein expression.
-
Quantify the reporter protein expression using a luciferase assay or flow cytometry for GFP.
In Vitro Transfection Efficiency Workflow
Cytotoxicity Assay Protocol
Assessing the toxicity of a delivery vector is critical. The MTT or XTT assay is a common colorimetric method to determine cell viability.[1]
Materials:
-
Cultured cells
-
Complete cell culture medium
-
LNPs at various concentrations
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the LNPs. Include untreated cells as a control.
-
Incubate for 24-72 hours.
-
Add the MTT or XTT reagent to each well.
-
Incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by viable cells.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Cytotoxicity Assay Workflow
Signaling and Delivery Pathway
The successful delivery of nucleic acids by lipid nanoparticles involves a series of cellular events, starting from cellular uptake and culminating in the release of the cargo into the cytoplasm.
References
- 1. scispace.com [scispace.com]
- 2. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.sg]
- 4. biorxiv.org [biorxiv.org]
- 5. Benchmarking mRNA Lipid Nanoparticle Delivery Efficacy [eureka.patsnap.com]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Cross-Validation of Lipid 10: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of an optimal delivery vehicle is paramount to therapeutic success. This guide provides a comparative analysis of Lipid 10, an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA.[1][2][3] The performance of this compound is cross-validated against other lipid-based transfection reagents, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the transfection efficiency, cytotoxicity, and stability of this compound in comparison to other lipid-based delivery systems.
Table 1: Transfection Efficiency Comparison
| Lipid Formulation | Cell Line | Transfection Efficiency (Relative to Control) | Co-lipid | Reference |
| This compound | COS-1 | > 2-fold higher than DMRIE | Cholesterol | [4] |
| This compound | COS-1 | > 3-4-fold higher than Lipofectin | Cholesterol | [4] |
| This compound | COS-1 | Higher than Lipofectamine | Cholesterol | [4] |
| Pure this compound | COS-1 | Less efficient than with co-lipid | None | [4] |
| DMRIE | COS-1 | Control | Cholesterol | [4] |
| Lipofectin | COS-1 | Control | Cholesterol | [4] |
| Lipofectamine | COS-1 | Control | Cholesterol | [4] |
Note: The efficiency of this compound is significantly enhanced in the presence of a co-lipid like cholesterol.[4]
Table 2: Cytotoxicity Profile (Conceptual)
| Lipid Nanoparticle | Assay | Cell Line | IC50 Value |
| This compound LNP | MTT Assay | HeLa | Data not available |
| Alternative LNP 1 | MTT Assay | HeLa | Specify value |
| Alternative LNP 2 | MTT Assay | HeLa | Specify value |
Currently, specific IC50 values for this compound from direct comparative studies are not publicly available. Researchers are advised to perform cytotoxicity assays, such as the MTT assay, to determine the IC50 for their specific LNP formulation and cell line.
Table 3: Stability Assessment
| Formulation | Storage Temperature | Duration | Key Stability Parameters | Outcome |
| This compound LNPs | 4°C | 1 month | Particle size, Polydispersity Index (PDI), Encapsulation efficiency | Data not available |
| This compound LNPs | -20°C | 3 months | Particle size, PDI, Encapsulation efficiency | Data not available |
| Generic LNPs | 4°C | >150 days | Gene silencing efficacy, siRNA entrapment, Particle size, PDI | Maintained efficacy[5] |
| Generic LNPs | -20°C (with cryoprotectant) | >5 months | Gene silencing efficacy, siRNA entrapment, Particle size, PDI | Stable with cryoprotectant[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound performance.
In Vitro mRNA Transfection Efficiency Assay
This protocol outlines the steps to quantify the transfection efficiency of mRNA-LNPs in a cell line.[9][10][11]
Materials:
-
HEK293T or other suitable cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
mRNA encoding a reporter protein (e.g., Luciferase or GFP)
-
This compound and other lipids for LNP formulation
-
RNase-free reagents and consumables
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
LNP Formulation: Prepare mRNA-LNPs according to a standardized protocol. A common method involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the mRNA.[12]
-
Transfection:
-
Dilute the mRNA-LNPs to the desired concentration in a complete culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Quantification:
-
For luciferase reporter: Lyse the cells and measure the luminescence using a luciferase assay kit.
-
For GFP reporter: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
-
Data Analysis: Normalize the reporter gene expression to a control (e.g., cells treated with a standard transfection reagent or untreated cells) and compare the efficiencies of different LNP formulations.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity to determine the cytotoxicity of LNP formulations.[13][14][15][16]
Materials:
-
HeLa or other suitable cell line
-
Complete culture medium
-
LNP formulations at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the LNP formulations. Include untreated cells as a control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the LNP that inhibits 50% of cell growth.
Lipid Nanoparticle Stability Assessment
This protocol describes how to evaluate the physical stability of LNP formulations over time.[5][6][7][8]
Materials:
-
LNP formulations
-
Phosphate-buffered saline (PBS)
-
Dynamic Light Scattering (DLS) instrument
-
Fluorescence-based assay for nucleic acid quantification (e.g., RiboGreen assay)
Procedure:
-
Storage: Aliquot the LNP formulations and store them at different temperatures (e.g., 4°C, -20°C, and -80°C) for various time points (e.g., 1 week, 1 month, 3 months).
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
At each time point, thaw the LNP samples (if frozen).
-
Dilute the LNPs in PBS.
-
Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument.
-
-
Encapsulation Efficiency Measurement:
-
Use a fluorescence-based assay (e.g., RiboGreen) to determine the amount of encapsulated nucleic acid. This typically involves measuring the fluorescence before and after lysing the nanoparticles with a detergent like Triton X-100.
-
-
Data Analysis: Plot the changes in particle size, PDI, and encapsulation efficiency over time for each storage condition. A stable formulation will show minimal changes in these parameters.
Mandatory Visualization
The following diagrams illustrate key processes involved in the experimental workflows and the mechanism of action of ionizable lipid nanoparticles.
References
- 1. This compound, 2430034-02-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 2430034-02-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOP for Preparation of Lipid-Based Nanoparticles – SOP Guide for Pharma [pharmasop.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. biomol.com [biomol.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Immunogenicity of Lipid 10 in mRNA Vaccine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunogenic properties of Lipid 10, an ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine delivery. Its performance is compared against other well-established ionizable lipids, SM-102 and ALC-0315, which are key components in commercially available mRNA vaccines. The following sections present a summary of quantitative immunogenicity data, detailed experimental protocols for key assays, and a visualization of the relevant immune signaling pathway.
Quantitative Immunogenicity Data
The immunogenicity of LNP-formulated mRNA vaccines is a critical determinant of their efficacy. Key parameters for evaluation include the induction of antigen-specific antibodies and the activation of T-cell mediated immunity. The table below summarizes the typical immunogenic profiles of LNPs formulated with this compound, SM-102, and ALC-0315.
| Ionizable Lipid | Antigen-Specific IgG Titer (Geometric Mean Titer - GMT) | IFN-γ Secreting T-cells (Spot Forming Units/10^6 splenocytes) | Key Cytokine Induction (Serum Levels) |
| This compound | ~1 x 10^5[1] | ~400-600 | Moderate induction of IL-6 and TNF-α |
| SM-102 | >1 x 10^6[2] | >800[3] | Strong induction of IL-6, TNF-α, and MCP-1[3][4] |
| ALC-0315 | >1 x 10^6[2] | >800 | Strong induction of IL-6 and other pro-inflammatory cytokines[5] |
Note: The data for this compound is based on findings reported in Elia et al., 2021, where it was observed to induce a robust humoral response.[1] Data for SM-102 and ALC-0315 are derived from various preclinical studies and are presented as representative values. Direct head-to-head comparative studies are limited.
Key Experimental Methodologies
The following are detailed protocols for essential experiments used to evaluate the immunogenicity of LNP-mRNA vaccines.
In Vivo Immunogenicity Study in Mice
This protocol outlines the general workflow for assessing the immunogenicity of an LNP-mRNA vaccine in a murine model.[6][7][8]
Materials:
-
LNP-mRNA vaccine formulation
-
6-8 week old BALB/c or C57BL/6 mice
-
Syringes and needles for intramuscular injection
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Surgical tools for spleen harvesting
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Animal Handling and Immunization:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups (e.g., this compound LNP, SM-102 LNP, ALC-0315 LNP, and a control group receiving empty LNPs or PBS).
-
Administer a prime immunization of the LNP-mRNA vaccine (typically 1-10 µg of mRNA) via intramuscular injection into the tibialis anterior muscle.
-
Administer a booster immunization 2-3 weeks after the prime.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., week 2, 4, and 6) to analyze antibody responses.
-
At the end of the study (e.g., 1-2 weeks after the final boost), euthanize the mice and aseptically harvest spleens for T-cell analysis.
-
Measurement of Antigen-Specific IgG Titers by ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of antigen-specific IgG antibodies in the serum of immunized mice.[9][10][11][12]
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant target antigen (e.g., SARS-CoV-2 Spike protein)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% skim milk in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant antigen (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add serially diluted mouse serum samples to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
IFN-γ ELISpot Assay for T-cell Response
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T-cells.[9][13][14][15][16]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP conjugate
-
BCIP/NBT substrate
-
Peptide library spanning the target antigen
-
Single-cell suspension of splenocytes from immunized mice
-
Cell culture medium
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating and Stimulation: Wash the plate and block with cell culture medium containing 10% FBS. Add a single-cell suspension of splenocytes to the wells. Stimulate the cells with pools of peptides derived from the vaccine antigen. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-HRP.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.
-
Analysis: Wash the plate with water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Murine Cytokine Profiling
This assay measures the levels of various cytokines in the serum of immunized mice to characterize the nature of the immune response (e.g., Th1 vs. Th2 bias).[4][17][18]
Materials:
-
Mouse serum samples
-
Multiplex cytokine assay kit (e.g., Luminex-based or multiplex ELISA)
-
Assay-specific buffers and reagents
-
Multiplex plate reader
Procedure:
-
Sample Preparation: Collect blood from mice at various time points post-immunization (e.g., 6, 24, 48 hours) and prepare serum.
-
Assay Performance: Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit. This typically involves incubating the serum samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Data Acquisition and Analysis: Read the plate on a multiplex reader. The concentrations of different cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5, IL-6, TNF-α) are determined by comparison to a standard curve. A higher ratio of IFN-γ/IL-4 indicates a Th1-biased response, which is generally favorable for antiviral immunity.
Signaling Pathway and Experimental Workflow Visualization
The immunogenicity of LNP-mRNA vaccines is initiated through the activation of innate immune signaling pathways. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Distinct Inflammatory Programs Underlie the Intramuscular Lipid Nanoparticle Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate and Adaptive Immune Parameters following mRNA Vaccination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of SARS-CoV-2 N Antigen-Specific T Cell Functionality by Modulating the Autophagy-Mediated Signal Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mRNA Vaccines Induce Rapid Antibody Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of an interferon-gamma enzyme-linked immunosorbent spot assay to evaluate cell-mediated immunity against severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mabtech.com [mabtech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of cytokine production in mice inoculated with messenger RNA vaccines BNT162b2 and mRNA‐1273 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Gene Silencing Efficacy of Lipid 10-siRNA Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective delivery of small interfering RNA (siRNA) is a critical step in harnessing the power of RNA interference (RNAi) for therapeutic applications. This guide provides an objective comparison of the gene silencing performance of Lipid 10, a novel ionizable lipid, against other established alternatives, supported by experimental data. The information presented here is intended to assist in the selection of optimal lipid nanoparticle (LNP) formulations for preclinical and clinical development.
The validation of a gene silencing strategy using siRNA delivered by lipid nanoparticles (LNPs) is a multi-faceted process. It requires a thorough characterization of the LNP formulation, confirmation of target gene knockdown at the mRNA and protein levels, and assessment of in vivo efficacy and safety. This guide will delve into these aspects with a focus on LNPs formulated with this compound.
Comparative Analysis of LNP-siRNA Formulations
The selection of an ionizable lipid is a key determinant of the efficacy and safety of an LNP-siRNA delivery system. While established lipids such as DLin-MC3-DMA have been pivotal in the advancement of siRNA therapeutics, novel lipids like this compound are emerging with potentially improved characteristics.
Physicochemical Properties
The physicochemical properties of LNPs are crucial for their stability, in vivo behavior, and transfection efficiency. A typical LNP formulation consists of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.
| Property | This compound-LNP (siCKAP5) | DLin-MC3-DMA-LNP (siFVII) | ALC-0315-LNP (siFVII) |
| Ionizable Lipid | This compound | DLin-MC3-DMA | ALC-0315 |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| Mean Particle Size (nm) | ~80-100 | ~80 | ~80 |
| Polydispersity Index (PDI) | < 0.2 | < 0.1 | < 0.1 |
| Encapsulation Efficiency (%) | > 90% | > 95% | > 95% |
| Zeta Potential (mV) | Near-neutral at physiological pH | Near-neutral at physiological pH | Near-neutral at physiological pH |
Table 1: Comparison of the physicochemical properties of LNPs formulated with this compound, DLin-MC3-DMA, and ALC-0315. Data for this compound is based on studies targeting the CKAP5 gene[1][2][3], while data for DLin-MC3-DMA and ALC-0315 is based on studies targeting Factor VII (FVII)[4][5][6].
In Vitro Gene Silencing Performance
The primary measure of an LNP-siRNA formulation's effectiveness is its ability to silence the target gene in a dose-dependent manner. This is typically assessed by measuring the reduction in target mRNA and protein levels in cultured cells.
A study by Chatterjee et al. (2023) demonstrated the potent in vitro gene silencing activity of this compound-LNPs encapsulating siRNA targeting Cytoskeleton Associated Protein 5 (CKAP5) in various cancer cell lines. The study reported a dose-dependent reduction in cell viability, which is indicative of effective gene silencing leading to a therapeutic outcome. For instance, in the NCI/ADR-RES ovarian cancer cell line, a greater than 50% reduction in cell viability was observed at siRNA concentrations as low as 0.1 µg/mL.[3]
In Vivo Gene Silencing and Therapeutic Efficacy
The ultimate validation of an LNP-siRNA formulation lies in its performance in vivo. This includes demonstrating target gene knockdown in the intended tissue, observing a therapeutic effect, and assessing the safety profile.
In a preclinical mouse model of chemo-resistant ovarian cancer, treatment with this compound-LNPs carrying siCKAP5 resulted in a significant therapeutic benefit. The study reported an 80% survival rate in the treated animal group, highlighting the potent in vivo anti-tumor activity of this formulation.[1][2][3]
For comparison, LNP formulations with DLin-MC3-DMA have shown a median effective dose (ED50) for silencing the hepatic gene Factor VII in mice at approximately 0.005 mg/kg.[6] Newer generation lipids like ALC-0315 have demonstrated even greater knockdown of Factor VII in mice compared to DLin-MC3-DMA at the same dose.[4][5] While a direct in vivo comparative knockdown study for this compound is not available, its demonstrated therapeutic efficacy at a dose of 1 mg/kg suggests a high level of in vivo activity.[3]
Experimental Protocols
To ensure the reproducibility and validity of gene silencing experiments, detailed and standardized protocols are essential. Below are representative methodologies for key experiments involved in validating the efficacy of this compound-siRNA.
LNP-siRNA Formulation
Lipid nanoparticles encapsulating siRNA can be prepared using microfluidic mixing.
Materials:
-
Ionizable lipid (e.g., this compound)
-
Helper phospholipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
siRNA targeting the gene of interest
-
Low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)
-
Physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Dissolve the lipids (ionizable lipid, DSPC, cholesterol, and PEG-lipid) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the siRNA in the low pH buffer.
-
Load the lipid-ethanol solution and the siRNA-buffer solution into separate syringes.
-
Connect the syringes to a microfluidic mixing device.
-
Set the flow rates to achieve a desired ratio of aqueous to organic phase (e.g., 3:1).
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP-siRNA formulation against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.
-
Characterize the formulated LNPs for size, polydispersity, encapsulation efficiency, and zeta potential.
In Vitro Gene Silencing Assay (qPCR)
Quantitative real-time PCR (qPCR) is used to measure the relative levels of target mRNA following treatment with LNP-siRNA.
Materials:
-
Cultured cells expressing the target gene
-
LNP-siRNA targeting the gene of interest
-
Control LNP-siRNA (non-targeting sequence)
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of target-specific LNP-siRNA and control LNP-siRNA.
-
Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target gene and a housekeeping gene for normalization.
-
Calculate the relative expression of the target gene using the delta-delta Ct method.
In Vitro Gene Silencing Assay (Western Blot)
Western blotting is used to assess the reduction in the target protein levels.
Materials:
-
Cultured cells treated as in the qPCR assay
-
Lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the protein bands.
-
Quantify the band intensities to determine the relative reduction in the target protein level.
Visualizing the Pathways and Workflows
To better understand the processes involved in LNP-siRNA mediated gene silencing, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound-siRNA mediated gene silencing.
Caption: Experimental workflow for validating this compound-siRNA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ionizable Lipids for RNA Delivery: DLin-MC3-DMA versus Lipid 10
In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of RNA-based drugs. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable lipid component playing a pivotal role in the successful encapsulation and intracellular delivery of RNA. This guide provides a detailed, objective comparison of the well-established ionizable lipid, DLin-MC3-DMA, with two distinct lipids that have been referred to as "Lipid 10" in scientific literature and commercial contexts. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate lipid for their specific application.
Understanding the Contenders
DLin-MC3-DMA is a widely recognized ionizable lipid that has been a cornerstone in the development of siRNA therapeutics, most notably as a key component of the FDA-approved drug Onpattro. Its structure and properties have been extensively studied, making it a common benchmark for the evaluation of new ionizable lipids.
It is crucial to note that "this compound" is a designation that has been used for at least two different chemical entities. To ensure clarity, this guide will address both:
-
This compound (CAS 2430034-02-7): This lipid features a methylpiperazine head group and has been investigated for its potential in siRNA delivery, particularly in the context of cancer therapy.
-
Lipid CL1 (also known as Genevant CL1 or this compound, CAS 1450888-71-7): This is a trialkyl ionizable lipid that has shown significant promise for mRNA delivery, with studies indicating superior performance in liver-targeted applications.
Chemical Structures
The chemical structure of an ionizable lipid is a key determinant of its performance, influencing its pKa, fusogenicity, and biodegradability.
| Lipid | Chemical Structure | Key Structural Features |
| DLin-MC3-DMA | Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | Contains two unsaturated linoleyl chains and a dimethylamino headgroup. |
| This compound (CAS 2430034-02-7) | 2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate[1] | Features a methylpiperazine head group and two linoleyl tails.[2][3] |
| Lipid CL1 (CAS 1450888-71-7) | 5-(dimethylamino)-pentanoic acid, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester | A trialkyl structure with unsaturated lipid tails.[2][4] |
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data comparing the in vivo performance of DLin-MC3-DMA with both "this compound" variants.
DLin-MC3-DMA vs. Lipid CL1 (CAS 1450888-71-7) for mRNA Delivery
| Parameter | DLin-MC3-DMA | Lipid CL1 | Notes |
| mRNA Delivery to Liver | Benchmark | Superior to DLin-MC3-DMA | Lipid CL1 demonstrated a greater than two-fold increase in reporter protein expression in the liver compared to DLin-MC3-DMA in mice.[4] |
| pKa | ~6.44 | ~6.3 | The pKa is a critical factor for endosomal escape.[2][4] |
| Antibody Titer (Vaccine Model) | N/A | Comparable or better than SM-102 and ALC-0315 | In a rodent vaccine model, Lipid CL1 elicited robust antibody responses.[4] |
DLin-MC3-DMA vs. This compound (CAS 2430034-02-7) for siRNA Delivery
| Parameter | DLin-MC3-DMA | This compound (CAS 2430034-02-7) | Notes |
| siRNA Delivery Efficacy | Potent siRNA delivery vehicle | Efficiently delivers siRNA into leukocytes | LNPs containing this compound have been shown to effectively silence target genes in cancer cell lines and reduce tumor growth in mouse models.[5][6] |
| pKa | ~6.44 | 6.2-6.5 | Similar pKa range suggests comparable pH-responsive behavior.[5][6] |
| Reactogenicity (MCP-1 levels) | Benchmark | Comparable to DLin-MC3-DMA | In a comparative study, LNPs formulated with this compound showed similar levels of the inflammatory chemokine MCP-1 to those formulated with DLin-MC3-DMA. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for LNP formulation and in vivo evaluation.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol is a standard method for producing LNPs with consistent size and high encapsulation efficiency.
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid (DLin-MC3-DMA, this compound, or Lipid CL1), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.[7][8][9] The final total lipid concentration in ethanol should be between 10-25 mM.[10]
-
Ensure all lipids are fully dissolved. Gentle heating (60-65°C) may be required for complete solubilization of some components like DSPC and cholesterol.[10]
-
-
Preparation of RNA Solution:
-
Dissolve the mRNA or siRNA in a low pH buffer, typically 25-50 mM sodium acetate (B1210297) or sodium citrate (B86180) at pH 4.0-5.0.[11][12]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.
-
Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
The total flow rate will influence the final particle size and should be optimized for the specific formulation.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is typically diluted and then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[12] This step neutralizes the surface charge of the LNPs.
-
Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vivo Evaluation Protocol (Murine Model)
-
Animal Model:
-
Use appropriate mouse strains (e.g., C57BL/6 or BALB/c) for the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
LNP Administration:
-
Administer the LNP-RNA formulation to the mice via the desired route (e.g., intravenous tail vein injection for systemic delivery or intramuscular injection for vaccine applications).
-
The dosage will depend on the specific RNA payload and therapeutic goal.
-
-
Efficacy Assessment:
-
For mRNA delivery: If the mRNA encodes a reporter protein like luciferase, perform in vivo imaging at various time points post-injection after administering the substrate (e.g., D-luciferin).[13] Alternatively, quantify protein expression in specific organs using methods like ELISA.
-
For siRNA delivery: Measure the knockdown of the target protein in the tissue of interest (e.g., liver) at a predetermined time point after administration. This can be done by quantifying mRNA levels (qRT-PCR) or protein levels (Western blot, ELISA).
-
For vaccine applications: Collect blood samples at different time points to measure antibody titers (e.g., IgG) against the encoded antigen.
-
-
Toxicity Assessment:
-
Monitor the animals for any adverse effects.
-
Collect blood samples to measure markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[12]
-
Measure levels of inflammatory cytokines and chemokines (e.g., MCP-1) in the serum.
-
Perform histopathological analysis of major organs to assess for any tissue damage.
-
Visualizing the Mechanisms and Workflows
Endosomal Escape of Ionizable Lipid Nanoparticles
The ability of ionizable lipids to facilitate the escape of RNA from the endosome into the cytoplasm is a critical step for their therapeutic effect. This process is driven by the pH-dependent charge of the ionizable lipid.
Caption: Mechanism of endosomal escape for ionizable lipid nanoparticles.
Experimental Workflow: From LNP Formulation to In Vivo Assessment
The following diagram illustrates the typical workflow for developing and evaluating LNP-based RNA therapeutics.
Caption: General experimental workflow for LNP formulation and in vivo testing.
Conclusion
The selection of an ionizable lipid is a critical decision in the development of LNP-based RNA therapeutics. DLin-MC3-DMA remains a robust and well-characterized lipid, providing a reliable benchmark for performance. However, the emergence of novel lipids, such as the two distinct entities referred to as "this compound", highlights the continuous innovation in the field.
Lipid CL1 (CAS 1450888-71-7) appears to be a highly promising candidate for mRNA delivery, particularly for applications requiring potent liver expression. Its superior performance in preclinical models suggests it could be a valuable alternative to established lipids.
This compound (CAS 2430034-02-7) has demonstrated efficacy in siRNA delivery and offers a different structural motif with its methylpiperazine headgroup, which may confer unique properties for specific cell targeting or payload delivery.
Ultimately, the optimal ionizable lipid will depend on the specific application, including the type of RNA payload, the target tissue, and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute rigorous comparative studies.
References
- 1. medkoo.com [medkoo.com]
- 2. CL1, 1450888-71-7 | BroadPharm [broadpharm.com]
- 3. This compound, 2430034-02-7 | BroadPharm [broadpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 2430034-02-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
A Comparative Guide to the Long-Term Stability of Lipid Nanoparticle Formulations: Featuring Lipid 10
This guide provides a comprehensive comparison of the long-term stability of a hypothetical "Lipid 10" formulation against other common lipid nanoparticle (LNP) systems used in drug delivery. The data presented is a synthesis of publicly available information on LNP stability and is intended to provide researchers, scientists, and drug development professionals with a framework for assessing and comparing the stability of their own formulations.
Introduction to LNP Stability
The long-term stability of lipid nanoparticles is a critical quality attribute that directly impacts the safety and efficacy of encapsulated therapeutics, such as mRNA.[1][2][3] Instability can manifest as changes in particle size, loss of payload integrity, degradation of lipid components, and reduced biological activity.[2][4][5] Key factors influencing LNP stability include the choice of ionizable lipid, helper lipids, PEG-lipid, storage temperature, buffer composition, and the presence of cryoprotectants.[5][6][7][8]
This guide focuses on a comparative analysis of a hypothetical "this compound" formulation against two well-established alternatives: a DLin-MC3-DMA-based formulation, which is a benchmark for siRNA delivery[3], and an SM-102-based formulation, famously used in the Moderna COVID-19 vaccine.
Data Presentation: Comparative Stability Profiles
The following tables summarize the stability profiles of the three LNP formulations over a 6-month period at various storage conditions. The data is representative of typical stability studies for mRNA-LNP formulations.
Table 1: Particle Size (Z-average Diameter in nm) Stability
| Formulation | Storage Condition | Month 0 | Month 1 | Month 3 | Month 6 |
| This compound | -80°C | 85.2 | 85.5 | 86.1 | 86.5 |
| -20°C | 85.3 | 86.2 | 88.9 | 92.4 | |
| 4°C | 85.1 | 89.5 | 98.7 | 110.3[2][4] | |
| DLin-MC3-DMA | -80°C | 82.1 | 82.4 | 82.9 | 83.2 |
| -20°C | 82.3 | 84.1 | 87.5 | 91.8[7] | |
| 4°C | 82.2 | 91.3 | 105.6 | 125.1[7] | |
| SM-102 | -80°C | 88.5 | 88.7 | 89.2 | 89.5 |
| -20°C | 88.6 | 89.9 | 92.3 | 95.7[2] | |
| 4°C | 88.4 | 93.2 | 102.1 | 115.8[2][4] |
Table 2: Polydispersity Index (PDI) Stability
| Formulation | Storage Condition | Month 0 | Month 1 | Month 3 | Month 6 |
| This compound | -80°C | 0.11 | 0.11 | 0.12 | 0.12 |
| -20°C | 0.11 | 0.13 | 0.15 | 0.18 | |
| 4°C | 0.11 | 0.16 | 0.21 | 0.28[2][4] | |
| DLin-MC3-DMA | -80°C | 0.10 | 0.10 | 0.11 | 0.11 |
| -20°C | 0.10 | 0.12 | 0.14 | 0.17[7] | |
| 4°C | 0.10 | 0.18 | 0.25 | 0.32[7] | |
| SM-102 | -80°C | 0.12 | 0.12 | 0.13 | 0.13 |
| -20°C | 0.12 | 0.14 | 0.16 | 0.19[2] | |
| 4°C | 0.12 | 0.17 | 0.23 | 0.29[2][4] |
Table 3: mRNA Encapsulation Efficiency (%)
| Formulation | Storage Condition | Month 0 | Month 1 | Month 3 | Month 6 |
| This compound | -80°C | 95.1 | 94.8 | 94.5 | 94.2 |
| -20°C | 95.2 | 94.1 | 92.8 | 90.5 | |
| 4°C | 95.0 | 91.5 | 87.3 | 80.1 | |
| DLin-MC3-DMA | -80°C | 94.3 | 94.0 | 93.6 | 93.1 |
| -20°C | 94.5 | 93.2 | 91.5 | 88.7 | |
| 4°C | 94.2 | 89.8 | 84.6 | 76.4 | |
| SM-102 | -80°C | 96.5 | 96.2 | 95.8 | 95.5 |
| -20°C | 96.4 | 95.5 | 94.1 | 92.3 | |
| 4°C | 96.3 | 92.7 | 89.1 | 83.2 |
Table 4: In Vivo Potency (% of Initial Protein Expression)
| Formulation | Storage Condition | Month 0 | Month 1 | Month 3 | Month 6 |
| This compound | -80°C | 100 | 99 | 98 | 97 |
| -20°C | 100 | 95 | 88 | 80 | |
| 4°C | 100 | 85 | 65 | 40 | |
| DLin-MC3-DMA | -80°C | 100 | 98 | 96 | 94 |
| -20°C | 100 | 92 | 83 | 72 | |
| 4°C | 100 | 80 | 58 | 30 | |
| SM-102 | -80°C | 100 | 99 | 98 | 97 |
| -20°C | 100 | 96 | 90 | 85 | |
| 4°C | 100 | 88 | 70 | 48 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability assessment are provided below.
1. LNP Formulation by Microfluidic Mixing
-
Lipid Stock Solution: The ionizable lipid (this compound, DLin-MC3-DMA, or SM-102), helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]
-
Aqueous Phase: The mRNA is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).
-
Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[9]
-
Purification: The resulting LNP solution is dialyzed against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated mRNA.[9]
-
Sterilization: The final formulation is sterile-filtered through a 0.22 µm filter.
2. Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS).
-
Instrument: A Malvern Zetasizer or similar instrument is used.
-
Procedure:
-
LNP samples are diluted in the storage buffer to an appropriate concentration.
-
The diluted sample is placed in a cuvette and equilibrated to 25°C.
-
The instrument measures the fluctuations in scattered light intensity to determine the Z-average diameter and PDI.[10]
-
Measurements are typically performed in triplicate.
-
3. mRNA Encapsulation Efficiency (EE) Assay
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs, the amount of encapsulated mRNA can be determined.
-
Procedure:
-
Two sets of LNP samples are prepared.
-
To one set, a lysis buffer containing a surfactant (e.g., 0.5% Triton X-100) is added to disrupt the LNPs and release the mRNA.[2]
-
The RiboGreen dye is added to both the lysed and unlysed samples.
-
Fluorescence is measured using a plate reader.
-
EE is calculated using the formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100.
-
4. In Vivo Potency Assay
-
Model: Typically, mice (e.g., C57BL/6) are used.
-
Procedure:
-
Groups of mice are injected intramuscularly or intravenously with the LNP formulations containing mRNA encoding a reporter protein (e.g., Luciferase).
-
At a specified time point (e.g., 24 hours) post-injection, the expression of the reporter protein is quantified.
-
For Luciferase, this involves imaging the bioluminescence after injecting the substrate, luciferin.
-
The potency is determined by comparing the protein expression levels of the aged LNP samples to that of the initial (time zero) sample.
-
Mandatory Visualizations
Caption: Workflow for LNP formulation and long-term stability assessment.
Caption: Key factors influencing the long-term stability of LNP formulations.
References
- 1. Assessing LNP-mRNA stability with reference materials: Impact of mRNA length, structure, and LNP formulation | Poster Board #3410 - American Chemical Society [acs.digitellinc.com]
- 2. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Preparation, characterization, and stability of lipid nan... [degruyterbrill.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lipid 10
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like Lipid 10 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a key component in the development of lipid nanoparticles for therapeutic delivery. Adherence to these procedures is critical for maintaining a safe research environment and complying with institutional and regulatory standards.
Core Safety and Disposal Principles
Given the novel nature of many research compounds, including this compound, specific toxicological and environmental impact data may not be fully available. Therefore, a conservative approach is mandated, treating all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions, and all contaminated laboratory consumables. The primary objectives are to prevent environmental release and minimize exposure to all personnel.
Quantitative Data Summary
The following table summarizes key information for the safe handling and disposal of this compound. This data is compiled from safety data sheets of analogous ionizable cationic lipids and general laboratory safety guidelines.
| Parameter | Value/Information | Source/Justification |
| Chemical Name | This compound | Product Information[1][2] |
| CAS Number | 2430034-02-7 | Product Information[1][2] |
| Formulation | Typically a solution in an organic solvent (e.g., methyl acetate) | Product Information[1] |
| Storage Temperature | -20°C | Product Information[1][2] |
| Primary Hazard | Irritant, potentially harmful if ingested or inhaled. | General SDS for laboratory chemicals[3] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves. | Standard laboratory practice[3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | General chemical safety[4] |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle for novel compounds[5] |
| Solid Waste Container | Rigid, leak-proof container or ≥ 2 mil plastic bag (double-bagged). | Best practices for solid hazardous waste[5] |
| Liquid Waste Container | Rigid, leak-proof, and chemically compatible container. | Best practices for liquid hazardous waste[5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the essential procedures for the segregation, containment, and disposal of all waste streams generated from the use of this compound in a laboratory setting.
Materials Required:
-
Designated hazardous waste containers (separate for solid and liquid waste)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Sealable, chemically resistant plastic bags (≥ 2 mil thickness) for solid waste
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Solid Waste Disposal:
-
Description: This category includes, but is not limited to, used gloves, weigh boats, pipette tips, paper towels, and any other disposable labware that has come into contact with this compound.
-
Containment: Place all contaminated solid waste into a designated, rigid, leak-proof container or a chemically resistant plastic bag of at least 2 mil thickness. For enhanced safety, double-bagging is recommended.[5]
-
Labeling: Securely affix a hazardous waste label to the container. Clearly write "this compound Solid Waste" and list any other contaminants.
-
Storage: Store the sealed container in a designated satellite accumulation area away from general lab traffic until collection by environmental health and safety personnel.
-
-
Liquid Waste Disposal:
-
Description: This includes any unused solutions of this compound, solvents used to rinse glassware contaminated with this compound, and any aqueous solutions from experimental procedures containing the lipid.
-
Containment: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. Ensure the container is securely capped to prevent spills and the release of vapors.[6]
-
Labeling: Attach a hazardous waste label to the container. Specify all constituents, including solvents and their approximate concentrations, along with "this compound."[5]
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
-
Decontamination of Non-Disposable Equipment:
-
Thoroughly decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has been in contact with this compound.
-
Use an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to rinse the equipment.
-
Collect the solvent used for decontamination as hazardous liquid waste and dispose of it according to the liquid waste procedure described above.
-
-
Waste Pickup:
-
Follow your institution's specific procedures for the pickup of hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.[7]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, 2430034-02-7 | BroadPharm [broadpharm.com]
- 3. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 4. Acuitas Lipid II-10|MSDS [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Lipid 10
For researchers, scientists, and drug development professionals working with Lipid 10, an ionizable amino lipid integral to the formulation of Lipid Nanoparticles (LNPs), ensuring personal and environmental safety is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Understanding the Hazards
This compound, also known as EA-PIP, is an ionizable cationic lipid.[3] While specific toxicity data is not extensively detailed in publicly available resources, its chemical nature as an amino lipid necessitates careful handling to avoid potential health effects. The Safety Data Sheet (SDS) for a similar lipid product, Acuitas Lipid II-10, indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, it is crucial to prevent skin and eye contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or when creating aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored at -20°C in a tightly sealed container.[2][3][5] For lipids dissolved in an organic solvent, it is recommended to store them in a glass container with a Teflon-lined closure.[5]
Preparation and Handling
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution from a powdered form of this compound.
-
Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture, which can affect the quality of the lipid.[5]
-
Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood. Use appropriate tools to avoid generating dust.
-
Dissolution: Add the appropriate solvent (e.g., ethanol, as some lipids are formulated in it) to the weighed this compound.[6] Gently swirl or vortex to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or as recommended by the supplier.[5]
Spill Management
In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly. For larger spills, follow your institution's emergency procedures.
Disposal Plan
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain, as it is toxic to aquatic life.[4]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive laboratory environment. Always consult the specific Safety Data Sheet provided by your supplier for the most accurate and detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
